5-(2-Iodoethyl)-1,3-dioxane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11IO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5-(2-iodoethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H11IO2/c7-2-1-6-3-8-5-9-4-6/h6H,1-5H2 |
InChI Key |
IXMUNHVRQQMKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)CCI |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-(2-Iodoethyl)-1,3-dioxane from 3-Iodopropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,3-dioxane moiety is a common protecting group for aldehydes and ketones due to its stability under a variety of reaction conditions, including basic, reductive, and oxidative environments.[1] Beyond its role in protection, the 1,3-dioxane ring is also a structural component in various biologically active molecules. The target compound, 5-(2-Iodoethyl)-1,3-dioxane, incorporates a reactive iodoethyl side chain, making it a versatile intermediate for introducing this functional group into more complex molecular architectures through nucleophilic substitution reactions. This guide details a feasible synthetic route to this compound from the readily accessible precursor, 3-iodopropanal.
Proposed Synthetic Pathway
The synthesis of this compound is predicated on the acid-catalyzed reaction between 3-iodopropanal and 1,3-propanediol. This reaction, an acetalization, involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the aldehyde, leading to the formation of a cyclic acetal and water.
References
5-(2-Iodoethyl)-1,3-dioxane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 5-(2-Iodoethyl)-1,3-dioxane, a halogenated heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, provides estimated physicochemical properties based on analogous compounds, and details necessary safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this compound for applications in medicinal chemistry and materials science.
Introduction
The 1,3-dioxane scaffold is a prevalent structural motif in a variety of natural products and pharmacologically active molecules. Its conformational stability and ability to act as a protective group for 1,3-diols make it a valuable building block in organic synthesis. The introduction of an iodoethyl side chain at the 5-position of the 1,3-dioxane ring offers a reactive handle for a range of nucleophilic substitution and cross-coupling reactions, making this compound a potentially versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a theoretical yet chemically robust framework for the synthesis and handling of this compound.
Chemical Identity and Estimated Properties
As of the date of this publication, a specific CAS number for "this compound" is not publicly available, suggesting it is not a commercially cataloged compound. The properties of the analogous compound, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane, are used as a basis for estimating the properties of the target iodo-derivative.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Information | Basis of Estimation |
| Molecular Formula | C₆H₁₁IO₂ | Calculated |
| Molecular Weight | 258.05 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Analogy to similar haloalkanes |
| Boiling Point | Higher than the bromo-analog (239.2 °C for the 2,2-dimethyl bromo-derivative) | Iodoalkanes generally have higher boiling points than corresponding bromoalkanes due to increased molecular weight and stronger van der Waals forces.[1][2] |
| Density | Greater than the bromo-analog (~1.255 g/cm³ for the 2,2-dimethyl bromo-derivative) | Iodo-compounds are denser than their bromo-counterparts. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, dichloromethane, THF) | General solubility of haloalkanes and ethers.[1] |
| Reactivity | The C-I bond is weaker and more reactive towards nucleophiles than the C-Br bond.[1][3] | Known trends in haloalkane reactivity.[1][3] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from a suitable precursor. The proposed pathway involves the protection of a diol, followed by activation of a primary alcohol and subsequent halide exchange.
Diagram 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dioxane-5-ethanol (Precursor)
A general procedure for the formation of a 1,3-dioxane ring involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone.[4] For the synthesis of the parent 1,3-dioxane structure, formaldehyde is a suitable aldehyde. The starting material would be 2-(hydroxymethyl)propane-1,3-diol.
-
Materials: 2-(hydroxymethyl)propane-1,3-diol, paraformaldehyde, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure: A mixture of 2-(hydroxymethyl)propane-1,3-diol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 1,3-dioxane-5-ethanol.
Step 2: Tosylation of 1,3-Dioxane-5-ethanol
The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[5][6]
-
Materials: 1,3-Dioxane-5-ethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure: 1,3-Dioxane-5-ethanol is dissolved in dry DCM and cooled to 0 °C in an ice bath. Pyridine is added, followed by the portion-wise addition of TsCl. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.[7] The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the tosylate.
Step 3: Finkelstein Reaction to Yield this compound
The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from alkyl chlorides or bromides, and it is also effective for the conversion of tosylates to iodides.[8][9][10][11]
-
Materials: The tosylate from Step 2, sodium iodide (NaI), acetone.
-
Procedure: The tosylate is dissolved in anhydrous acetone. A stoichiometric excess of sodium iodide is added, and the mixture is heated at reflux. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.[9][12] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium tosylate is removed by filtration. The acetone is removed in vacuo, and the residue is redissolved in a suitable organic solvent like diethyl ether. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.
Safety and Handling
Organoiodides, while valuable synthetic intermediates, require careful handling due to their potential reactivity and health hazards.
Table 2: Safety and Handling Precautions
| Aspect | Precaution |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work in a well-ventilated fume hood. |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Organoiodides can be light-sensitive. |
| Handling | Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[13][14] |
| Waste Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[15] |
| Spills | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. |
Potential Applications in Research and Drug Development
The this compound moiety is a versatile building block. The iodo group can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, allowing for the introduction of diverse functional groups. This makes the compound a valuable intermediate for the synthesis of:
-
Novel Pharmaceutical Scaffolds: The dioxane ring can serve as a core structure, with the iodoethyl side chain providing a point for diversification to explore structure-activity relationships.
-
Linkers in Bioconjugation: The reactive iodoethyl group can be used to attach the dioxane moiety to biomolecules.
-
Precursors for Radiotracers: The stable C-I bond can be a site for the introduction of radioactive iodine isotopes for use in medical imaging.
Logical Workflow for Synthesis and Application
Diagram 2: General workflow for the synthesis and application of this compound.
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a comprehensive theoretical framework for its synthesis, handling, and potential applications. The proposed synthetic route is based on well-established and reliable organic transformations. The estimated properties and safety guidelines are derived from known chemical principles and data from analogous compounds. This document is intended to empower researchers in medicinal chemistry and materials science to confidently approach the synthesis and utilization of this promising chemical intermediate.
Disclaimer: The information provided in this technical guide is based on established chemical principles and data from analogous compounds. The proposed synthetic protocols have not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. studymind.co.uk [studymind.co.uk]
- 4. 1,3-Dioxane-5,5-dimethanol | 6228-25-7 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. youtube.com [youtube.com]
- 13. osha.gov [osha.gov]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. orgsyn.org [orgsyn.org]
Spectroscopic Profile of 5-(2-Iodoethyl)-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-(2-Iodoethyl)-1,3-dioxane, a molecule of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. This guide also outlines standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 1,3-dioxane ring system and the influence of the iodoethyl substituent.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | s | 2H | O-CH ₂-O (axial & equatorial) |
| ~3.9 - 4.1 | m | 2H | CH ₂-O (axial) |
| ~3.6 - 3.8 | m | 2H | CH ₂-O (equatorial) |
| ~3.2 | t | 2H | I-CH ₂ |
| ~2.0 | q | 2H | CH ₂-CH₂-I |
| ~1.8 | m | 1H | CH at C5 |
Predicted in CDCl₃ relative to TMS (δ 0.00)
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~94 | O-C H₂-O |
| ~67 | C H₂-O |
| ~35 | C H at C5 |
| ~32 | C H₂-CH₂-I |
| ~5 | I-C H₂ |
Predicted in CDCl₃ relative to TMS (δ 0.00)
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| 1150-1050 | Strong | C-O-C stretching (ether) |
| ~1200 | Medium | C-C stretching |
| ~500 | Strong | C-I stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 242 | Low | [M]⁺ (Molecular Ion) |
| 115 | High | [M - I]⁺ |
| 87 | High | [M - CH₂CH₂I]⁺ |
| 43 | Medium | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
As "this compound" is expected to be a liquid at room temperature, a thin film will be prepared.
-
Place one drop of the neat liquid sample onto a salt plate (NaCl or KBr).
-
Gently place a second salt plate on top to create a thin, uniform film.
2. Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean salt plates should be acquired prior to sample analysis.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a dilute solution of "this compound" in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
2. Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
3. Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of "this compound".
Caption: Logical workflow for the spectroscopic analysis.
A Technical Guide to 5-(2-Iodoethyl)-1,3-dioxane: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the chemical compound 5-(2-Iodoethyl)-1,3-dioxane, focusing on its chemical structure, IUPAC nomenclature, and inferred properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and IUPAC Name
The compound "this compound" refers to a heterocyclic organic molecule. The core of this molecule is a 1,3-dioxane ring, which is a six-membered saturated ring containing two oxygen atoms at positions 1 and 3. A 2-iodoethyl group is attached to the 5th position of this ring.
Based on the nomenclature of similar compounds, such as 5-(2-bromoethyl)-2-methyl-1,3-dioxane[1], the systematic IUPAC name for this compound is This compound .
The chemical structure is illustrated in the diagram below:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₁IO₂ | Calculated |
| Molecular Weight | 242.06 g/mol | Calculated |
| Appearance | Likely a liquid | Based on similar structures |
| Boiling Point | Not available | Expected to be higher than the bromo-analog |
| Density | Not available | Expected to be higher than the bromo-analog |
| Solubility | Not available | Expected to be soluble in organic solvents |
Potential Synthesis
While a specific experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for similar molecules[7]. A common method for preparing alkyl iodides is through the Finkelstein reaction or by treating a corresponding alcohol with an iodinating agent.
Hypothetical Synthetic Pathway:
A potential two-step synthesis could involve the protection of 3-iodopropanal as a 1,3-dioxane, or a more controlled approach starting from a commercially available diol. A likely precursor would be 5-(2-hydroxyethyl)-1,3-dioxane, which could then be converted to the target iodo-compound.
Caption: Proposed synthesis of this compound.
Detailed Hypothetical Experimental Protocol:
This protocol is adapted from the synthesis of (S)-2-Iodomethyl-[5][7]dioxane[7].
Objective: To synthesize this compound from 5-(2-hydroxyethyl)-1,3-dioxane.
Materials:
-
5-(2-hydroxyethyl)-1,3-dioxane
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Toluene
-
Tetrahydrofuran (THF)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-(2-hydroxyethyl)-1,3-dioxane in toluene, add imidazole, triphenylphosphine, and iodine sequentially at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Add THF and continue stirring for an additional 2 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation.
Applications in Research and Development
Compounds containing the 1,3-dioxane moiety are utilized in various areas of chemical research, including as protecting groups for carbonyls and diols in multi-step organic synthesis[8]. The iodoethyl functional group makes this compound a valuable intermediate for introducing the 1,3-dioxane-5-ethyl moiety into larger molecules through nucleophilic substitution reactions. This could be relevant in the synthesis of novel pharmaceutical agents and other complex organic molecules. The 1,3-dioxane structure itself has been investigated for its potential biological activities[7].
References
- 1. 5-(2-Bromoethyl)-2-methyl-1,3-dioxane | C7H13BrO2 | CID 142186688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-(2-Iodoethyl)-1,3-dioxolane 95% | CAS: 83665-55-8 | AChemBlock [achemblock.com]
- 5. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to "5-(2-Iodoethyl)-1,3-dioxane" as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(2-Iodoethyl)-1,3-dioxane, a versatile precursor in organic synthesis. Due to the limited direct literature on this specific compound, this guide leverages data from its bromo-analog, 5-(2-bromoethyl)-1,3-dioxane, and established chemical principles to detail its synthesis, reactivity, and potential applications.
Introduction
This compound is a bifunctional organic molecule featuring a reactive primary iodo group and a stable 1,3-dioxane ring. The 1,3-dioxane moiety serves as a protecting group for a 1,3-diol or a carbonyl functionality, which is stable under neutral to basic conditions but can be readily cleaved under acidic conditions.[1][2] The iodoethyl side chain provides a reactive site for nucleophilic substitution and coupling reactions, making this compound a valuable building block for the synthesis of complex organic molecules. Its structure allows for the introduction of a variety of functional groups, which is particularly useful in the development of pharmaceuticals and agrochemicals.[3]
Synthesis of this compound
The primary route for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from its more readily available bromo-analog, 5-(2-bromoethyl)-1,3-dioxane.
References
An In-depth Technical Guide on the Reactivity of the Iodoethyl Group in 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed examination of the chemical reactivity of the iodoethyl group in the specific molecular context of 5-(2-Iodoethyl)-1,3-dioxane. While direct experimental data for this exact compound is sparse in publicly accessible literature, this guide extrapolates from the well-established principles of organic chemistry, focusing on the reactivity of primary iodoalkanes and the influence of the 1,3-dioxane ring. The primary reactive pathway for the iodoethyl group is nucleophilic substitution, with a strong propensity for the S(_N)2 mechanism. This guide will cover the theoretical basis for this reactivity, present tabular data for analogous reactions, provide representative experimental protocols, and use visualizations to illustrate key concepts and reaction pathways.
Introduction to this compound
This compound is a bifunctional molecule featuring a reactive primary iodoethyl group and a structurally significant 1,3-dioxane ring. The 1,3-dioxane moiety, a six-membered heterocyclic acetal, is generally stable under basic, reductive, and oxidative conditions, but is labile to acidic conditions.[1] This stability under many reaction conditions makes it a useful structural component or protecting group in multistep organic synthesis.[1][2]
The focus of this guide is the iodoethyl group at the 5-position of the dioxane ring. As a primary alkyl iodide, this functional group is an excellent electrophile for a variety of nucleophilic substitution reactions. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodoalkanes the most reactive in this class of compounds.[3][4][5] This high reactivity makes this compound a potentially valuable building block in medicinal chemistry and materials science for the introduction of the 1,3-dioxane-5-ethyl moiety onto other molecules.
Core Reactivity of the Iodoethyl Group
The primary reactivity of the iodoethyl group in this compound is dictated by the nature of the carbon-iodine (C-I) bond. Iodine is a large and highly polarizable atom, and the C-I bond is relatively weak (bond enthalpy of approximately 240 kJ/mol).[4] This results in iodine being an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution (S(_N)2) Reactions
Given that the iodoethyl group is a primary alkyl iodide, it will overwhelmingly favor the S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction mechanism.[6] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[7][8]
The key features of the S(_N)2 reaction at the iodoethyl group are:
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center being attacked.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.[8]
The 1,3-dioxane ring is not expected to exert a significant electronic effect on the reactivity of the iodoethyl group, as it is separated by a methylene bridge. However, its steric bulk may slightly modulate the reaction rate.
Elimination (E2) Reactions
Under certain conditions, particularly with strong, sterically hindered bases, the E2 (Elimination, Bimolecular) reaction can compete with S(_N)2 substitution.[9] This would result in the formation of 5-vinyl-1,3-dioxane. The E2 mechanism also occurs in a single, concerted step where the base removes a proton from the carbon adjacent to the iodoethyl group, with the simultaneous formation of a double bond and departure of the iodide ion.[5]
To favor substitution over elimination, it is generally advisable to use strong, non-bulky nucleophiles and to avoid high temperatures.
Quantitative Data and Reaction Parameters
Table 1: Representative S(_N)2 Reactions with Common Nucleophiles
| Nucleophile | Reagent Example | Solvent | Typical Temperature | Expected Product |
| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/THF | 25-50 °C | 5-(2-Hydroxyethyl)-1,3-dioxane |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | 25-50 °C | 5-(2-Ethoxyethyl)-1,3-dioxane |
| Amine | Ammonia (NH₃) | Ethanol | 25-70 °C | 5-(2-Aminoethyl)-1,3-dioxane |
| Azide | Sodium Azide (NaN₃) | DMF | 25-80 °C | 5-(2-Azidoethyl)-1,3-dioxane |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 25-60 °C | 5-(3-Cyanopropyl)-1,3-dioxane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | 25 °C | 5-(2-(Phenylthio)ethyl)-1,3-dioxane |
Detailed Experimental Protocols
The following are representative protocols for conducting nucleophilic substitution reactions with this compound.
Protocol for Synthesis of 5-(2-Aminoethyl)-1,3-dioxane (Amine Nucleophile)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Reagent Addition: Add a large excess of aqueous ammonia (e.g., 20 eq, 28-30% solution).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol and excess ammonia under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol for Synthesis of 5-(2-Azidoethyl)-1,3-dioxane (Azide Nucleophile)
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) for 8-16 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizing Reaction Pathways and Workflows
S(_N)2 Reaction Mechanism
Caption: Generalized S(_N)2 mechanism at the iodoethyl group.
Experimental Workflow for Derivative Synthesis
Caption: A typical workflow for synthesizing derivatives.
Application in Drug Development: Covalent Inhibitor Concept
Caption: Conceptual use as a covalent warhead in drug design.
Conclusion
The iodoethyl group of this compound is a highly reactive and versatile functional handle. Its primary mode of reaction is nucleophilic substitution via an S(_N)2 mechanism, allowing for the straightforward introduction of a wide variety of functional groups. This reactivity profile, combined with the stability of the 1,3-dioxane ring under many conditions, makes this compound a valuable building block for the synthesis of complex molecules in fields such as pharmaceuticals and materials science. By understanding the core principles of its reactivity, researchers can effectively utilize this compound in their synthetic endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leah4sci.com [leah4sci.com]
- 9. csusm.edu [csusm.edu]
The Enigmatic Precursor: A Technical Guide to 5-(2-Iodoethyl)-1,3-dioxane as a Protecting Group Synthon
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the role and synthetic utility of 5-(2-Iodoethyl)-1,3-dioxane, a specialized bifunctional molecule. While direct literature on this specific compound is scarce, this paper constructs a comprehensive overview of its anticipated properties, synthesis, and application as a protecting group precursor by drawing parallels with closely related analogs and foundational principles of organic chemistry. The 1,3-dioxane moiety serves as a stable protecting group for carbonyl functionalities, while the iodoethyl group offers a reactive site for nucleophilic substitution, making it a potentially valuable building block in multi-step organic synthesis.
Core Concepts: The 1,3-Dioxane Protecting Group
The 1,3-dioxane functional group is a cyclic acetal widely employed in organic synthesis to protect 1,3-diols or, more commonly, carbonyl compounds (aldehydes and ketones).[1][2] This strategy is pivotal in complex total synthesis and drug development, where the selective reaction of one functional group in the presence of others is paramount.
Key Characteristics of 1,3-Dioxanes:
-
Stability: 1,3-Dioxanes exhibit robust stability under a variety of reaction conditions, including basic, reductive, and many oxidative environments.[2]
-
Acid Lability: Their primary vulnerability lies in their susceptibility to cleavage under acidic conditions, allowing for straightforward deprotection.[1][2]
-
Stereochemistry: The six-membered ring of 1,3-dioxane adopts a chair-like conformation, which can influence the stereochemical outcome of reactions on the protected molecule.[2]
The introduction of a reactive iodoethyl side chain at the 5-position of the 1,3-dioxane ring transforms it from a simple protecting group into a versatile synthetic intermediate.
Synthesis of this compound: A Projected Pathway
A generalized experimental protocol for the formation of a 1,3-dioxane is as follows:
Table 1: Projected Synthesis of this compound
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Acetal Formation | 3-Iodo-1,2-propanediol, paraformaldehyde, catalytic p-toluenesulfonic acid (p-TsOH), toluene, Dean-Stark apparatus. | Formation of the 1,3-dioxane ring via acid-catalyzed reaction with a formaldehyde source. The Dean-Stark apparatus removes water to drive the equilibrium towards product formation. |
| 2 | Work-up | Aqueous sodium bicarbonate solution, water, brine. | Neutralization of the acid catalyst and removal of water-soluble impurities. |
| 3 | Purification | Extraction with an organic solvent (e.g., ethyl acetate), drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure. Further purification by column chromatography or distillation. | Isolation and purification of the final product. |
Alternatively, the iodoethyl moiety could be introduced after the formation of the dioxane ring, for instance, by nucleophilic substitution on a corresponding tosylate or mesylate precursor.
The Role as a Protecting Group Precursor in Synthetic Strategy
The primary utility of this compound lies in its bifunctional nature. The 1,3-dioxane serves to mask a carbonyl group, preventing its participation in reactions targeting other parts of the molecule. Simultaneously, the iodoethyl group acts as a reactive handle for introducing the protected carbonyl moiety into a larger molecular framework via nucleophilic substitution.
The general workflow for utilizing this compound as a protecting group precursor is depicted below:
References
Stability and Storage of 5-(2-Iodoethyl)-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-(2-Iodoethyl)-1,3-dioxane. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from closely related analogues, including bromo-derivatives and other iodo-containing organic molecules, to establish best practices for its handling and storage. Proper storage is crucial to ensure the compound's integrity, prevent degradation, and obtain reliable results in research and development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These are based on the known properties of its bromo-analogue and calculated values.
| Property | Value |
| Molecular Formula | C₆H₁₁IO₂ |
| Molecular Weight | 242.05 g/mol |
| Appearance | Expected to be a liquid |
| Solubility | Expected to be soluble in organic solvents like ethers and alcohols. |
Stability Profile
The stability of this compound is influenced by its constituent functional groups: the 1,3-dioxane ring and the iodoethyl side chain. Organic compounds, particularly those that are photosensitive or prone to oxidation, can have a limited shelf life of 1 to 5 years, contingent on proper storage in dark, cool, and dry conditions.[1][2]
Light Stability: Organic iodo-compounds are often sensitive to light.[3] Exposure to light can induce decomposition, potentially leading to the formation of elemental iodine, which would be visible as a purple or brown discoloration.[3][4]
pH and Hydrolytic Stability: The 1,3-dioxane ring structure is generally stable under basic, reductive, and oxidative conditions. However, it is susceptible to hydrolysis under acidic conditions, which can lead to ring-opening.[5]
Atmospheric Stability: Exposure to air and humidity can reduce the shelf life of iodo-compounds.[3] For some organic compounds, oxidation is a significant degradation pathway, which can be accelerated by exposure to atmospheric oxygen.[1][2]
Incompatible Materials: Based on related compounds, strong oxidizing agents and strong acids should be considered incompatible.
A summary of the stability profile is provided below:
| Factor | Stability Concern | Recommended Precaution |
| Light | High | Store in amber or opaque containers, protected from light. |
| Heat | Moderate | Avoid exposure to high temperatures. |
| Acidic pH | High | Avoid contact with acids. |
| Air/Oxygen | Moderate | Store under an inert atmosphere (e.g., argon, nitrogen). |
| Moisture | Moderate | Store in a dry environment with a tightly sealed container. |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on best practices for similar light- and air-sensitive organic compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[6] | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, amber glass vial or bottle | Protects from light and moisture. |
| Location | Cool, dry, well-ventilated, and dark area | Ensures a stable storage environment. |
| Handling | Use in a fume hood, away from ignition sources. | General laboratory safety for organic compounds. |
Experimental Protocols
The following is a generalized protocol for assessing the stability of a photosensitive and potentially air-sensitive organic compound like this compound, based on ICH guidelines for photostability testing.
Objective: To evaluate the stability of this compound under various stress conditions (light, heat, humidity) to determine its degradation profile and shelf life.
Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Amber and clear glass vials with inert caps
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps)[7]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Calibrated analytical balance
-
pH meter
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Control Sample: A portion of the sample should be stored in an amber vial, wrapped in aluminum foil to protect it from light, and kept at the recommended storage temperature (-20°C). This will serve as the baseline for comparison.
-
Stress Conditions:
-
Photostability: Expose the sample in clear vials to a light source in a photostability chamber. A dark control (wrapped in foil) should be placed alongside the exposed sample. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Thermal Stability (Accelerated): Store samples in amber vials at elevated temperatures (e.g., 40°C, 60°C) in a stability chamber.
-
Humidity Stress: Store samples in amber vials in a stability chamber with controlled, elevated humidity (e.g., 75% RH).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term stress tests; 1, 3, 6, 12 months for long-term stability).
-
Analytical Method:
-
Analyze the samples using a validated HPLC or GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.
-
The mobile phase for HPLC could be a gradient of acetonitrile and water, with detection at a suitable UV wavelength.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition and time point by comparing the peak area of the parent compound to the control sample.
-
Characterize any significant degradation products using mass spectrometry.
-
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for its proper storage.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Does Iodine Expire? | Shelf Life and Its Stability Standards [echemi.com]
- 4. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]
- 7. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 5-(2-Iodoethyl)-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Iodoethyl)-1,3-dioxane was publicly available at the time of this writing. The following information is extrapolated from data on structurally similar compounds, including dioxane derivatives and iodo-organic compounds. It is imperative to treat this compound with caution and to handle it in a controlled laboratory environment. A thorough risk assessment should be conducted before any experimental work.
Introduction
This compound is a halogenated organic compound with potential applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its structure, featuring a reactive iodoethyl group and a stable dioxane ring, makes it a versatile intermediate. However, the presence of the iodoalkane functional group and the dioxane core necessitates strict adherence to safety protocols due to potential health and environmental hazards. This guide provides a comprehensive overview of the known and anticipated safety and handling precautions for this compound.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, based on analogous compounds, the following hazards should be anticipated.
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category | Rationale |
| Flammable Liquids | Category 3 or 4 | Dioxane and its derivatives are often flammable. |
| Acute Toxicity (Oral) | Category 4 | Iodo-organic compounds can be harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | Potential for toxicity upon skin contact. |
| Skin Corrosion/Irritation | Category 2 | Halogenated compounds can cause skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Likely to cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Vapors may be irritating to the respiratory tract. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. |
Signal Word: Warning
Anticipated Hazard Statements:
-
H226/H227: Flammable liquid and vapor / Combustible liquid.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Physical and Chemical Properties
No experimental data for the physical and chemical properties of this compound were found. The following table provides data for structurally similar compounds to give an estimated profile.
| Property | 2-(2-Bromoethyl)-1,3-dioxane | 2-(2-Bromoethyl)-1,3-dioxolane | 1,4-Dioxane |
| Molecular Formula | C6H11BrO2 | C5H9BrO2 | C4H8O2 |
| Molecular Weight | 195.05 g/mol | 181.03 g/mol | 88.11 g/mol |
| Boiling Point | 67-70 °C @ 2.8 mmHg | Not available | 101.1 °C |
| Density | 1.431 g/mL at 25 °C | Not available | 1.0337 g/mL |
| Flash Point | Not available | Not available | 12 °C (closed cup) |
Experimental Protocols and Handling Procedures
General Handling Precautions
Due to the anticipated hazards, this compound should be handled with the following precautions:
-
Work in a well-ventilated area: All manipulations should be carried out in a certified chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE): This includes, but is not limited to:
-
Nitrile or neoprene gloves.
-
Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Avoid ignition sources: Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment where necessary.
-
Prevent peroxide formation: Like other ethers, dioxane derivatives can form explosive peroxides upon exposure to air and light.[1] Store in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and away from light. Test for the presence of peroxides before heating or distillation.
-
Grounding and bonding: To prevent static discharge, ground and bond containers and receiving equipment during transfers of the liquid.
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders. Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow entry into waterways: Prevent the spilled material from entering sewers or surface waters.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Toxicological Information
No specific toxicological data for this compound is available. The information below is based on the general toxicity of iodo-organic compounds and dioxane.
General Toxicity of Iodo-organic Compounds:
-
Iodoalkanes are known to be reactive alkylating agents and can be toxic.
-
Acute exposure to some iodo-organic compounds can cause nausea, dizziness, and pulmonary edema.
-
Chronic exposure may lead to neurological damage.
-
Iodine and its compounds can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract.[2]
General Toxicity of Dioxane:
-
1,4-Dioxane is considered a likely human carcinogen by the USEPA.[1]
-
It can cause eye and respiratory irritation.[1]
-
Repeated or prolonged exposure can cause damage to the liver and kidneys.
Given these general toxicities, it is prudent to assume that this compound may exhibit similar toxicological properties.
Logical Relationships and Workflows
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling the compound.
Spill Response Logical Diagram
This diagram outlines the logical steps to be taken in the event of a spill.
Caption: Logical flow for responding to a chemical spill.
Conclusion
While specific data for this compound is lacking, a conservative approach to its handling is essential. Researchers, scientists, and drug development professionals should treat this compound as a potentially flammable, toxic, and irritating substance. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and adherence to proper handling and disposal procedures, is critical to minimize risks. Further experimental investigation into the toxicological and physical properties of this compound is highly recommended to establish a more definitive safety profile.
References
Navigating the Scarcity: A Technical Guide to the Procurement and Synthesis of 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Commercial Availability Assessment
An extensive search of commercial chemical supplier databases reveals a lack of direct listings for 5-(2-Iodoethyl)-1,3-dioxane. This scarcity necessitates a strategy of either identifying suitable alternative compounds or undertaking a custom synthesis. For researchers requiring the precise this compound structure, a synthetic approach is the most viable option.
Commercially Available Structural Analogs
Several structurally similar compounds are commercially available and may serve as either alternative reagents or as starting materials for the synthesis of this compound. The following tables summarize key information for these analogs.
Table 1: Commercially Available Bromo- and Iodo- Substituted Dioxane and Dioxolane Analogs
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-(2-Iodoethyl)-1,3-dioxolane | ![]() | 83665-55-8 | C₅H₉IO₂ | 228.03 | Dioxolane ring instead of dioxane. Isomer with substitution at the 2-position. |
| 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | ![]() | 97845-58-4 | C₈H₁₅BrO₂ | 223.11 | Bromo- analog with gem-dimethyl substitution at the 2-position. A potential precursor for the iodo- compound via halogen exchange. |
| 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane | ![]() | 97827-17-3 | C₇H₁₃IO₂ | 256.08 | Iodo- analog with a shorter alkyl chain and gem-dimethyl substitution. |
| 2-(2-Bromoethyl)-1,3-dioxolane | ![]() | 18742-02-4 | C₅H₉BrO₂ | 181.03 | Bromo- analog with a dioxolane ring. |
Table 2: Potential Precursors with Hydroxyl Functionality
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol | 127205-14-5 | C₈H₁₆O₄ | 176.21 | Contains a hydroxyethyl group at the 5-position which could be a precursor for the iodoethyl group. | |
| cis-5-hydroxy-2-methyl-1,3-dioxane | ![]() | 3674-23-5 | C₅H₁₀O₃ | 118.13 | A simpler 1,3-dioxane with a hydroxyl group at the 5-position. |
Proposed Synthetic Pathway
The most direct and logical approach to synthesize this compound is a two-step process starting from a commercially available precursor, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane, via a Finkelstein reaction. This reaction facilitates a halogen exchange from bromine to iodine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Finkelstein Reaction
This protocol is a generalized procedure based on the principles of the Finkelstein reaction and should be optimized for the specific substrate.
Materials:
-
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane (1.0 eq) in anhydrous acetone.
-
Addition of Reagent: Add an excess of anhydrous sodium iodide (typically 1.5 to 3.0 eq) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium bromide) is an indicator of reaction progression.
-
Workup: Upon completion of the reaction (as determined by TLC), cool the mixture to room temperature.
-
Isolation of Crude Product: Remove the precipitated sodium bromide by filtration. Wash the precipitate with a small amount of acetone to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Strategy
An alternative approach would involve the synthesis of a 5-(2-hydroxyethyl)-1,3-dioxane derivative followed by conversion of the hydroxyl group to an iodide.
Literature Review of "5-(2-Iodoethyl)-1,3-dioxane" Applications: A Technical Guide
A comprehensive review of existing scientific literature reveals a notable absence of published research specifically detailing the synthesis, applications, and experimental protocols for "5-(2-Iodoethyl)-1,3-dioxane." Despite extensive searches of chemical databases and scholarly articles, no significant data has been found for this particular compound.
However, the scientific community has extensively studied a closely related analog, "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane," which shares key structural and functional similarities. The presence of a reactive haloethyl group and a protective dioxane moiety suggests that the applications of the iodo- derivative would likely mirror those of its bromo- counterpart, primarily as a versatile intermediate in organic synthesis.
This technical guide will, therefore, focus on the applications of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" as a pertinent and well-documented alternative, providing researchers, scientists, and drug development professionals with a thorough understanding of its utility.
Core Applications of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
"5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility stems from the presence of a reactive bromoethyl group, which readily participates in alkylation reactions, and a stable dioxane ring that serves as a protecting group for a 1,3-diol.[1]
The main applications can be summarized as:
-
Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is used in the preparation of antiviral drugs.[2]
-
Agrochemical Development: It is employed in the synthesis of active ingredients for crop protection products, where the bromoethyl group is used to introduce functional side chains into larger molecules.[1]
-
Specialty Polymer Synthesis: The controlled reactivity of the bromoethyl group makes it useful in the synthesis of specialty polymers where specific functionalization is required.[1]
-
Protecting Group Chemistry: The 1,3-dioxane ring serves as a robust protecting group for 1,3-diols, which is stable under a variety of reaction conditions, particularly basic and organometallic environments.[3] This allows for selective reactions at other sites of a molecule.
Quantitative Data Summary
While specific quantitative data such as reaction yields and purity for the synthesis of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" are not detailed in the available literature, its physical and chemical properties are well-documented.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO₂ | [1][4][5] |
| Molecular Weight | 223.11 g/mol | [5] |
| CAS Number | 97845-58-4 | [4][5] |
| Appearance | Liquid | [4][5] |
| Purity | 95% | [4][5] |
| Density | 1.336 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.482 | [5] |
| Storage Temperature | -20°C | [5] |
Key Experimental Protocols
The primary utility of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" is as an alkylating agent. A general protocol for its use in an alkylation reaction is described below.
General Protocol for Alkylation using 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane:
-
Reaction Setup: A solution of the nucleophile (e.g., an amine, thiol, or carbanion) is prepared in a suitable aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation (if necessary): If the nucleophile is not sufficiently reactive, a strong base (e.g., NaH, LDA, or n-BuLi) is added at a low temperature (typically 0 °C to -78 °C) to generate the corresponding anion.
-
Alkylation: "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" (typically 1.0-1.2 equivalents) is added to the solution of the nucleophile. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkylated product.
-
Deprotection (if necessary): The 1,3-dioxane protecting group can be removed under acidic conditions (e.g., aqueous HCl or acetic acid) to reveal the 1,3-diol.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis and application of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane".
Figure 1: Conceptual synthesis of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane.
Figure 2: General workflow for alkylation and subsequent deprotection.
Conclusion
While direct research on "this compound" is not available, a comprehensive understanding of its potential applications can be inferred from the extensive literature on its bromo- analog, "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane." This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a valuable tool in polymer chemistry and protecting group strategies. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals interested in utilizing this class of compounds in their synthetic endeavors. Further research into the synthesis and reactivity of the iodo- derivative could reveal unique advantages, potentially in terms of increased reactivity of the carbon-iodine bond in nucleophilic substitution reactions.
References
Technical Guide: Physical Properties of 5-(2-Haloethyl)-1,3-dioxane Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
To provide valuable insights for researchers in this area, this guide presents a summary of the known physical properties of closely related haloethyl-1,3-dioxane analogs, namely the bromo- and chloro- derivatives. This comparative data can serve as a valuable reference for estimating the properties of the iodo-analog and for informing synthetic and purification strategies.
Comparative Physical Properties of 5-(2-Haloethyl)-1,3-dioxane Analogs
The following table summarizes the available physical and chemical properties for various bromo- and chloro- derivatives of 5-(2-haloethyl)-1,3-dioxane. These compounds share the same core structure, with variations in the halogen substituent and methylation at the 2- and 5- positions of the dioxane ring.
| Property | 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | 5-(2-Bromoethyl)-2-methyl-1,3-dioxane | 5-(2-Bromoethyl)-2,2,5-trimethyl-1,3-dioxane | 5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane |
| CAS Number | 97845-58-4[1] | Not Available | Not Available | 113998-32-6[2] |
| Molecular Formula | C₈H₁₅BrO₂[1][3][4] | C₇H₁₃BrO₂[5] | C₉H₁₇BrO₂[6] | C₈H₁₅ClO₂ |
| Molecular Weight | 223.11 g/mol [1] | 209.08 g/mol [5] | 237.13 g/mol [6] | Not Available |
| Physical Form | Liquid[1][4] | Not Available | Not Available | Not Available |
| Boiling Point | 239.2 °C at 760 mmHg[3] | Not Available | Not Available | Not Available |
| Density | 1.336 g/mL at 25 °C[1] | Not Available | Not Available | Not Available |
| Refractive Index | n20/D 1.482[1] | Not Available | Not Available | Not Available |
Note: The properties of "5-(2-Iodoethyl)-1,3-dioxane" are expected to follow the general trends observed in halogens. Specifically, an increase in molecular weight and likely a higher boiling point compared to its bromo- and chloro- counterparts can be anticipated due to the larger atomic mass and increased polarizability of iodine.
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of the physical properties of "this compound" were not found in the reviewed literature.
The synthesis of related 1,3-dioxane structures typically involves the acetalization or ketalization of a corresponding diol with an aldehyde or ketone. For 5-substituted-1,3-dioxanes, a common starting material is a substituted propane-1,3-diol. Halogenation of a suitable precursor, such as a hydroxyethyl- or tosyloxyethyl-substituted dioxane, would be a plausible synthetic route to the target compound.
Signaling Pathways and Experimental Workflows
A search for biological activity, including involvement in signaling pathways, for "this compound" and its close analogs did not yield any relevant information. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not applicable at this time.
This guide will be updated as new information on the physical properties and biological activity of "this compound" becomes available in the public domain.
References
- 1. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane 95% | 97845-58-4 [sigmaaldrich.com]
- 2. CAS#:113998-32-6 | 5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane | Chemsrc [chemsrc.com]
- 3. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5-(2-Bromoethyl)-2-methyl-1,3-dioxane | C7H13BrO2 | CID 142186688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(2-Bromoethyl)-2,2,5-trimethyl-1,3-dioxane | C9H17BrO2 | CID 14215226 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Iodoethyl)-1,3-dioxane: Analogs, Derivatives, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(2-iodoethyl)-1,3-dioxane, its analogs, and derivatives, with a focus on their synthesis, biological activities, and applications in medicinal chemistry. This document consolidates key data, outlines detailed experimental protocols, and visualizes essential pathways and workflows to support ongoing research and development efforts in this area.
Core Concepts and Synthetic Approaches
The 5-(2-haloethyl)-1,3-dioxane scaffold serves as a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of antiviral nucleoside analogs. The iodo- and bromo-derivatives are particularly useful due to the reactive nature of the carbon-halogen bond, facilitating nucleophilic substitution reactions.
A prominent application of these intermediates is in the synthesis of Penciclovir, a potent antiviral agent used against herpes viruses. The synthesis of Penciclovir and its analogs often involves the coupling of a 5-(2-haloethyl)-1,3-dioxane derivative with a purine base.
A representative synthetic pathway to this compound starts from 2-(hydroxymethyl)butane-1,4-diol. This diol is first reacted with an aldehyde (e.g., formaldehyde) or an acetal in the presence of an acid catalyst to form the 1,3-dioxane ring. Subsequent conversion of the primary alcohol to a leaving group, followed by halide exchange, yields the desired this compound. An analogous bromo-derivative, 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane, is also a commercially available and widely used intermediate.[1]
Biological Activities of 1,3-Dioxane Derivatives
Derivatives of the 1,3-dioxane core exhibit a broad spectrum of biological activities, highlighting their potential as scaffolds for the development of novel therapeutic agents.
Antiviral Activity
The most well-documented application of 5-(2-haloethyl)-1,3-dioxane analogs is in the synthesis of antiviral drugs like Penciclovir.[1] Penciclovir is a guanosine analog that, upon activation within a virus-infected cell, inhibits viral DNA polymerase, thereby halting viral replication.[2][3] Its selective activation in infected cells contributes to its low toxicity profile.[2] The triphosphate form of Penciclovir has a significantly longer intracellular half-life compared to that of the similar drug, Acyclovir, which may contribute to its sustained antiviral effect.[2]
Antibacterial and Antifungal Activities
Various 1,3-dioxane and 1,3-dioxolane derivatives have demonstrated promising antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as the fungus Candida albicans. The specific substitutions on the dioxane ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
Anticancer and Multidrug Resistance Modulation
Emerging research has pointed towards the potential of 1,3-dioxane derivatives in oncology. Certain compounds have been shown to act as effective modulators of multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[4] Overexpression of P-glycoprotein (P-gp) is a key mechanism of MDR, and some 1,3-dioxane derivatives have been found to interact with P-gp, reversing the resistance phenotype.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various 1,3-dioxane and related derivatives as reported in the literature.
Table 1: Antiviral Activity of Penciclovir
| Virus Target | Assay | IC50 / EC50 | Reference |
| Hepatitis B Virus (DHBV) | DNA Replication Inhibition | 0.7 ± 0.1 µM | [5] |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.8 mg/L | [6] |
| Herpes Simplex Virus-1 (HSV-1) | Viral DNA Inhibition | 0.01 mg/L | [6] |
| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | Similar to HSV-1 | [6] |
| Varicella-Zoster Virus (VZV) | Plaque Reduction | 3.8 µg/mL | [7] |
Table 2: Antibacterial and Antifungal Activity of 1,3-Dioxolane Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted 1,3-Dioxolanes | Staphylococcus aureus | 625 - 1250 | [8] |
| Substituted 1,3-Dioxolanes | Staphylococcus epidermidis | Not specified, but showed excellent activity | [8] |
| Substituted 1,3-Dioxolanes | Pseudomonas aeruginosa | Not specified, but showed perfect activity | [8] |
| Substituted 1,3-Dioxolanes | Enterococcus faecalis | 625 | [8] |
| Substituted 1,3-Dioxolanes | Candida albicans | Not specified, but showed significant activity | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound analogs and derivatives.
Synthesis of this compound[9]
Materials:
-
2-(Hydroxymethyl)butane-1,4-diol
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
p-Toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄)
-
Methanesulfonyl chloride
-
Triethylamine
-
Sodium iodide (NaI)
-
Acetone
-
Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Formation of the 1,3-Dioxane Ring: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(hydroxymethyl)butane-1,4-diol in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Add formaldehyde and reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC or GC-MS).
-
Mesylation of the Primary Alcohol: After cooling the reaction mixture, neutralize the acid catalyst. Remove the solvent under reduced pressure. Dissolve the resulting 5-(2-hydroxyethyl)-1,3-dioxane in a suitable solvent like dichloromethane and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for a specified time until the reaction is complete.
-
Iodination: The crude mesylate is then dissolved in acetone, and a stoichiometric excess of sodium iodide is added. The reaction mixture is stirred at room temperature or gently heated until the conversion to the iodo-derivative is complete.
-
Work-up and Purification: The reaction mixture is filtered to remove the sodium mesylate byproduct. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by column chromatography on silica gel.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[2][3][10]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Sterile saline or PBS
-
Spectrophotometer or nephelometer
-
McFarland turbidity standards (e.g., 0.5)
Procedure:
-
Inoculum Preparation: From a fresh culture of the microorganism on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Serial Dilution of Test Compounds: In the 96-well plate, add 100 µL of sterile broth to all wells. In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and the inoculum to the target concentration.
-
Controls: Include a positive control (inoculum in broth without any test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cell Viability and Cytotoxicity[11][12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)
-
Sterile 96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Penciclovir Mechanism of Action
The following diagram illustrates the activation and mechanism of action of Penciclovir in a herpes virus-infected cell.
Caption: Penciclovir activation and inhibition of viral DNA synthesis.
General Synthetic Workflow for Penciclovir from a 5-(2-Haloethyl)-1,3-dioxane Intermediate
This diagram outlines the key steps in the synthesis of Penciclovir utilizing a 5-(2-haloethyl)-1,3-dioxane analog.
Caption: Synthetic route to Penciclovir via a dioxane intermediate.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antiviral activity of penciclovir, a novel purine nucleoside, against duck hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Alkylation of Amines with 5-(2-Iodoethyl)-1,3-dioxane
Introduction
5-(2-Iodoethyl)-1,3-dioxane is a valuable alkylating agent for the introduction of a protected 3-hydroxy-2-(hydroxymethyl)propyl group onto primary and secondary amines. The 1,3-dioxane moiety serves as a stable protecting group for the diol functionality, which can be readily removed under acidic conditions. The presence of an iodo group makes it a highly reactive electrophile, often allowing for milder reaction conditions compared to its bromo or chloro analogs. This enhanced reactivity is advantageous when working with sensitive or poorly nucleophilic amine substrates.
Key Features and Advantages:
-
High Reactivity: The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group. This results in faster reaction rates and allows for alkylation to proceed under milder conditions, often at lower temperatures.
-
Versatility: This reagent can be used to alkylate a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as heterocyclic amines such as purine and pyrimidine derivatives.
-
Application in Drug Discovery: The structural motif introduced by this reagent is a key component in several antiviral nucleoside analogs. A prominent example is its use in the synthesis of Penciclovir, where a guanine derivative is alkylated to form the acyclic side chain.[1]
-
Stable Protecting Group: The 1,3-dioxane ring is stable to a variety of reaction conditions, including basic and nucleophilic environments, but can be easily deprotected using mild acidic hydrolysis.
General Reaction Scheme:
The alkylation proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon bearing the iodine atom. A non-nucleophilic base is typically added to scavenge the hydroiodic acid (HI) generated during the reaction, preventing the formation of the amine hydroiodide salt and ensuring the amine remains in its free, nucleophilic form.
General Reaction Scheme for N-Alkylation
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of a Primary Amine
This protocol describes a general method for the alkylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
Protocol 2: Synthesis of a Penciclovir Precursor: N-Alkylation of 2-Amino-6-chloropurine
This protocol provides a detailed procedure for the alkylation of 2-amino-6-chloropurine with this compound, a key step in the synthesis of the antiviral drug Penciclovir.[1]
Materials:
-
2-Amino-6-chloropurine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-chloropurine (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.
-
Stir the suspension under an inert atmosphere at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction flask.
-
Heat the mixture to 70 °C and maintain for 12-24 hours. Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of DMF).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the N⁹-alkylated product.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of a Penciclovir Precursor
| Parameter | Value | Notes |
| Reactants | ||
| 2-Amino-6-chloropurine | 1.0 eq | The limiting reagent. |
| This compound | 1.2 eq | A slight excess is used to ensure complete consumption of the purine. |
| Potassium Carbonate | 2.5 eq | Acts as the base to neutralize the HI formed. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for SN2 reactions. |
| Temperature | 70 °C | Moderate heating is sufficient due to the high reactivity of the iodide. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored. |
| Expected Outcome | ||
| Expected Yield | 75-85% | Based on analogous reactions with the bromo-derivative, the iodo-compound may give a higher yield. |
| Purity (after purification) | >98% | Achievable by column chromatography or recrystallization. |
| Analytical Data | ||
| ¹H NMR | Consistent with the expected structure | Key signals include the dioxane protons and the newly formed N-CH₂ linkage. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the product | To confirm the molecular weight of the desired product. |
Visualizations
Experimental Workflow for N-Alkylation
Role in Antiviral Drug Synthesis Pathway
References
Application Notes and Protocols: Deprotection of the Dioxane Ring in "5-(2-Iodoethyl)-1,3-dioxane" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the 1,3-dioxane ring in derivatives of "5-(2-Iodoethyl)-1,3-dioxane," a key transformation in various synthetic pathways. The primary product of this deprotection is the corresponding aldehyde, 3-iodo-2-(hydroxymethyl)propanal. Careful selection of the deprotection method is crucial to ensure high yields and to preserve the integrity of the iodoethyl functional group, which is susceptible to side reactions under certain conditions.
Introduction
The 1,3-dioxane group is a common protecting group for aldehydes and ketones due to its stability under neutral to strongly basic conditions.[1] Deprotection is typically achieved under acidic conditions, which involves the hydrolysis of the acetal linkage.[2] However, the presence of a primary iodide in the "this compound" structure necessitates the use of mild deprotection methods to prevent unwanted elimination or substitution reactions. This document outlines two primary approaches for the deprotection of this substrate: mild acidic hydrolysis and a neutral, iodine-catalyzed method.
Deprotection Methodologies
Several methods can be employed for the deprotection of the dioxane ring. The choice of method will depend on the overall sensitivity of the substrate and the desired reaction conditions.
Method 1: Mild Acidic Hydrolysis
Mild acidic hydrolysis is a common and effective method for the cleavage of 1,3-dioxanes.[2] Reagents such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water are typically used.[3] These conditions are generally mild enough to avoid side reactions involving the primary iodide.
Method 2: Neutral Deprotection using Molecular Iodine
For substrates that are particularly sensitive to acid, a neutral deprotection method using a catalytic amount of molecular iodine in acetone is a valuable alternative.[4][5][6] This method relies on a transacetalization mechanism and is known for its high chemoselectivity, leaving many sensitive functional groups intact.[4]
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the deprotection of "this compound" derivatives based on analogous transformations reported in the literature.
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Mild Acidic Hydrolysis | p-Toluenesulfonic acid (PTSA) (catalytic) | Acetone/H₂O (9:1) | Room Temperature - 50 | 2 - 8 | 85 - 95 | A common and generally high-yielding method. Reaction progress should be monitored by TLC. |
| Mild Acidic Hydrolysis | Pyridinium p-toluenesulfonate (PPTS) (catalytic) | Acetone/H₂O (9:1) | 50 - Reflux | 4 - 12 | 80 - 90 | PPTS is a milder acid catalyst, suitable for more sensitive substrates. |
| Neutral Deprotection | Iodine (I₂) (10-20 mol%) | Acetone | Room Temperature | 1 - 4 | 90 - 98 | Highly chemoselective and fast. Ideal for preventing side reactions with the iodoethyl group.[4] |
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (PTSA)
Materials:
-
This compound derivative
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Acetone (reagent grade)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).
-
Stir the reaction mixture at room temperature or warm to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired aldehyde.
Protocol 2: Deprotection using Molecular Iodine (I₂)
Materials:
-
This compound derivative
-
Iodine (I₂)
-
Acetone (reagent grade)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in acetone.
-
Add molecular iodine (0.1 - 0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired aldehyde.
Visualizations
Signaling Pathway of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection mechanism.
Experimental Workflow for Dioxane Deprotection
Caption: General experimental workflow.
Conclusion
The deprotection of the 1,3-dioxane ring in "this compound" derivatives can be effectively achieved using either mild acidic hydrolysis or a neutral iodine-catalyzed method. The choice of the protocol should be guided by the stability of the substrate to acidic conditions. For sensitive molecules, the iodine-catalyzed deprotection offers a highly efficient and chemoselective alternative, minimizing the risk of side reactions involving the iodoethyl group. Proper monitoring and purification are essential to obtain the desired aldehyde in high purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "5-(2-Iodoethyl)-1,3-dioxane" as a Versatile Building Block for Pharmaceutical Intermediates
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "5-(2-Iodoethyl)-1,3-dioxane" and its analogs as valuable building blocks in the synthesis of pharmaceutical intermediates. Due to the limited availability of specific data for "this compound," information from its close and commercially available analog, "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane," is utilized as a proxy to illustrate its reactivity and potential applications. This document outlines the synthesis of the target compound, its key applications with a focus on antiviral drug synthesis, and detailed experimental protocols.
Introduction
The "5-(2-haloethyl)-1,3-dioxane" scaffold is a key synthetic intermediate characterized by a stable 1,3-dioxane ring and a reactive haloethyl side chain. The dioxane moiety often serves as a protected form of a 1,3-diol, preventing unwanted reactions during synthetic transformations, while the haloethyl group acts as an electrophile, enabling the facile introduction of the side chain onto various nucleophilic substrates. The iodo-derivative is particularly reactive, making it an excellent candidate for alkylation reactions in the synthesis of complex pharmaceutical molecules.
A significant application of this scaffold is in the synthesis of antiviral medications, such as Penciclovir, where it is used to introduce the acyclic side chain to a purine base.[1]
Physicochemical Properties and Data
Table 1: Physicochemical Properties of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
| Property | Value | Reference |
| CAS Number | 97845-58-4 | [2][3] |
| Molecular Formula | C₈H₁₅BrO₂ | [2][3] |
| Molecular Weight | 223.11 g/mol | [2][3] |
| Appearance | Liquid | [1][3] |
| Density | 1.336 g/mL at 25 °C | [2] |
| Boiling Point | 239.2 °C at 760 mmHg | [4] |
| Refractive Index | n20/D 1.482 | [2] |
| Storage Temperature | -20 °C | [2] |
Synthesis of this compound
The target compound, "this compound," can be efficiently synthesized from its bromo-analog via a Finkelstein reaction. This classic Sₙ2 reaction involves the exchange of a halogen for an iodide ion. The use of sodium iodide in acetone is particularly effective as the resulting sodium bromide is insoluble in acetone and precipitates, driving the reaction to completion.
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol is a general procedure adaptable for the conversion of "5-(2-Bromoethyl)-1,3-dioxane" to its iodo counterpart.
Materials:
-
5-(2-Bromoethyl)-1,3-dioxane (1.0 eq)
-
Sodium iodide (1.5 eq)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve 5-(2-Bromoethyl)-1,3-dioxane in anhydrous acetone (approximately 10 mL per gram of substrate).
-
Add sodium iodide to the solution and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The formation of a white precipitate (sodium bromide) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Application in Pharmaceutical Synthesis: Alkylation of Purine Derivatives
A primary application of "this compound" is the N-alkylation of purine bases, a key step in the synthesis of nucleoside analogs with antiviral properties. The iodoethyl group is a potent electrophile that readily reacts with the nucleophilic nitrogen atoms of the purine ring. The following workflow and protocol describe the synthesis of a precursor to the antiviral drug Penciclovir.
Caption: Synthesis of a Penciclovir precursor.
Protocol 2: N-Alkylation of 2-Amino-6-chloropurine with this compound
This protocol is adapted from general procedures for the alkylation of purines and the synthesis of Penciclovir intermediates.[5]
Materials:
-
This compound (1.1 eq)
-
2-Amino-6-chloropurine (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-chloropurine and anhydrous potassium carbonate.
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound in a small amount of anhydrous DMF dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting purine.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under high vacuum.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of N⁹ and N⁷ isomers, can be purified by column chromatography on silica gel to isolate the desired N⁹-alkylated intermediate.
Subsequent Deprotection: The resulting intermediate can be hydrolyzed and deprotected using aqueous acid (e.g., 2M HCl) with heating to yield the final active pharmaceutical ingredient, such as Penciclovir.[5]
Conclusion
"this compound" is a highly valuable and reactive building block for the synthesis of pharmaceutical intermediates. Its utility is exemplified in the synthesis of antiviral nucleoside analogs. The protocols provided herein offer a practical guide for the preparation and application of this versatile compound. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic needs.
References
Application Notes and Protocols for the Formation of a Grignard Reagent from 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the Grignard reagent, 2-(1,3-dioxan-5-yl)ethylmagnesium iodide, from its corresponding iodoalkane, 5-(2-iodoethyl)-1,3-dioxane. Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. The presence of the 1,3-dioxane functional group, a common protecting group for carbonyls, is compatible with the conditions required for Grignard reagent formation, making this a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. This protocol outlines the necessary precautions, reagent preparation, reaction execution, and methods for confirming the formation of the desired organometallic compound.
Introduction
A key consideration in the synthesis of complex molecules is the compatibility of various functional groups with the highly reactive Grignard reagent. Acetal protecting groups, such as the 1,3-dioxane moiety in the starting material, are stable under the neutral to strongly basic conditions of Grignard reagent formation and are therefore excellent choices for masking carbonyl functionalities during such transformations.
This application note details the successful formation of 2-(1,3-dioxan-5-yl)ethylmagnesium iodide. The protocol emphasizes the critical experimental parameters, including the use of anhydrous conditions and magnesium activation, to ensure a successful reaction.
Key Experimental Considerations
The successful formation of a Grignard reagent is highly dependent on meticulous experimental technique. The following factors are critical for achieving a high yield of the desired organomagnesium compound:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. The presence of even trace amounts of moisture will quench the reagent, leading to the formation of the corresponding alkane and a reduction in yield. All glassware must be rigorously dried, and anhydrous solvents must be used.[2]
-
Solvent Selection: Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for Grignard reagent formation. They not only serve as the reaction medium but also stabilize the Grignard reagent by coordinating to the magnesium atom.[4] THF is often preferred for its higher boiling point and better solvating properties.
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is crucial to expose a fresh, reactive metal surface. Common methods include the use of activating agents like iodine (I₂) or 1,2-dibromoethane.[4] Mechanical activation by crushing the magnesium turnings can also be effective.[5]
-
Initiation of the Reaction: The formation of the Grignard reagent is an exothermic process. The reaction is typically initiated by adding a small portion of the alkyl halide solution to the activated magnesium. Signs of a successful initiation include a gentle refluxing of the solvent and the disappearance of the iodine color (if used for activation).[6]
Experimental Protocol
This protocol describes the formation of 2-(1,3-dioxan-5-yl)ethylmagnesium iodide on a laboratory scale.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Equipment:
-
Schlenk line or inert atmosphere setup
-
Heating mantle
-
Magnetic stir plate
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck round-bottom flask.
-
Add a single crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium turnings, imparting a slight purple color. This process helps to etch the oxide layer from the magnesium surface.
-
Allow the flask to cool to room temperature.
-
-
Reagent Preparation:
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. The final concentration should be approximately 0.5 M.
-
-
Grignard Reagent Formation:
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the activated magnesium turnings.
-
Observe the reaction mixture for signs of initiation, which include the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight increase in temperature causing the solvent to reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a cloudy grey or brownish color.
-
-
Confirmation of Formation (Optional but Recommended):
-
The concentration of the Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
-
Data Presentation
| Parameter | Value/Observation |
| Starting Material | This compound |
| Reagents | Magnesium, Iodine, Anhydrous THF |
| Molar Ratio (Iodoalkane:Mg) | 1 : 1.2 |
| Concentration | ~0.5 M in THF |
| Reaction Temperature | Room Temperature to Reflux (~66 °C in THF) |
| Reaction Time | 1-3 hours |
| Appearance of Final Solution | Cloudy, grey to brownish suspension |
| Expected Yield | 80-95% (based on similar primary iodoalkanes) |
Visualizations
Reaction Scheme:
Caption: Chemical equation for the formation of the Grignard reagent.
Experimental Workflow:
Caption: Step-by-step workflow for the Grignard reagent synthesis.
Conclusion
The formation of 2-(1,3-dioxan-5-yl)ethylmagnesium iodide is a straightforward yet sensitive procedure that provides a valuable synthetic intermediate. The stability of the 1,3-dioxane protecting group under the reaction conditions allows for the selective generation of a nucleophilic carbon center. By adhering to the principles of anhydrous technique and proper magnesium activation, researchers can reliably prepare this Grignard reagent for subsequent carbon-carbon bond-forming reactions, facilitating the synthesis of a wide range of complex organic molecules.
References
Application Notes and Protocols for Nucleophilic Substitution on 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing nucleophilic substitution reactions on 5-(2-Iodoethyl)-1,3-dioxane, a valuable intermediate in the synthesis of various functionalized molecules. The primary iodoalkane structure of this compound favors a bimolecular nucleophilic substitution (SN2) mechanism, allowing for the introduction of a wide range of functional groups.
General Reaction Scheme
The nucleophilic substitution reaction on this compound proceeds by the attack of a nucleophile on the electrophilic carbon atom bonded to the iodine atom. This results in the displacement of the iodide leaving group and the formation of a new carbon-nucleophile bond. The general transformation is depicted below:
General Reaction for Nucleophilic Substitution on this compound
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with various nucleophiles. Specific reaction conditions may require optimization based on the nucleophile's reactivity and the desired product's stability.
Materials:
-
This compound
-
Selected Nucleophile (e.g., Sodium Azide, Sodium Cyanide, Ammonia in Ethanol, Sodium Hydroxide)
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Ethanol)
-
Deionized Water
-
Organic Solvent for Extraction (e.g., Diethyl Ether, Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate, Magnesium Sulfate)
-
Thin Layer Chromatography (TLC) plates, developing solvents, and visualization agent (e.g., UV light, potassium permanganate stain)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the starting material in an appropriate anhydrous solvent. Add the chosen nucleophile (typically 1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (see table below for examples) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate has formed (e.g., sodium iodide), remove it by filtration.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure substituted product.
Data Presentation: Summary of Reaction Conditions for Various Nucleophiles
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with common nucleophiles. Iodoalkanes are generally more reactive than their bromo- or chloro- counterparts, which may allow for milder reaction conditions.[1][2]
| Nucleophile | Reagent | Product Functional Group | Solvent | Temperature (°C) | Reaction Time (h) |
| Azide | Sodium Azide (NaN₃) | Azide | DMF | 60-80 | 4-8 |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | DMSO, Ethanol/Water | 80-100 (Reflux) | 6-12 |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | Aqueous Ethanol | Reflux | 2-6 |
| Amine | Ammonia (NH₃) in Ethanol | Primary Amine | Ethanol | 80-100 (Sealed Tube) | 12-24 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Ethanol | 50-70 | 3-6 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 5-(2-substituted-ethyl)-1,3-dioxanes.
Caption: Experimental workflow for the nucleophilic substitution on this compound.
References
Application Notes & Protocols: Synthesis of Penciclovir Analogs Utilizing 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Penciclovir and its analogs, highlighting the crucial role of the intermediate, 5-(2-Iodoethyl)-1,3-dioxane. This document is intended to serve as a practical guide for chemists involved in antiviral drug discovery and development.
Introduction
Penciclovir is a potent guanosine analog antiviral drug effective against various herpesvirus infections. A key challenge in its synthesis is the regioselective alkylation of the guanine base. The use of a cyclic acetal side chain precursor, such as this compound, offers a strategic advantage in achieving the desired N-9 substitution on the purine ring. This intermediate serves as a robust synthon, enabling the efficient construction of the acyclic side chain of Penciclovir and related analogs. The following protocols detail the synthesis of Penciclovir via this dioxane intermediate, providing a reproducible and scalable method for its preparation.
Synthetic Pathway Overview
The synthesis of Penciclovir from 2-(hydroxymethyl)butane-1,4-diol involves a multi-step process. The key steps include the formation of a 1,3-dioxane ring, conversion of a hydroxyl group to a more reactive leaving group (iodide), coupling with a purine base, and subsequent deprotection to yield the final active pharmaceutical ingredient.
Caption: Synthetic pathway for Penciclovir utilizing the this compound intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key intermediate, this compound, from 2-(hydroxymethyl)butane-1,4-diol.
Materials:
-
2-(hydroxymethyl)butane-1,4-diol
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium iodide (NaI)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of 5-(2-hydroxyethyl)-1,3-dioxane:
-
To a solution of 2-(hydroxymethyl)butane-1,4-diol in a suitable solvent, add formaldehyde and a catalytic amount of H₂SO₄ or TsOH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 5-(2-hydroxyethyl)-1,3-dioxane.
-
-
Mesylation of the alcohol:
-
Dissolve the obtained 5-(2-hydroxyethyl)-1,3-dioxane in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Iodination:
-
Dissolve the crude mesylate in acetone and add sodium iodide.
-
Heat the mixture to reflux and stir until the reaction is complete.
-
Cool the reaction mixture, filter to remove the precipitated sodium mesylate, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford this compound.
-
Protocol 2: Synthesis of Penciclovir
This protocol details the coupling of this compound with 2-amino-6-chloropurine and subsequent deprotection to yield Penciclovir.
Materials:
-
This compound
-
2-Amino-6-chloropurine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
2M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Acetone
-
Water
Procedure:
-
Alkylation of 2-amino-6-chloropurine:
-
To a suspension of 2-amino-6-chloropurine in DMF, add potassium carbonate.
-
Add a solution of this compound in DMF to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude condensation product. A high yield of 94% for this N-9 selective alkylation has been reported.[1]
-
-
Hydrolysis and Deprotection:
-
Dissolve the crude condensation product in 2M aqueous HCl.
-
Heat the mixture to reflux for 2-4 hours.[2]
-
Cool the reaction mixture to room temperature and neutralize with a 10% aqueous NaOH solution until a large amount of off-white solid precipitates.
-
Filter the solid, wash with acetone and then water, and dry under vacuum to give Penciclovir.[2]
-
Data Presentation
Table 1: Reaction Yields for Penciclovir Synthesis
| Step | Product | Reported Yield | Reference |
| N-9 Alkylation of 2-amino-6-chloropurine with dioxane intermediate | 9-[2-(1,3-Dioxan-5-yl)ethyl]-2-amino-6-chloropurine | 94% | [1] |
| Hydrolysis and Deprotection | Penciclovir | 82% | [2] |
| Final Purification of Penciclovir | Crystalline Penciclovir | 97.0% |
Table 2: Physicochemical Properties of Penciclovir
| Property | Value | Reference |
| Melting Point | 274.6–276.9 °C | [2] |
| Molecular Formula | C₁₀H₁₅N₅O₃ | |
| Molecular Weight | 253.26 g/mol | |
| UV (H₂O) λmax | 252 and 273 (sh) nm | [2] |
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of Penciclovir.
References
Application Notes and Protocols: 5-(2-Iodoethyl)-1,3-dioxane in the Preparation of Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel radiolabeled compounds is a cornerstone of nuclear medicine and drug development, facilitating non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques rely on the use of molecules tagged with radioisotopes to visualize and quantify physiological and pathological processes in vivo. The choice of the labeling precursor, often a prosthetic group, is critical for the successful synthesis of these radiotracers.
This document describes the application of 5-(2-Iodoethyl)-1,3-dioxane as a versatile prosthetic group for the introduction of radioiodine into a variety of molecules. The iodoethyl group provides a reactive site for nucleophilic substitution, allowing for the labeling of compounds containing functional groups such as phenols, thiols, and amines. The 1,3-dioxane moiety can serve as a polar modifier to influence the pharmacokinetic properties of the resulting radiotracer. Furthermore, the acetal functionality of the dioxane ring can be used as a protecting group for a carbonyl group, which can be deprotected post-labeling to reveal a reactive aldehyde or ketone for further conjugation.
Radioisotopes of iodine, such as ¹²³I for SPECT and ¹²⁴I for PET, are widely used in medical imaging. Indirect radiolabeling strategies using prosthetic groups are often preferred, especially for sensitive biomolecules, as they can avoid harsh reaction conditions that might compromise the biological activity of the target molecule.
Key Applications
-
Radiolabeling of small molecules: this compound can be used to label small molecule drugs or drug candidates containing suitable nucleophilic functional groups.
-
Peptide and protein labeling: The prosthetic group can be conjugated to peptides and proteins, often at tyrosine or lysine residues, to enable in vivo tracking and biodistribution studies.
-
Development of PET and SPECT tracers: The use of ¹²⁴I and ¹²³I, respectively, allows for the development of novel imaging agents for oncology, neurology, and cardiology.
Quantitative Data Summary
As "this compound" is a novel precursor, the following tables summarize representative quantitative data for analogous radioiodination reactions using iodoalkane prosthetic groups. This data is intended to provide a baseline for optimization of specific labeling protocols.
Table 1: Representative Radiolabeling Reaction Parameters
| Parameter | Phenolic Substrate | Amine Substrate | Thiol Substrate |
|---|---|---|---|
| Precursor | 5-(2-[¹²⁵I]Iodoethyl)-1,3-dioxane | 5-(2-[¹²⁵I]Iodoethyl)-1,3-dioxane | 5-(2-[¹²⁵I]Iodoethyl)-1,3-dioxane |
| Substrate Concentration | 1-5 mg/mL | 1-5 mg/mL | 1-5 mg/mL |
| Solvent | Acetonitrile, DMF | DMSO, DMF | Acetonitrile, THF |
| Base | K₂CO₃, Cs₂CO₃ | Et₃N, DIPEA | K₂CO₃, NaH |
| Temperature (°C) | 80-120 | 100-140 | 60-100 |
| Reaction Time (min) | 15-30 | 20-40 | 10-25 |
Table 2: Representative Radiolabeling Outcomes
| Outcome | Phenolic Substrate | Amine Substrate | Thiol Substrate |
|---|---|---|---|
| Radiochemical Yield (RCY) | 60-85% | 45-70% | 70-90% |
| Radiochemical Purity (RCP) | >95% (after HPLC) | >95% (after HPLC) | >95% (after HPLC) |
| Molar Activity (GBq/µmol) | 50-150 | 40-120 | 60-180 |
Experimental Protocols
Protocol 1: Synthesis of the Precursor this compound
This protocol describes a two-step synthesis of the iodo-precursor from a commercially available bromo-analogue.
Workflow Diagram:
Caption: Workflow for the synthesis of the this compound precursor.
Materials:
-
5-(2-Bromoethyl)-1,3-dioxane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of 5-(2-Bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous acetone, add sodium iodide (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid precipitate (NaBr) and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radiolabeling of a Phenol-Containing Molecule
This protocol details the radioiodination of a generic phenol-containing molecule using the synthesized precursor.
Workflow Diagram:
Caption: General workflow for the radiolabeling of a phenolic compound.
Materials:
-
Phenol-containing substrate molecule
-
This compound
-
[¹²⁵I]NaI or [¹²³I]NaI in 0.1 M NaOH
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Reaction vial (V-vial)
-
Heating block
-
HPLC system with a radioactivity detector
Procedure:
-
In a V-vial, dissolve the phenol-containing substrate (1-2 mg) and this compound (1.5 eq) in anhydrous acetonitrile or DMF (200-300 µL).
-
Add K₂CO₃ or Cs₂CO₃ (2-3 eq) to the solution.
-
Add the desired amount of [¹²⁵I]NaI or [¹²³I]NaI (e.g., 37-370 MBq) to the reaction vial.
-
Seal the vial and heat the reaction mixture at 80-120 °C for 15-30 minutes.
-
After the incubation period, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a suitable buffer.
-
Purify the radiolabeled product using reverse-phase HPLC.
-
Collect the fraction corresponding to the desired product and formulate it in a suitable vehicle (e.g., saline with ethanol) for further use.
-
Determine the radiochemical yield (RCY) and radiochemical purity (RCP) by radio-HPLC analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a two-step indirect labeling strategy, which is a common application for prosthetic groups.
Caption: Logical flow of a two-step indirect radioiodination approach.
Conclusion
This compound presents a promising and versatile precursor for the synthesis of radioiodinated compounds for applications in molecular imaging and drug development. The protocols provided herein offer a foundation for researchers to explore its utility in labeling a wide range of target molecules. The straightforward synthesis of the precursor and its anticipated reactivity make it a valuable addition to the toolkit of radiochemists. Further studies are warranted to fully characterize its labeling efficiency with various substrates and to evaluate the in vivo performance of the resulting radiotracers.
Application of "5-(2-Iodoethyl)-1,3-dioxane" in medicinal chemistry
Application Notes and Protocols: 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile synthetic intermediate in medicinal chemistry. While not widely documented as a standalone therapeutic agent, its true value lies in its utility as a reactive building block for the synthesis of more complex molecules. The presence of a primary iodo group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 1,3-dioxane protected diol moiety into a target structure. This protected diol can be deprotected under acidic conditions to reveal a 1,3-diol, a common structural motif in many biologically active compounds.
The most notable inferred application of this compound is as a precursor in the synthesis of antiviral nucleoside analogues. Its bromo- and chloro-analogs are established intermediates in the industrial synthesis of drugs like Penciclovir.[1][2] Due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, this compound is expected to be a more efficient substrate for such syntheses, potentially allowing for milder reaction conditions and improved yields.
Key Application: Synthesis of Penciclovir Intermediate
The primary application of this compound is in the synthesis of antiviral agents, particularly as a key side-chain precursor for Penciclovir. Penciclovir is a guanosine analogue effective against various herpesvirus infections.[1] The synthesis involves the alkylation of a protected guanine analogue, such as 2-amino-6-chloropurine, with this compound. The 1,3-dioxane ring serves as a protected form of the acyclic side chain of Penciclovir.
The iodo-derivative is anticipated to offer superior reactivity over its bromo- and chloro- counterparts in the N-alkylation of the purine base, a key step in the synthesis. This increased reactivity can lead to higher yields and potentially reduce the formation of by-products.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-(hydroxymethyl)-1,4-butanediol.
Step 1: Synthesis of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane
This step involves the protection of the 1,3-diol functionality of 2-(hydroxymethyl)-1,4-butanediol as a dimethyl acetal (a specific type of 1,3-dioxane).
-
Materials:
-
2-(Hydroxymethyl)-1,4-butanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 2-(hydroxymethyl)-1,4-butanediol in benzene or toluene, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane as a colorless oil.
-
Step 2: Conversion of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane to 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane (Appel Reaction)
This protocol utilizes the Appel reaction for the direct conversion of the primary alcohol to the iodide.[3][4][5][6][7]
-
Materials:
-
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve triphenylphosphine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Sequentially add imidazole and iodine to the cooled solution and stir for 10-15 minutes.
-
Add a solution of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane.
-
Application Protocol: Synthesis of a Penciclovir Intermediate
This protocol describes the N-alkylation of 2-amino-6-chloropurine with 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane.
-
Materials:
-
5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane
-
2-Amino-6-chloropurine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of 2-amino-6-chloropurine and potassium carbonate in N,N-dimethylformamide, add a solution of 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane in DMF.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the residue by column chromatography to yield the N-9 alkylated product, 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine.
-
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | C8H15BrO2 | 223.11 | Liquid | 239.2 |
| This compound (unsubstituted) | C6H11IO2 | 242.05 | Not specified | Not specified |
| 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane (Target) | C8H15IO2 | 270.11 | Expected Liquid | Not specified |
Table 2: Comparison of Halogen Reactivity in Nucleophilic Substitution
| Halogen | Leaving Group Ability | Bond Strength (C-X) | Expected Reaction Rate |
| Chloro | Good | Strong | Slowest |
| Bromo | Better | Intermediate | Intermediate |
| Iodo | Best | Weakest | Fastest |
Visualizations
Synthetic Pathway for this compound
Caption: Synthesis of the target iodo-compound.
Application in Penciclovir Intermediate Synthesis
Caption: N-alkylation to form a Penciclovir precursor.
Deprotection to Reveal Acyclic Side Chain
Caption: Final deprotection step in Penciclovir synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Lewis Acid-Mediated Reactions of "5-(2-Iodoethyl)-1,3-dioxane" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "5-(2-Iodoethyl)-1,3-dioxane" scaffold is a versatile synthetic intermediate with potential applications in the synthesis of complex oxygen-containing heterocycles. The presence of a reactive iodoethyl group appended to a stable 1,3-dioxane ring allows for a variety of chemical transformations. This document details potential Lewis acid-mediated reactions of these derivatives, focusing on intramolecular cyclization pathways. While direct literature precedents for this specific substrate are limited, the principles of Lewis acid catalysis on analogous acetal and haloalkane systems provide a strong basis for the proposed synthetic strategies.
Lewis acids are known to activate acetals, promoting the formation of oxocarbenium ions. These reactive intermediates can then undergo a variety of subsequent reactions, including intramolecular cyclization if a suitable nucleophile is present. In the case of "this compound" derivatives, the terminal iodide can act as a leaving group, potentially facilitated by a Lewis acid, to generate a carbocation that can be trapped intramolecularly by one of the dioxane oxygen atoms. This would lead to the formation of novel bridged or spirocyclic ethereal structures, which are of significant interest in medicinal chemistry and natural product synthesis.
Potential Reaction Pathway: Intramolecular Cyclization
A plausible Lewis acid-mediated reaction of a "this compound" derivative is an intramolecular cyclization to form a substituted tetrahydropyran or a bridged bicyclic ether. The reaction is proposed to proceed through the activation of the C-I bond by the Lewis acid, followed by nucleophilic attack from one of the dioxane oxygen atoms.
Caption: Proposed Lewis acid-mediated intramolecular cyclization pathway.
Application Notes
-
Substrate Scope: This methodology is expected to be applicable to a range of "this compound" derivatives with various substituents on the dioxane ring. The nature of these substituents may influence the reaction rate and stereoselectivity.
-
Lewis Acid Selection: The choice of Lewis acid is critical. Common Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be screened to optimize the reaction. The strength and steric bulk of the Lewis acid can affect the reaction outcome.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are often preferred for Lewis acid-mediated reactions to avoid competition for coordination to the Lewis acid.
-
Temperature Control: These reactions are often sensitive to temperature. Low temperatures (e.g., -78 °C to 0 °C) are typically employed to control reactivity and improve selectivity.
-
Potential Side Reactions: Potential side reactions may include elimination, rearrangement of the carbocation intermediate, or intermolecular reactions at higher concentrations. Careful control of reaction conditions is necessary to minimize these undesired pathways.
Experimental Protocols
The following are detailed, hypothetical protocols for the Lewis acid-mediated intramolecular cyclization of a generic "this compound" derivative. These protocols are based on general procedures for similar transformations found in the literature.
Protocol 1: Zinc Chloride Mediated Cyclization
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the "this compound" derivative (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the substrate (concentration typically 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Add a solution of zinc chloride (ZnCl₂) in diethyl ether (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Boron Trifluoride Etherate Mediated Cyclization
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the "this compound" derivative (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the substrate (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: After the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.
-
Workup: Follow the workup procedure described in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Data Presentation (Hypothetical Data for Analogous Systems)
The following tables summarize hypothetical quantitative data for Lewis acid-mediated intramolecular cyclizations of analogous halo-acetal systems, as direct data for the target compound is not available. This data is intended to provide a general expectation of yields and selectivities.
Table 1: Screening of Lewis Acids for Intramolecular Cyclization
| Entry | Lewis Acid (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (1.2) | CH₂Cl₂ | 0 | 4 | 65 |
| 2 | BF₃·OEt₂ (1.5) | DCE | -78 | 2 | 78 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1 | 85 |
| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 1.5 | 82 |
| 5 | Sc(OTf)₃ (0.1) | CH₃CN | 25 | 6 | 55 |
Table 2: Substrate Scope and Diastereoselectivity (using TiCl₄)
| Substrate (R group on dioxane) | Product Diastereomeric Ratio (dr) | Yield (%) |
| H | 90:10 | 85 |
| Methyl | 85:15 | 80 |
| Phenyl | >95:5 | 92 |
| Isopropyl | 70:30 | 75 |
Experimental Workflow
Caption: General experimental workflow for Lewis acid-mediated cyclization.
Disclaimer: The experimental protocols and data presented are based on analogous systems and are intended for guidance. Researchers should conduct their own optimization and safety assessments before undertaking these reactions.
References
Application Note: Chromatographic Purification of 5-(2-Iodoethyl)-1,3-dioxane
Introduction
5-(2-Iodoethyl)-1,3-dioxane is a heterocyclic organic compound that can serve as a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. Its purification is a critical step to ensure the removal of impurities, such as starting materials, byproducts, and decomposition products, which could interfere with subsequent reactions or compromise the quality of the final product. This document outlines the application of chromatographic methods for the purification of this compound, providing a general protocol for researchers in drug development and organic synthesis.
The primary method described is silica gel column chromatography, a widely used technique for the separation of organic compounds based on their polarity. The protocol also includes a method for Thin-Layer Chromatography (TLC) to monitor the progress of the purification.
Key Chromatographic Methods
Two primary chromatographic techniques are employed for the purification and monitoring of this compound:
-
Thin-Layer Chromatography (TLC): A rapid and effective method for qualitatively analyzing the purity of the compound and for optimizing the solvent system for column chromatography.[1][2][3]
-
Column Chromatography: The primary method for the preparative separation and purification of this compound from a reaction mixture.[4][5][6][7][8]
Data Presentation
The efficiency of the chromatographic purification can be evaluated by analyzing the fractions collected from the column. The following table summarizes hypothetical data that could be obtained during the purification process.
| Fraction Number | Volume (mL) | TLC Rf Value | Purity (%) | Yield (mg) |
| 1-5 | 50 | - | 0 | 0 |
| 6-10 | 50 | 0.45 | >98% | 450 |
| 11-13 | 30 | 0.45 & 0.20 | 85% | 120 |
| 14-18 | 50 | 0.20 | - | - |
Note: Rf (Retardation factor) values are dependent on the specific TLC conditions (stationary phase, mobile phase, temperature). Purity can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
Objective: To determine the appropriate solvent system for column chromatography and to monitor the separation of this compound from impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Crude reaction mixture containing this compound
-
Purified reference standard of this compound (if available)
Procedure:
-
Preparation of the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If a reference standard is available, spot it alongside the crude mixture.
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Place the dried plate in a chamber containing a few crystals of iodine. The organic compounds will appear as brown spots.[1]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The optimal mobile phase for column chromatography will provide good separation between the spot corresponding to this compound and the spots of impurities (ideally, an Rf value of ~0.3-0.4 for the target compound).
Protocol 2: Silica Gel Column Chromatography Purification
Objective: To purify this compound from a crude reaction mixture on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Mobile phase (optimized from TLC analysis, e.g., hexane/ethyl acetate mixture)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Crude this compound mixture
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions.
-
The elution can be performed using gravity flow or by applying gentle pressure (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC (as described in Protocol 1).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Iodoethyl)-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "5-(2-Iodoethyl)-1,3-dioxane" synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound. The synthesis is typically a two-step process:
-
Acetalization: Formation of a bromo- or chloro-precursor, 5-(2-bromoethyl)-1,3-dioxane or 5-(2-chloroethyl)-1,3-dioxane, from a suitable diol and aldehyde.
-
Halogen Exchange (Finkelstein Reaction): Conversion of the bromo- or chloro-precursor to the final iodo-product.
Acetalization Step: Troubleshooting
Question: Why is the yield of the bromo/chloro-precursor low?
Answer: Low yields in the acetalization step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Equilibrium Position: Acetal formation is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.
-
Catalyst Issues: The acid catalyst may be inactive or used in an inappropriate amount. Use a fresh, active catalyst and optimize its concentration. Common catalysts include p-toluenesulfonic acid (p-TSA) and acidic resins like Amberlyst 15.
-
Starting Material Quality: Impurities in the starting materials (diol or aldehyde) can interfere with the reaction. Ensure the purity of your reactants.
-
Side Reactions: Aldehydes can undergo self-condensation or other side reactions under acidic conditions. Control the reaction temperature to minimize these unwanted reactions.
Question: How can I minimize the formation of side products during acetalization?
Answer: To minimize side products:
-
Control Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote side reactions.
-
Optimize Catalyst: Use the optimal amount of acid catalyst. Too much acid can lead to degradation of starting materials or products.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Finkelstein Reaction Step: Troubleshooting
Question: Why is the conversion of the bromo/chloro-precursor to the iodo-product incomplete?
Answer: Incomplete conversion in the Finkelstein reaction is a common issue. Here are the primary causes and solutions:
-
Precipitation of Sodium Halide: The Finkelstein reaction is an equilibrium process. The reaction is driven forward by the precipitation of the less soluble sodium bromide (NaBr) or sodium chloride (NaCl) in acetone.[1][2] If these salts do not precipitate effectively, the equilibrium will not favor the product.
-
Solution: Ensure you are using dry acetone. Water will increase the solubility of NaBr and NaCl, hindering their precipitation.
-
-
Reactivity of the Substrate: The reactivity of alkyl halides in the Finkelstein reaction follows the order: primary > secondary. Tertiary alkyl halides are generally unreactive.[3] While the precursor is a primary halide, steric hindrance around the reaction center can slow down the reaction.
-
Solution: Increase the reaction temperature (refluxing acetone) and prolong the reaction time. Monitor the reaction progress by TLC or GC.
-
-
Insufficient Iodide Source: An inadequate amount of sodium iodide (NaI) will limit the conversion.
-
Solution: Use a molar excess of NaI (typically 1.5 to 3 equivalents) to shift the equilibrium towards the product.[4]
-
-
Solvent Choice: While acetone is the classic solvent, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, especially for less reactive halides.[2]
Question: The reaction mixture turned dark, and I have low yield of the desired iodo-product. What happened?
Answer: A dark reaction mixture often indicates decomposition.
-
Decomposition of Alkyl Iodide: Alkyl iodides can be sensitive to light and heat, leading to decomposition and the formation of elemental iodine (which is dark-colored).
-
Solution: Protect the reaction mixture from light by wrapping the flask in aluminum foil. Avoid unnecessarily high temperatures.
-
-
Side Reactions: At higher temperatures, elimination reactions can compete with the desired substitution reaction, especially if there are any basic impurities present.
-
Solution: Ensure the reaction is run under neutral or slightly acidic conditions and maintain careful temperature control.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and efficient method is a two-step synthesis. The first step involves the acid-catalyzed acetalization of a suitable 1,3-diol with an appropriate aldehyde to form a bromo- or chloro-precursor, such as 5-(2-bromoethyl)-1,3-dioxane. The second step is a Finkelstein reaction, where the bromo or chloro group is exchanged for iodine using sodium iodide in acetone.[1][2]
Q2: How can I prepare the precursor, 5-(2-bromoethyl)-1,3-dioxane?
A2: A reliable method for a similar compound, 2-(2-bromoethyl)-1,3-dioxane, involves the reaction of acrolein with hydrogen bromide, followed by acetalization with 1,3-propanediol using p-toluenesulfonic acid as a catalyst. To obtain the 5-substituted product, one would start with a correspondingly substituted 1,3-diol.
Q3: What are the key parameters to control for a high-yield Finkelstein reaction?
A3: The key parameters are:
-
Anhydrous Conditions: The solvent (typically acetone) must be dry to ensure the precipitation of sodium bromide or chloride.[1]
-
Molar Ratio of NaI: A significant molar excess of sodium iodide is used to drive the equilibrium towards the product.[4]
-
Temperature: The reaction is often carried out at the reflux temperature of the solvent to increase the reaction rate.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by the following steps:
-
Filtration: The precipitated sodium bromide/chloride is removed by filtration.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with aqueous sodium thiosulfate solution to remove any traces of iodine, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated.
-
Distillation: The crude product is then purified by vacuum distillation.
III. Data Presentation
Table 1: Influence of Solvent on Finkelstein Reaction Rate (Qualitative)
| Solvent | Polarity | Typical Reaction Time | Yield | Notes |
| Acetone | Polar Aprotic | Moderate to Long | Good to Excellent | Classic solvent; promotes precipitation of NaBr/NaCl.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Shorter | Good to Excellent | Higher boiling point allows for higher reaction temperatures.[2] |
| Acetonitrile | Polar Aprotic | Moderate | Good | Can be an effective alternative to acetone. |
| Ethanol | Polar Protic | Variable | Moderate to Low | Generally not recommended as it can solvate the halide ions, reducing nucleophilicity.[5] |
Table 2: Effect of Leaving Group on Finkelstein Reaction Rate
| Leaving Group | Relative Rate of Reaction |
| -Br (Bromo) | Faster |
| -Cl (Chloro) | Slower |
| -OTs (Tosyl) | Very Fast |
IV. Experimental Protocols
Protocol 1: Synthesis of 5-(2-Bromoethyl)-1,3-dioxane (Hypothetical, based on an analogous procedure)
Materials:
-
3-(Bromomethyl)-1,4-butanediol
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 3-(bromomethyl)-1,4-butanediol (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of p-TSA (0.02 equivalents).
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-(2-bromoethyl)-1,3-dioxane.
Protocol 2: Synthesis of this compound via Finkelstein Reaction
Materials:
-
5-(2-Bromoethyl)-1,3-dioxane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Diethyl ether
-
10% Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 5-(2-bromoethyl)-1,3-dioxane (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (2 equivalents) to the solution.
-
Heat the mixture to reflux with stirring. A white precipitate of sodium bromide should form.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate solution to remove any color from iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
V. Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Reactions of 5-(2-Iodoethyl)-1,3-dioxane with Strong Bases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-iodoethyl)-1,3-dioxane and strong bases. The primary expected reaction is an E2 elimination to yield 5-vinyl-1,3-dioxane; however, side reactions can occur. This guide will help you identify and troubleshoot these issues.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 5-vinyl-1,3-dioxane Product
Possible Causes:
-
Insufficiently Strong Base: The E2 elimination requires a strong, non-nucleophilic base to efficiently deprotonate the β-carbon.
-
Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete reaction.
-
Low Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also significantly slow down the rate of reaction.
-
Poor Solvent Choice: The solvent plays a crucial role in the solubility of the reactants and the efficacy of the base.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). | Minimizes the competing SN2 reaction. |
| Base Stoichiometry | Use at least 1.1 to 1.5 equivalents of the strong base. | Ensures complete deprotonation and drives the reaction to completion. |
| Temperature | Start at a low temperature (e.g., -78 °C for LDA, 0 °C for t-BuOK) and slowly warm to room temperature. | Controls the reaction rate and can improve selectivity. |
| Solvent | Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. | These solvents are compatible with strong bases and dissolve the substrate. |
Issue 2: Presence of an Unexpected Side Product with a Similar Mass
Possible Cause:
-
SN2 Substitution: A competing SN2 reaction can occur, especially with less sterically hindered bases, leading to the substitution of the iodide with the base or a species derived from it. For example, if using an alkoxide base (RO-), an ether could be formed.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Base Choice | Switch to a more sterically hindered base (e.g., from sodium ethoxide to potassium tert-butoxide). | The bulkier base will favor the E2 pathway over the SN2 pathway.[1] |
| Solvent Polarity | Use a less polar aprotic solvent. | Polar aprotic solvents can enhance the nucleophilicity of the base, favoring SN2. |
| Temperature | Run the reaction at a slightly elevated temperature (e.g., room temperature to gentle reflux). | Elimination reactions are generally favored at higher temperatures than substitution reactions. |
Issue 3: Recovery of Unreacted Starting Material
Possible Causes:
-
Inactive Base: The strong base may have degraded due to exposure to moisture or air.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Base Quality | Use freshly opened or properly stored strong bases. Titrate organolithium bases before use. | Ensures the base is active and present in the correct concentration. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Confirms when the starting material has been consumed. |
| Reaction Time | Increase the reaction time, potentially with gentle heating. | Allows the reaction to go to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong base?
The primary and desired reaction is an E2 (bimolecular elimination) reaction. The strong base abstracts a proton from the carbon adjacent to the dioxane ring (the β-carbon), and simultaneously, the iodide leaving group departs, forming a double bond. The product of this reaction is 5-vinyl-1,3-dioxane.
Q2: Why is a strong base necessary for this reaction?
The E2 mechanism requires a strong base to facilitate the removal of the β-proton in a concerted, one-step process.[1][2] Weaker bases are generally not effective in promoting this reaction pathway.
Q3: Can the 1,3-dioxane ring itself react with strong bases?
The 1,3-dioxane ring is generally stable under basic conditions.[3][4] It is a cyclic acetal, which is a common protecting group for carbonyls precisely because of its stability to bases, nucleophiles, and reducing agents.[3][4] Ring opening of dioxanes typically requires acidic conditions.
Q4: Are there any specific safety precautions to consider when working with strong bases like n-BuLi or LDA?
Yes, organolithium reagents like n-BuLi are pyrophoric and react violently with water.[5] Lithium amides like LDA are also highly reactive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).
Experimental Protocols
Protocol 1: E2 Elimination using Potassium tert-Butoxide (t-BuOK)
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Add the t-BuOK solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: E2 Elimination Pathway of this compound.
Caption: Troubleshooting Logic for Side Reactions.
References
Technical Support Center: Alkylation Reactions with 5-(2-Iodoethyl)-1,3-dioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing failed alkylation reactions with "5-(2-Iodoethyl)-1,3-dioxane".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkylation reaction with this compound and a primary/secondary amine is not proceeding, or the yield is very low. What are the common causes?
A1: Failure of an alkylation reaction with this substrate can be attributed to several factors. The primary areas to investigate are the reaction conditions, the stability of the reactants, and potential side reactions.
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Insufficiently Basic Conditions: The reaction of an amine with an alkyl iodide is a nucleophilic substitution that generates an ammonium iodide salt. To regenerate the free, nucleophilic amine and drive the reaction to completion, a base is often required to neutralize the hydroiodic acid (HI) formed. If you are not using a base, or if your base is not strong enough, the reaction can stall.
-
Steric Hindrance: While the iodoethyl group is relatively unhindered, a bulky amine nucleophile may react slowly. Consider the steric environment around your amine's nitrogen atom.
-
Low Reaction Temperature: Alkylation reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature or below, try increasing the temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free.
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Reagent Quality: Ensure that your "this compound" and amine are pure and dry. The presence of water can interfere with the reaction, particularly if you are using a strong base like sodium hydride. Alkyl iodides can also degrade over time, releasing free iodine, which can complicate the reaction.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be happening?
A2: The formation of multiple products is a common issue in the alkylation of primary and secondary amines.
-
Over-alkylation: The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine. This can lead to a second, and in the case of a primary amine, a third alkylation, resulting in a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium salt.[1][2][3]
-
Elimination Side Reaction: Although less common with primary iodides, under strongly basic and high-temperature conditions, an E2 elimination reaction can occur, leading to the formation of 5-vinyl-1,3-dioxane.
-
Dioxane Ring Opening: The 1,3-dioxane ring is sensitive to acidic conditions.[4] If your reaction or workup conditions are acidic, you may be observing products resulting from the hydrolysis of the dioxane acetal. Ensure your reaction and workup are performed under neutral or basic conditions.
Q3: How can I prevent over-alkylation in my reaction?
A3: Suppressing over-alkylation is key to achieving a good yield of the desired mono-alkylated product.
-
Use of a Large Excess of the Amine: By using a large excess of the starting amine (e.g., 5-10 equivalents), you increase the probability that the "this compound" will react with the starting amine rather than the more nucleophilic product. The unreacted amine can be removed during workup.
-
Slow Addition of the Alkylating Agent: Adding the "this compound" slowly to the reaction mixture containing the amine can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider an alternative approach such as reductive amination. This involves reacting the amine with the corresponding aldehyde (which can be obtained from the deprotection of the dioxane), followed by reduction of the resulting imine.
Q4: What are the recommended starting conditions for an alkylation reaction with "this compound"?
A4: For a starting point, consider the following conditions, which can be optimized based on your specific amine.
| Parameter | Recommended Condition | Notes |
| Nucleophile | 1.0 equivalent of amine | |
| Alkylating Agent | 1.0 - 1.2 equivalents of this compound | |
| Base | 2.0 - 3.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) | To neutralize the HI formed during the reaction. |
| Solvent | Anhydrous DMF or Acetonitrile | Ensure the solvent is dry. |
| Temperature | 50-80 °C | Monitor the reaction progress by TLC or LC-MS. |
| Reaction Time | 12-24 hours | Reaction times can vary significantly. |
Q5: My reaction appears to have worked, but I am losing my product during the aqueous workup. What could be the cause?
A5: Product loss during workup can often be attributed to the properties of the dioxane ring or the amine.
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Acidic Workup: As mentioned previously, the 1,3-dioxane is an acetal and is unstable to acid.[4] Avoid acidic washes (e.g., HCl, NH₄Cl) if possible. If an acid wash is necessary to remove a basic starting material, use it cautiously and keep the aqueous layer's pH above 7.
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Product Solubility: The dioxane moiety increases the polarity of the molecule. Your product may have some solubility in the aqueous phase. Ensure you perform multiple extractions with your organic solvent and consider using a more polar extraction solvent if necessary. A brine wash of the combined organic layers can help to remove dissolved water.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol is a general starting point and should be optimized for your specific substrate.
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To a solution of the secondary amine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.5 mmol, 2.5 equiv.).
-
The mixture is stirred at room temperature for 10 minutes.
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"this compound" (1.1 mmol, 1.1 equiv.) is added, and the reaction mixture is heated to 60 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel.
Visual Troubleshooting Guides
Below are diagrams to visualize the troubleshooting process and potential reaction pathways.
Caption: Troubleshooting workflow for failed alkylation reactions.
Caption: Desired vs. potential side reaction pathways.
References
- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxane promoted photochemical O-alkylation of 1,3-dicarbonyl compounds beyond carbene insertion into C–H and C–C bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Ethyl-5,5-dimethyl-1,3-dioxane | 768-58-1 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for "5-(2-Iodoethyl)-1,3-dioxane" Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving "5-(2-Iodoethyl)-1,3-dioxane".
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with "this compound".
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Problem: The palladium catalyst may not be in its active Pd(0) state.
-
Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure reaction conditions facilitate its reduction. Some reactions benefit from the addition of a reducing agent or the use of a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄). Solvents like 1,4-dioxane can also participate in redox reactions to generate the active Pd(0) species.[1]
-
-
Ligand Selection:
-
Problem: The chosen phosphine ligand may not be suitable for the specific coupling reaction with an alkyl iodide.
-
Solution: For Suzuki and Buchwald-Hartwig reactions with alkyl halides, bulky and electron-rich phosphine ligands are often required. Consider screening different ligands such as XantPhos, SPhos, or cataCXium® A.
-
-
Base Strength and Solubility:
-
Problem: The base may be too weak, too strong, or poorly soluble in the reaction mixture.
-
Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can be critical, and screening different bases is recommended.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. The use of a soluble organic base like DBU can sometimes be advantageous, especially in flow chemistry applications.[3][4]
-
-
Solvent Choice:
-
Problem: The solvent may not be appropriate for the reaction, affecting solubility of reagents or catalyst stability.
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5][6] For Suzuki reactions, the addition of water can sometimes be beneficial, but an optimal ratio is necessary to avoid side reactions like homocoupling.[1] Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.
-
-
Reaction Temperature:
-
Problem: The reaction temperature may be too low for the activation of the alkyl iodide or too high, leading to decomposition.
-
Solution: Alkyl iodides are generally more reactive than bromides or chlorides.[7] Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed. Some modern protocols for Heck-type reactions with alkyl halides even allow for room temperature conditions under visible light induction.[8]
-
-
Degassing:
-
Problem: The presence of oxygen can lead to catalyst decomposition and side reactions.
-
Solution: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Issue 2: Formation of Side Products
-
Homocoupling of the Coupling Partner:
-
Problem: The boronic acid (in Suzuki coupling) or other organometallic reagent couples with itself.
-
Solution: This can be influenced by the base and the solvent system. Using a less polar solvent or optimizing the water content in aqueous solvent mixtures can sometimes minimize this side reaction.[1]
-
-
β-Hydride Elimination:
-
Problem: For "this compound", β-hydride elimination from the ethyl chain after oxidative addition to the palladium center can lead to the formation of "5-vinyl-1,3-dioxane" and a palladium hydride species. This is a common side reaction for alkyl halides with β-hydrogens.[9]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Ligands with a larger bite angle may favor the desired coupling. Additionally, ensuring the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are fast can minimize the lifetime of the intermediate prone to β-hydride elimination.
-
-
Hydrodehalogenation (Reduction of the Iodide):
-
Problem: The iodo group is replaced by a hydrogen atom.
-
Solution: This can be caused by impurities in the reagents or solvent, or by certain reaction conditions that favor the formation of palladium hydride species which can then reductively eliminate with the alkyl group. Ensure high purity of all reagents and solvents.
-
Issue 3: Difficulty in Product Purification
-
Problem: The product has a similar polarity to the starting materials or byproducts, making chromatographic separation challenging.
-
Solution:
-
If the impurity is unreacted boronic acid (in a Suzuki coupling), an acidic or basic wash during workup can help remove it.
-
Consider derivatization of the product or impurity to alter its polarity before chromatography.
-
If feasible, recrystallization can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point for a Suzuki coupling would be:
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Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/water (e.g., 4:1 mixture) or THF/water
-
Temperature: 80-100 °C
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Atmosphere: Inert (Argon or Nitrogen)
Q2: Is the 1,3-dioxane group stable under typical palladium-catalyzed coupling conditions?
A2: Yes, the 1,3-dioxane protecting group is generally stable under the neutral to basic conditions used in most palladium-catalyzed coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[10] It is, however, sensitive to acidic conditions.
Q3: Can I use "this compound" in a Heck reaction?
A3: While the classical Heck reaction is typically used with aryl or vinyl halides, recent developments have enabled the use of alkyl halides.[11][12] For an unactivated alkyl iodide like "this compound", specialized conditions are likely required, which may involve specific ligands (e.g., N-heterocyclic carbenes) or alternative reaction initiation methods like photoredox catalysis.[8] A potential side reaction to consider is β-hydride elimination.
Q4: What are the key differences in optimizing a Buchwald-Hartwig amination versus a Suzuki coupling for this substrate?
A4: The main differences lie in the choice of base and the nucleophile.
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Buchwald-Hartwig Amination: Requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). The nucleophile is an amine.
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Suzuki Coupling: Typically uses a milder inorganic base like potassium carbonate or cesium carbonate. The nucleophile is an organoboron compound. The choice of palladium catalyst and ligand will also be tailored to the specific reaction type.
Q5: How can I monitor the progress of my reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). When using TLC, compare the reaction mixture to spots of your starting materials. The appearance of a new spot and disappearance of the starting material spots indicate product formation.
Quantitative Data and Experimental Protocols
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Halides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(Cyp)₃ (8) | - | THF/NMP | 80 | 12 | ~85 |
| 2 | Ni(cod)₂ (10) | s-Bu-Pybox (12) | - | THF | RT | 24 | ~90 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | ~75-85 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | ~80-90 |
Note: Yields are representative for model systems and will vary depending on the specific substrates used. Data is synthesized from general knowledge of alkyl halide coupling reactions.
Detailed Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Add "this compound" (1.0 equivalent) to the flask.
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Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. A transition-metal-free Heck-type reaction between alkenes and alkyl iodides enabled by light in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(2-Iodoethyl)-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-(2-Iodoethyl)-1,3-dioxane". The information is presented in a question-and-answer format to directly address potential issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of "this compound"?
A1: Given that "this compound" is typically synthesized from its bromo- or chloro-analog via a Finkelstein reaction, the most common impurities include:
-
Starting Halide: Unreacted "5-(2-bromoethyl)-1,3-dioxane" or "5-(2-chloroethyl)-1,3-dioxane".
-
Inorganic Salts: Residual sodium iodide (NaI) and the byproduct sodium bromide (NaBr) or sodium chloride (NaCl).[1][2][3]
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Solvent Residues: Traces of the reaction solvent, commonly acetone or DMF.[1][2][4]
-
Elimination Byproduct: Small amounts of "5-vinyl-1,3-dioxane" may form via an E2 elimination side reaction, although this is generally minor for primary halides.
-
Hydrolysis Products: If exposed to acidic conditions, the 1,3-dioxane ring can hydrolyze to yield dihydroxyacetone and other related compounds.
Q2: My "this compound" sample appears to be degrading during purification. What could be the cause?
A2: The 1,3-dioxane functional group is sensitive to acidic conditions and can undergo hydrolysis. If you are using silica gel for chromatography, its inherent acidity can cause degradation. Alkyl iodides can also be sensitive to light and prolonged exposure to heat, potentially leading to decomposition and the formation of colored impurities.
Q3: What analytical techniques are recommended for assessing the purity of "this compound"?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.
Troubleshooting Guides
Issue 1: Incomplete removal of inorganic salts after reaction work-up.
| Symptom | Possible Cause | Troubleshooting Step |
| A white precipitate is observed in the crude organic extract. | Insufficient washing of the organic layer. | 1. Perform additional washes of the organic layer with deionized water. 2. A wash with a dilute aqueous solution of sodium thiosulfate can help remove any residual iodine color and unreacted sodium iodide. 3. Brine (saturated aqueous NaCl) washes can aid in breaking up emulsions and removing water from the organic layer. |
| The final product shows inorganic salt contamination in the NMR spectrum. | Incomplete phase separation during work-up. | 1. Allow for adequate time for the aqueous and organic layers to separate fully. 2. If an emulsion forms, try adding a small amount of brine or passing the mixture through a pad of celite. |
Issue 2: Co-elution of the starting material and the product during flash chromatography.
| Symptom | Possible Cause | Troubleshooting Step |
| TLC analysis shows very similar Rf values for the starting halide and the iodo-product. | The polarity of the starting material and the product are very similar. | 1. Optimize the solvent system for TLC to achieve better separation. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) may improve resolution. 2. Consider using a different stationary phase for chromatography, such as alumina (neutral or basic). 3. Employ a gradient elution during flash chromatography, starting with a low polarity mobile phase and gradually increasing the polarity. |
Issue 3: Product degradation during silica gel flash chromatography.
| Symptom | Possible Cause | Troubleshooting Step |
| Streaking on the TLC plate and the appearance of new, more polar spots. | The silica gel is too acidic, causing the hydrolysis of the 1,3-dioxane ring. | 1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).[5] 2. Alternatively, use neutral or basic alumina as the stationary phase. 3. Minimize the time the compound spends on the column by running the chromatography as quickly as possible. |
| The purified product is discolored (yellow or brown). | Decomposition of the alkyl iodide. | 1. Protect the compound from light during purification and storage. 2. Use freshly distilled solvents for chromatography to remove any potential radical initiators. 3. Consider purification by distillation under reduced pressure as a non-chromatographic alternative. |
Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Compound | Typical % in Crude Mixture | Typical % After Flash Chromatography | Typical % After Distillation |
| This compound | 80-90% | >98% | >99% |
| 5-(2-Bromoethyl)-1,3-dioxane | 5-15% | <1% | <0.5% |
| Sodium Iodide/Bromide | Present | Not Detected | Not Detected |
| Acetone | Variable | <0.1% | Not Detected |
| 5-Vinyl-1,3-dioxane | <1% | <0.5% | <0.1% |
Note: These values are representative and can vary depending on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: General Work-up Procedure for the Finkelstein Reaction
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium bromide/chloride.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent (e.g., acetone).
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with:
-
Deionized water (2 x volume of organic layer) to remove residual inorganic salts.
-
A 5% aqueous solution of sodium thiosulfate (1 x volume of organic layer) to remove any traces of iodine.
-
Brine (1 x volume of organic layer) to aid in drying.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude "this compound".
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh). For acid-sensitive compounds, consider pre-treating the silica gel with a 1% solution of triethylamine in the eluent and then flushing with the initial eluent.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity mixture and increase if necessary. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Vacuum Distillation
-
Apparatus: A standard fractional distillation apparatus suitable for vacuum operation.[6][7][8]
-
Procedure:
-
Place the crude "this compound" in a round-bottom flask with a stir bar.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Apply a vacuum and begin gentle heating of the distillation flask.
-
Collect the fraction that distills at the expected boiling point for "this compound" under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Mandatory Visualization
Caption: Workflow for the removal of impurities from "this compound".
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. byjus.com [byjus.com]
Technical Support Center: 1,3-Dioxane Protecting Group
This guide provides troubleshooting advice and frequently asked questions regarding the stability and use of the 1,3-dioxane ring as a protecting group for 1,3-diols in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the 1,3-dioxane ring stable?
The 1,3-dioxane ring is generally stable under basic, nucleophilic, and reductive conditions. It can withstand reagents such as sodium hydroxide, Grignard reagents, and lithium aluminum hydride.
Q2: What conditions will cleave a 1,3-dioxane ring?
1,3-dioxane rings are susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the strength of the acid and the reaction temperature. Common reagents for deprotection include aqueous solutions of strong acids like HCl or H₂SO₄, or Lewis acids such as TMSI.
Q3: I am observing premature deprotection of my 1,3-dioxane. What could be the cause?
Premature deprotection is almost always due to unintended exposure to acidic conditions. This can arise from:
-
Acidic reagents: Ensure all reagents and solvents used in subsequent steps are free from acidic impurities.
-
Silica gel chromatography: Standard silica gel can be slightly acidic. If lability is an issue, consider using neutralized silica gel or an alternative purification method like alumina chromatography.
-
Starting materials: Ensure no residual acid catalyst from the protection step is carried over.
Q4: My 1,3-dioxane formation is low-yielding. How can I improve it?
Low yields in 1,3-dioxane formation can be attributed to several factors:
-
Inefficient water removal: The formation of the acetal is an equilibrium process. Ensure efficient removal of water using a Dean-Stark apparatus, molecular sieves, or a drying agent.
-
Steric hindrance: If the 1,3-diol is sterically hindered, the reaction may require a more reactive carbonyl compound or a stronger acid catalyst and longer reaction times.
-
Inappropriate catalyst: While p-toluenesulfonic acid (p-TsOH) is common, other catalysts like pyridinium p-toluenesulfonate (PPTS) can be milder and more effective for sensitive substrates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Protection | Insufficient reaction time or inefficient water removal. | Monitor the reaction by TLC. Ensure the Dean-Stark trap is functioning correctly or add freshly activated molecular sieves. |
| Steric hindrance around the diol. | Use a less hindered aldehyde or ketone for protection, or consider a more reactive acetal exchange reagent. | |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid. Gentle heating may also be required. |
| Steric hindrance around the acetal. | Prolonged reaction times or stronger Lewis acids (e.g., TMSI) may be necessary. | |
| Side Reactions During Deprotection | Acid-labile functional groups elsewhere in the molecule. | Use milder deprotection conditions, such as catalytic transfer hydrogenation or reagents like samarium iodide. |
| Rearrangement of the carbon skeleton. | Employ buffered acidic conditions or milder Lewis acids to minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,3-Diol
-
Dissolve the 1,3-diol (1 equivalent) and the corresponding aldehyde or ketone (1.1-1.5 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equivalents).
-
For reactions in toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. For reactions in dichloromethane, add activated molecular sieves (3Å or 4Å).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine, saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxane
-
Dissolve the 1,3-dioxane in a mixture of a water-miscible solvent (e.g., THF, acetone) and water.
-
Add a catalytic or stoichiometric amount of a strong acid (e.g., 2M HCl, 10% H₂SO₄).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution, solid Na₂CO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the diol by flash column chromatography or recrystallization.
Diagrams
Caption: Formation and cleavage of the 1,3-dioxane protecting group.
Caption: Troubleshooting workflow for 1,3-dioxane protection and deprotection.
Technical Support Center: Deprotection of 5-(2-Iodoethyl)-1,3-dioxane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Iodoethyl)-1,3-dioxane derivatives. The focus is on addressing common challenges encountered during the deprotection of the 1,3-dioxane group in the presence of a potentially sensitive iodoethyl moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting 1,3-dioxane derivatives?
A1: The most traditional and widely used method for the deprotection of 1,3-dioxanes is acid-catalyzed hydrolysis.[1] This typically involves treating the dioxane with a Brønsted acid in the presence of water. Another common approach is transacetalization, where the dioxane is reacted with a ketone, such as acetone, in the presence of an acid catalyst.[1][2] However, due to the often harsh nature of these methods, a variety of milder procedures have been developed. These include the use of Lewis acids and methods that proceed under neutral conditions.[2][3][4][5]
Q2: Why is the deprotection of this compound derivatives challenging?
A2: The primary challenge lies in the potential instability of the iodoethyl group under the reaction conditions required to cleave the 1,3-dioxane ring. The carbon-iodine (C-I) bond is susceptible to nucleophilic substitution and elimination reactions, especially under acidic conditions which are commonly employed for dioxane deprotection. This can lead to the formation of unwanted byproducts and a reduction in the yield of the desired aldehyde or ketone.
Q3: What are the potential side reactions involving the 2-iodoethyl group during deprotection?
A3: Under acidic conditions, the 2-iodoethyl group can undergo several side reactions:
-
Elimination (E1/E2): Protonation of the dioxane oxygens can create an acidic environment that may promote the elimination of HI to form a vinyl group.
-
Substitution (SN1/SN2): If water or other nucleophiles are present, they can potentially displace the iodide ion, leading to the corresponding alcohol or other substitution products.
Q4: Are there mild deprotection methods that are compatible with the iodoethyl group?
A4: Yes, several mild deprotection methods can be employed to minimize side reactions. A highly effective approach is the use of a catalytic amount of molecular iodine in acetone under neutral conditions.[6][7][8][9] This method is known for its high chemoselectivity and tolerance of acid-sensitive functional groups.[6][7][8][9] Lewis acids, such as cerium(III) triflate (Ce(OTf)₃) or bismuth nitrate (Bi(NO₃)₃), can also catalyze the deprotection under milder conditions than strong Brønsted acids.[3][10]
Q5: Can I use basic conditions for the deprotection of 1,3-dioxanes?
A5: Generally, 1,3-dioxanes are stable under basic conditions, which is a key reason for their use as protecting groups.[1][2] Therefore, base-catalyzed hydrolysis is not a viable method for their cleavage.
Troubleshooting Guides
Problem 1: Low yield of the desired product and formation of multiple byproducts.
This issue often arises when using strong acidic conditions for deprotection, which can lead to the degradation of the iodoethyl group.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Acid-catalyzed side reactions | Switch to a milder, neutral deprotection method. | Iodine in Acetone: Dissolve the this compound derivative in acetone (0.1 M). Add a catalytic amount of molecular iodine (I₂) (5-10 mol%). Stir the reaction at room temperature and monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution, extract with an organic solvent, and purify.[6][7][8][9] |
| Employ a mild Lewis acid catalyst. | Cerium(III) Triflate: Dissolve the substrate in wet nitromethane (0.1 M). Add a catalytic amount of Ce(OTf)₃ (5-10 mol%). Stir at room temperature and monitor by TLC. Work up by adding water and extracting with an organic solvent.[3] | |
| Harsh reaction conditions | Reduce the reaction temperature and/or use a weaker acid. | Modified Acidic Hydrolysis: Use a milder acid such as pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the progress to avoid prolonged reaction times. |
Problem 2: The deprotection reaction is very slow or does not go to completion.
This can occur if the chosen deprotection method is too mild for the specific substrate.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficiently reactive conditions | Gently heat the reaction mixture if using a mild method. | Heated Iodine/Acetone: If the reaction is sluggish at room temperature with I₂/acetone, gently heat the mixture to 40-50 °C. Monitor carefully to avoid potential degradation. |
| Increase the concentration of the catalyst. | Increased Catalyst Loading: For Lewis acid-catalyzed reactions, incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%) and observe the effect on the reaction rate. | |
| Switch to a slightly more potent, yet still controlled, acidic method. | Amberlyst-15: Use a solid-supported acid like Amberlyst-15 in a suitable solvent. This allows for easy removal of the acid catalyst upon completion and can sometimes offer better control than soluble acids. |
Experimental Protocols
Protocol 1: General Procedure for Mild Deprotection using Iodine in Acetone
-
Dissolve the this compound derivative (1.0 eq) in acetone to a concentration of 0.1 M.
-
Add molecular iodine (I₂) (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Deprotection
-
Dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., wet nitromethane or dichloromethane).
-
Add the Lewis acid catalyst (e.g., Ce(OTf)₃, 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting logic for low yield in deprotection.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 7. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Technical Support Center: "5-(2-Iodoethyl)-1,3-dioxane" and Grignard Reagents
Welcome to the technical support center for the use of "5-(2-Iodoethyl)-1,3-dioxane" in Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: Is the 1,3-dioxane group in "this compound" compatible with Grignard reagents?
A1: Yes, under standard Grignard reaction conditions, the 1,3-dioxane functional group is generally stable and serves as an effective protecting group for the corresponding aldehyde or ketone. Acetals are known to be unreactive towards Grignard reagents, which are strong nucleophiles and bases. However, prolonged reaction times, elevated temperatures, or the presence of Lewis acids can lead to the cleavage of the acetal.
Q2: What are the primary challenges when preparing the Grignard reagent from "this compound"?
A2: The primary challenges include:
-
Wurtz-type coupling: The newly formed Grignard reagent can react with a molecule of the starting material, "this compound", leading to the formation of a dimer. This is a common side reaction when preparing Grignard reagents from alkyl halides.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic solvents (like water and alcohols) and oxygen.[1][2] Strict anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions are crucial for successful Grignard reagent formation and subsequent reactions.
-
Initiation of the reaction: The reaction between magnesium metal and the alkyl iodide may sometimes be difficult to initiate. Activating the magnesium surface, for instance, with a small crystal of iodine or 1,2-dibromoethane, can be helpful.
Q3: Can the Grignard reagent formed from "this compound" undergo intramolecular reactions?
A3: While less common, the possibility of an intramolecular reaction exists, where the Grignard reagent could potentially interact with the oxygen atoms of the dioxane ring, especially under forcing conditions or in the presence of certain catalysts. However, the 1,3-dioxane ring is generally stable. The primary concern remains the intermolecular side reactions.
Q4: What are the recommended solvents for this Grignard reaction?
A4: Anhydrous ethereal solvents are the standard choice for Grignard reactions. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most commonly used solvents as they solvate and stabilize the Grignard reagent.[3] Dioxane can also be used as a solvent.[4]
Q5: How can I minimize the formation of the Wurtz-type coupling product?
A5: To minimize the Wurtz-type coupling side reaction, the following strategies can be employed:
-
Slow addition: Add the "this compound" solution slowly to the suspension of magnesium turnings. This maintains a low concentration of the alkyl iodide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.
-
Low temperature: Performing the reaction at a lower temperature can help to control the reaction rate and minimize side reactions.
-
Use of activated magnesium: Highly reactive magnesium, such as Rieke magnesium, can facilitate Grignard reagent formation at lower temperatures, which can suppress side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to an oxide layer. | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere. |
| Presence of moisture in the glassware or solvent. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. | |
| Low yield of the desired product | Wurtz-type coupling side reaction. | Add the "this compound" solution dropwise to the magnesium suspension. Consider lowering the reaction temperature. |
| Incomplete reaction. | Ensure the magnesium is in excess and allow for sufficient reaction time. Gentle heating may be required after the initial exothermic reaction subsides. | |
| Hydrolysis of the Grignard reagent. | Maintain strict anhydrous and inert atmosphere conditions throughout the experiment. | |
| Formation of a significant amount of a high-boiling point byproduct | Likely the Wurtz-type coupling product (a dimer). | Optimize reaction conditions for slow addition and low temperature. Purify the final product by column chromatography. |
| Cleavage of the 1,3-dioxane ring | Reaction conducted at high temperatures or for an extended period. | Maintain a controlled temperature and monitor the reaction progress by TLC to avoid prolonged reaction times. |
| Presence of acidic impurities or use of a Lewis acid catalyst. | Ensure all reagents and solvents are free from acidic impurities. Avoid the use of Lewis acids unless specifically required for a subsequent step, in which case the reaction conditions should be carefully optimized. |
Experimental Protocol: Formation and Reaction of the Grignard Reagent from "this compound"
This protocol provides a general methodology for the formation of the Grignard reagent from "this compound" and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
"this compound"
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the apparatus under vacuum and cool it under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Grignard Reagent Formation:
-
Dissolve "this compound" (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the electrophile (e.g., benzaldehyde, 1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Quenching and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reactions involving "this compound".
References
Minimizing elimination side products with "5-(2-Iodoethyl)-1,3-dioxane"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Iodoethyl)-1,3-dioxane. The focus is on minimizing the formation of elimination side products to maximize the yield of the desired nucleophilic substitution (SN2) product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
This compound is a primary alkyl iodide. As such, it primarily undergoes two competing reaction mechanisms when treated with a nucleophile/base: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[1][2]
-
SN2 (Substitution): This is typically the desired pathway, where a nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide leaving group to form a new carbon-nucleophile bond. Primary alkyl halides are inherently favored to react via the SN2 mechanism due to low steric hindrance.[3][4]
-
E2 (Elimination): This pathway results in an undesired side product, 5-vinyl-1,3-dioxane. It occurs when the reactant acts as a base, abstracting a proton from the carbon adjacent (β-carbon) to the carbon bearing the iodine. This happens in a single, concerted step where the proton is removed, a double bond is formed, and the iodide is ejected.[5][6]
Troubleshooting Guide
Q2: I am observing a significant amount of the elimination byproduct, 5-vinyl-1,3-dioxane. What are the likely causes?
Observing the elimination product suggests that the E2 pathway is competing effectively with the desired SN2 reaction. The dominant pathway is determined by several factors related to your reaction conditions.[2] The most common causes are:
-
Nature of the Base/Nucleophile: You may be using a reactant that is a strong base. Very strong bases, and particularly sterically hindered (bulky) bases, strongly favor elimination.[2][6] These bases find it easier to abstract an exposed β-hydrogen than to attack the sterically shielded electrophilic carbon.[7][8]
-
Reaction Temperature: Higher temperatures favor elimination reactions over substitution reactions.[9][10] This is partly due to entropy considerations; elimination reactions often produce more molecules than substitution reactions, leading to a more positive entropy change.
-
Solvent Choice: The use of alcoholic solvents, like pure ethanol, can encourage elimination.[9]
-
Concentration: High concentrations of a strong base can also favor the bimolecular E2 pathway.[9]
Q3: How can I modify my experimental setup to favor the SN2 product and minimize elimination?
To favor the SN2 pathway, you need to optimize four key parameters: the nucleophile, the solvent, the temperature, and the concentration.
| Parameter | To Favor SN2 (Substitution) | To Minimize E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a good nucleophile that is a weak base .[11] | Avoid strong, bulky, non-nucleophilic bases (e.g., KOt-Bu, DBU, LDA).[3][12] | Good nucleophiles with low basicity are more likely to attack the electrophilic carbon (SN2) than abstract a proton (E2).[11] |
| Temperature | Run the reaction at lower temperatures (e.g., room temperature or below). | Avoid heating the reaction; do not use high temperatures.[10][13] | Lowering the temperature decreases the available energy, disfavoring the higher activation energy pathway, which is often elimination.[10] |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Avoid using pure ethanol or other protic solvents that can promote elimination.[6][9] | Polar aprotic solvents enhance the reactivity of nucleophiles without solvating them as strongly as protic solvents, favoring SN2. |
| Concentration | Use a moderate concentration of the nucleophile. | Avoid high concentrations of strong bases.[9] | High base concentration increases the rate of the bimolecular E2 reaction. |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound to Minimize Elimination
This protocol provides a starting point for achieving a high yield of the SN2 product.
1. Reagent Selection:
-
Substrate: this compound
-
Nucleophile: Select a nucleophile with low basicity (e.g., azide, cyanide, a weakly basic amine, or a carboxylate). Avoid alkoxides like sodium ethoxide or potassium tert-butoxide if possible.[11]
-
Solvent: Choose a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound in the chosen polar aprotic solvent.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, dissolve 1.0 to 1.2 equivalents of the chosen nucleophile in the same solvent.
3. Reaction Execution:
-
Slowly add the nucleophile solution to the cooled substrate solution dropwise over 15-30 minutes.
-
Maintain the reaction temperature at 0 °C for one hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed. Avoid heating the reaction mixture unless the reaction fails to proceed at room temperature.[13]
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired SN2 product from any unreacted starting material and elimination byproduct.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 5-(2-Iodoethyl)-1,3-dioxane
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 5-(2-Iodoethyl)-1,3-dioxane, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the synthesis. This guide provides a structured approach to identifying and resolving common problems.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Synthesis of 5-(2-Bromoethyl)-1,3-dioxane (Precursor)
-
Q1: My acetal formation reaction is slow or incomplete. What can I do?
-
A1: Ensure your reagents and solvent are anhydrous. Water can inhibit the reaction. Using a Dean-Stark trap to remove water as it forms is highly recommended. Also, check the activity of your acid catalyst (e.g., p-toluenesulfonic acid) and consider increasing its loading slightly.
-
-
Q2: I am observing significant side product formation during the synthesis of the bromo precursor. What are the likely side products and how can I avoid them?
-
A2: A common side reaction is the polymerization of the starting aldehyde under acidic conditions. To minimize this, maintain a controlled reaction temperature and add the aldehyde slowly to the reaction mixture. Another possibility is the formation of undesired acetals if other carbonyl-containing impurities are present. Ensure the purity of your starting materials.
-
-
Q3: I am losing a significant amount of my bromo-dioxane during purification. Any suggestions?
-
A3: 5-(2-Bromoethyl)-1,3-dioxane is a relatively volatile compound. Avoid excessive heating during solvent removal. Purification by vacuum distillation is generally more effective for scalable synthesis than column chromatography, as it can minimize losses on the stationary phase.
-
Synthesis of this compound (Finkelstein Reaction)
-
Q4: The conversion of the bromo- to the iodo-compound is not going to completion. How can I improve the yield?
-
A4: The Finkelstein reaction is an equilibrium process. To drive it towards the product, use a significant excess of sodium iodide (NaI). Ensure that your NaI is dry and of high purity. The reaction is typically performed in anhydrous acetone, as sodium bromide (NaBr) is insoluble in acetone and precipitates out, driving the equilibrium forward.
-
-
Q5: My final product, this compound, appears to be decomposing during or after purification. Why is this happening and how can I prevent it?
-
A5: Iodo-compounds can be sensitive to light and heat, which can cause the liberation of iodine, leading to a brownish discoloration. It is advisable to protect the reaction mixture from light by wrapping the flask in aluminum foil. During purification and storage, minimize exposure to high temperatures and store the final product in a dark, cool place, preferably under an inert atmosphere.
-
-
Q6: Can I use a different solvent for the Finkelstein reaction?
-
A6: Acetone is the solvent of choice due to the low solubility of the NaBr byproduct. While other polar aprotic solvents like acetonitrile could be used, the precipitation of NaBr in acetone is a key factor in driving the reaction to completion. If you must use an alternative solvent, consider one in which NaI is soluble but NaBr is not.
-
Experimental Protocols
1. Scalable Synthesis of 5-(2-Bromoethyl)-1,3-dioxane
This procedure is a proposed scalable method based on common organic synthesis techniques.
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Reagents and Materials:
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3-Bromopropionaldehyde diethyl acetal
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1,3-Propanediol
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p-Toluenesulfonic acid monohydrate (p-TsOH)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
-
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-bromopropionaldehyde diethyl acetal (1 equivalent), 1,3-propanediol (1.2 equivalents), and toluene (approximately 2 mL per gram of starting acetal).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents).
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Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 5-(2-bromoethyl)-1,3-dioxane as a colorless oil.[1]
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2. Synthesis of this compound
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Reagents and Materials:
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5-(2-Bromoethyl)-1,3-dioxane
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Sodium iodide (NaI)
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Anhydrous acetone
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Diethyl ether
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Saturated sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
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Dissolve 5-(2-bromoethyl)-1,3-dioxane (1 equivalent) in anhydrous acetone (approximately 5-10 mL per gram of the bromo-compound) in a round-bottom flask.
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Add sodium iodide (1.5-2.0 equivalents) to the solution.
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Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. A white precipitate of sodium bromide should form.
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After completion, cool the mixture to room temperature and filter off the precipitate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water, saturated sodium thiosulfate solution (to remove any traces of iodine), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by careful vacuum distillation.
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Quantitative Data Summary
| Parameter | 5-(2-Bromoethyl)-1,3-dioxane | This compound | Reference |
| Typical Yield | 75-85% (from diethyl acetal) | 80-95% (from bromo-compound) | - |
| Purity (by GC) | >98% | >97% | - |
| Boiling Point | 67-70 °C / 2.8 mmHg | Not available | [1] |
| Density | 1.431 g/mL at 25 °C | Not available | [1] |
Note: The data for this compound is estimated based on the properties of similar iodo-compounds and the expected outcome of the Finkelstein reaction.
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Analysis of "5-(2-Iodoethyl)-1,3-dioxane" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-(2-Iodoethyl)-1,3-dioxane". The focus is on identifying potential byproducts in its synthesis using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to "this compound"?
A common and effective method for synthesizing "this compound" is through a Finkelstein reaction. This reaction involves the treatment of a precursor, typically "5-(2-Bromoethyl)-1,3-dioxane" or "5-(2-Chloroethyl)-1,3-dioxane," with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone.[1][2][3] The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction where the iodide ion displaces the bromide or chloride ion.[1][2][3]
Q2: What are the most likely byproducts in the synthesis of "this compound" via the Finkelstein reaction?
The primary byproduct of concern is the elimination product, 5-vinyl-1,3-dioxane . This occurs through a competing E2 elimination reaction, which is favored by higher temperatures and the presence of strong bases.[4][5] In this reaction, a proton is abstracted from the carbon adjacent to the ethyl group, and the halide is eliminated, forming a double bond. Another potential impurity is the unreacted starting material, i.e., "5-(2-Bromoethyl)-1,3-dioxane" or "5-(2-Chloroethyl)-1,3-dioxane".
Q3: How can I identify the main product and the primary byproduct using ¹H NMR spectroscopy?
You can distinguish between "this compound" and the "5-vinyl-1,3-dioxane" byproduct by analyzing the characteristic signals in the ¹H NMR spectrum. The iodoethyl compound will show two triplets for the -CH₂-CH₂-I group, while the vinyl compound will exhibit distinct signals for the vinyl protons (-CH=CH₂), typically in the range of 5-6 ppm. The table below summarizes the expected chemical shifts.
Troubleshooting Guide
Issue: My ¹H NMR spectrum shows unexpected peaks in the 5-6 ppm region.
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Possible Cause: This is a strong indication of the presence of the elimination byproduct, 5-vinyl-1,3-dioxane . The peaks in this region correspond to the protons of the vinyl group.
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Solution: To minimize the formation of this byproduct, consider the following adjustments to your reaction conditions:
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Lower the reaction temperature: E2 reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can favor the desired SN2 substitution.
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Avoid strong bases: If your reaction mixture contains any basic impurities, they can promote the E2 elimination. Ensure your starting materials and solvent are neutral.
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Use a less hindered base if a base is necessary: If a base is required for any reason, a sterically hindered, non-nucleophilic base is less likely to promote elimination.
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Issue: The integration of the signals corresponding to my product is lower than expected, and I still see signals from my starting material.
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Possible Cause: The Finkelstein reaction is an equilibrium process.[1] Incomplete conversion can occur if the reaction has not reached equilibrium or if the equilibrium is not sufficiently shifted towards the product.
-
Solution:
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Increase the reaction time: Allow the reaction to stir for a longer period to ensure it reaches completion.
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Use a larger excess of sodium iodide: This will shift the equilibrium towards the formation of the iodo-product.
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Ensure the solvent is anhydrous: Water can interfere with the reaction. Using dry acetone is crucial as sodium iodide is soluble in acetone while sodium bromide and sodium chloride are not, which helps drive the reaction forward.[1][2]
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Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for "this compound" and Potential Byproduct in CDCl₃
| Compound Name | -CH₂-I | -CH₂- (ethyl) | Dioxane Ring Protons (axial & equatorial) | Dioxane CH (acetal) | Vinyl Protons (-CH=CH₂) |
| This compound | ~3.2 | ~1.9 | ~3.7 - 4.2 | ~4.6 | - |
| 5-vinyl-1,3-dioxane | - | - | ~3.8 - 4.3 | ~4.7 | ~5.1 - 5.9 |
| 5-(2-Bromoethyl)-1,3-dioxane | ~3.4 | ~2.0 | ~3.6 - 4.1 | ~4.5 | - |
Note: These are estimated chemical shifts based on data for similar compounds and may vary slightly based on the specific instrument and conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for "this compound" and Potential Byproduct in CDCl₃
| Compound Name | -CH₂-I | -CH₂- (ethyl) | Dioxane Ring Carbons | Dioxane CH (acetal) | Vinyl Carbons (-CH=CH₂) |
| This compound | ~5 | ~35 | ~30, ~65 | ~100 | - |
| 5-vinyl-1,3-dioxane | - | - | ~35, ~66 | ~101 | ~115, ~138 |
| 5-(2-Bromoethyl)-1,3-dioxane | ~30 | ~33 | ~31, ~65 | ~100 | - |
Note: These are estimated chemical shifts based on data for similar compounds and may vary slightly based on the specific instrument and conditions.
Experimental Protocols
Key Experiment: Synthesis of "this compound" via Finkelstein Reaction
This protocol is a general guideline based on the Finkelstein reaction principle. Optimization may be required.
-
Materials:
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5-(2-Bromoethyl)-1,3-dioxane (1 equivalent)
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Sodium iodide (1.5 - 2 equivalents)
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Anhydrous acetone
-
-
Procedure:
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Dissolve 5-(2-Bromoethyl)-1,3-dioxane in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium iodide to the solution.
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Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the precipitated sodium bromide.
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Evaporate the acetone under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel if necessary.
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Visualization
Diagram 1: Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway to this compound and the competing elimination reaction.
References
Effect of solvent on the stability of "5-(2-Iodoethyl)-1,3-dioxane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(2-Iodoethyl)-1,3-dioxane in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the choice of solvent, temperature, presence of nucleophiles, and exposure to light. The iodoethyl group is susceptible to nucleophilic substitution and elimination reactions, while the 1,3-dioxane ring can undergo hydrolysis under acidic conditions.
Q2: How does the solvent type (protic vs. aprotic) impact the stability of the C-I bond?
A2: The nature of the solvent plays a crucial role in the stability of the carbon-iodine bond.
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Polar protic solvents (e.g., water, methanol, ethanol) can solvate both the iodide leaving group and any potential carbocation intermediate, potentially promoting SN1-type substitution or elimination reactions.[1][2][3] These solvents can also act as nucleophiles, leading to solvolysis products.
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Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for reactions involving nucleophiles as they do not solvate the nucleophile as strongly as protic solvents, which can enhance reaction rates for SN2 pathways.[4][5] However, they can still facilitate decomposition if nucleophilic impurities are present.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[6] It is advisable to store it in a freezer to minimize thermal decomposition.[6] The compound should be kept away from strong acids, bases, and oxidizing agents.[6][7]
Q4: Can the 1,3-dioxane ring degrade? If so, under what conditions?
A4: Yes, the 1,3-dioxane ring is an acetal and is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 3-iodopropanal and 1,3-propanediol. It is generally stable under neutral and basic conditions. Atmospheric oxidation can also lead to degradation of the dioxane ring structure.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Side Products Observed During a Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a hydroxyl-containing byproduct. | Reaction with residual water in a protic solvent or solvolysis. | Ensure the use of anhydrous solvents and reagents. Consider using a polar aprotic solvent if compatible with the reaction chemistry. |
| Formation of an elimination product (alkene). | Presence of a strong, non-nucleophilic base or elevated temperatures. | Run the reaction at a lower temperature. Use a weaker base or a nucleophile with low basicity. |
| Degradation of the 1,3-dioxane ring. | Acidic reaction conditions or acidic impurities. | Buffer the reaction mixture to maintain a neutral pH. Purify all reagents and solvents to remove acidic impurities. |
Issue 2: Low Yield or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains largely unreacted. | Insufficient reactivity of the nucleophile. | Switch to a more polar aprotic solvent (e.g., from THF to DMF) to enhance the nucleophilicity of the reacting species.[5] |
| Decomposition of the starting material is observed. | The reaction temperature is too high, or the reaction time is too long. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
Data Presentation
Table 1: Relative Stability of the C-I Bond in this compound in Common Solvents (Illustrative)
| Solvent | Solvent Type | Relative Stability | Primary Decomposition Pathway(s) |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | Minimal decomposition under inert conditions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Susceptible to nucleophilic attack if impurities are present. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Can facilitate SN2 reactions with nucleophilic impurities.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to Low | Can promote SN2 reactions; solvent impurities can be problematic.[9] |
| Methanol (MeOH) | Polar Protic | Low | Solvolysis (SN1/SN2), Elimination (E1/E2).[1][3] |
| Water | Polar Protic | Very Low | Hydrolysis of the C-I bond and potential hydrolysis of the dioxane ring if acidic. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solvent-Induced Decomposition
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Preparation of Stock Solution: Prepare a stock solution of this compound in a non-polar, relatively inert solvent (e.g., anhydrous toluene).
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Sample Preparation: In separate vials, add a known volume of the stock solution to the solvent to be tested (e.g., methanol, DMF, acetonitrile). Ensure all solvents are of high purity.
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Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 40°C). Protect the samples from light.
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Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
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Analysis: Analyze the aliquots by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound and identify any major degradation products.
Visualizations
Caption: Experimental workflow for assessing solvent stability.
Caption: Potential degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Atmospheric Dioxane Degradation - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-(2-Iodoethyl)-1,3-dioxane
This guide provides troubleshooting advice and frequently asked questions for the purification of 5-(2-Iodoethyl)-1,3-dioxane, a common intermediate in pharmaceutical and materials science research. The following information is intended for an audience of trained researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and impurities in the synthesis of this compound?
The most common synthetic route to this compound is the Finkelstein reaction, which involves treating a precursor like 5-(2-Bromoethyl)-1,3-dioxane or 5-(2-Chloroethyl)-1,3-dioxane with sodium iodide in acetone.[1][2][3] Consequently, the primary impurities encountered are:
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Unreacted Starting Material: Residual 5-(2-bromoethyl)-1,3-dioxane or its chloro-analog.
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Inorganic Salts: Sodium bromide (NaBr) or sodium chloride (NaCl) which precipitate during the reaction, and excess sodium iodide (NaI).[2][4]
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Elimination Byproduct: 5-Vinyl-1,3-dioxane, formed via dehydroiodination. This is more likely if the reaction is overheated or exposed to basic conditions.[5][6][7]
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Solvent Residue: Acetone from the reaction medium.
Q2: What is the recommended general strategy for purifying the crude product?
A multi-step approach is typically required. First, an aqueous work-up is performed to remove the bulk of inorganic salts and the acetone solvent. This is followed by a final purification step, which can be either vacuum distillation or flash column chromatography, depending on the thermal stability of the compound and the nature of the remaining impurities.
Q3: Why is it critical to avoid acidic conditions during the purification process?
The 1,3-dioxane functional group is an acetal, which is sensitive to acid.[8] Exposure to acidic conditions, even trace amounts, can catalyze the hydrolysis of the dioxane ring, leading to the formation of 1,3-propanediol and 3-iodopropanal. This significantly reduces the yield of the desired product.
Q4: How should the purified this compound be stored?
Iodoalkanes can be sensitive to light and heat, which can cause decomposition and the release of elemental iodine (I₂), resulting in a pink or brown discoloration.[9] Therefore, the purified product should be stored in an amber glass bottle in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended. Adding a small piece of copper wire can help scavenge any traces of iodine that may form over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Purification Workflow Diagram
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Data Summary
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Presence of Salts After Work-up | 1. Incomplete removal of precipitated NaBr/NaCl. 2. Insufficient washing during aqueous work-up. | 1. Ensure thorough filtration of the crude reaction mixture. 2. Perform multiple washes with deionized water and brine. |
| Product is Pink, Red, or Brown | 1. Decomposition due to light or heat, forming elemental iodine (I₂). 2. Trace acidity causing side reactions. | 1. Protect the reaction and product from direct light. 2. Wash the organic layer with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color disappears. 3. Ensure all glassware is clean and neutral. |
| Significant Amount of Starting Material Remains | 1. Incomplete Finkelstein reaction. 2. Insufficient reaction time or temperature. 3. Moisture in the acetone solvent. | 1. Increase the reaction time or use a slight excess of NaI. 2. Ensure the acetone is anhydrous. 3. If boiling points are too close for distillation, use flash column chromatography for separation. |
| Product Decomposes During Distillation | 1. The compound is thermally unstable at its atmospheric boiling point. 2. Presence of non-volatile acidic or basic impurities catalyzing decomposition. | 1. Use a high-vacuum pump (<1 mmHg) to significantly lower the boiling point. 2. Employ a short-path distillation apparatus to minimize the residence time at high temperatures. 3. Purify via flash column chromatography as a non-thermal alternative. |
| Alkene Byproduct Detected (5-Vinyl-1,3-dioxane) | 1. Elimination (E2) side-reaction occurred. 2. This is promoted by high temperatures and strongly basic conditions. | 1. Avoid excessive heating during the reaction. 2. Use a mild base (e.g., sodium bicarbonate) for any necessary neutralization steps instead of strong bases like NaOH. 3. Separate the alkene byproduct via vacuum distillation or column chromatography. |
| Low Yield Due to Dioxane Ring Opening | 1. Accidental exposure to acidic conditions during work-up. | 1. Ensure all aqueous solutions used for washing are neutral or slightly basic (pH 7-8). 2. Avoid using silica gel for chromatography if it is not freshly opened or if the product is highly sensitive; consider neutral alumina or pre-treating the silica with a triethylamine solution.[10] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
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Filtration: Upon completion of the reaction, cool the mixture to room temperature. Filter the slurry through a pad of celite or a sintered glass funnel to remove the precipitated sodium bromide/chloride. Wash the filter cake with a small amount of fresh, anhydrous acetone.
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Solvent Removal: Combine the filtrate and washings. Concentrate the solution using a rotary evaporator to remove the acetone.
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Extraction: Dissolve the resulting oily residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 3-5 mL per gram of crude product). Transfer the solution to a separatory funnel.
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Washing: a. Wash the organic layer with deionized water (2 x volume of the organic layer). b. (If discoloration is present) Wash with a 5% (w/v) aqueous solution of sodium thiosulfate until the organic layer is colorless. c. Wash with brine (saturated aqueous NaCl solution) to aid in the removal of water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. For small scales or heat-sensitive compounds, a short-path distillation apparatus is recommended. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Transfer the crude product from Protocol 1 into the distillation flask. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling. A small piece of copper wire can be added to stabilize the compound.
-
Distillation: a. Begin stirring and slowly apply vacuum from a high-vacuum pump. b. Once the desired vacuum is reached and stable, gradually heat the distillation flask using a heating mantle. c. Collect the fraction that distills over at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved. d. Discontinue heating before the distillation flask goes to dryness to prevent the formation of potentially unstable residues.
Protocol 3: Purification by Flash Column Chromatography
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Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The desired product should have an Rf value of approximately 0.25-0.35.
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Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen). Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- 1. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 2. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. byjus.com [byjus.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Validation & Comparative
Reactivity Showdown: 5-(2-Iodoethyl)-1,3-dioxane vs. 5-(2-bromoethyl)-1,3-dioxane in Nucleophilic Substitution
In nucleophilic substitution reactions, the facility of the reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own. In the case of the two compounds , the key difference lies in the halogen atom: iodine versus bromine.
The Decisive Factor: Leaving Group Ability
The reactivity of alkyl halides in SN2 reactions, a common pathway for these substrates, is heavily dependent on the identity of the halogen. The trend in leaving group ability for halogens is well-documented and follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻[1][2]. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups[1][3].
Iodide (I⁻) is a larger, more polarizable ion than bromide (Br⁻). The negative charge is dispersed over a larger volume, leading to a more stable anion in solution upon its departure[2][4]. This inherent stability of the iodide ion makes it a superior leaving group compared to the bromide ion. Consequently, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, requiring less energy to break during the nucleophilic attack.
Therefore, it can be confidently predicted that 5-(2-Iodoethyl)-1,3-dioxane will exhibit greater reactivity towards nucleophiles in substitution reactions than 5-(2-bromoethyl)-1,3-dioxane. This translates to faster reaction rates and potentially milder reaction conditions to achieve the same transformation.
Quantitative Data Summary
While specific experimental rate constants for the nucleophilic substitution of this compound and 5-(2-bromoethyl)-1,3-dioxane are not available from the searched literature, the relative reactivity can be inferred from the general principles of leaving group ability. The following table summarizes the key properties influencing their reactivity.
| Property | This compound | 5-(2-bromoethyl)-1,3-dioxane | Supporting Rationale |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | The key differentiator between the two molecules. |
| Leaving Group Ability | Excellent | Good | Iodide is a weaker base and more stable anion than bromide[1][3]. |
| C-Halogen Bond Strength | Weaker | Stronger | The C-I bond is longer and weaker than the C-Br bond, facilitating easier cleavage. |
| Predicted Reaction Rate | Faster | Slower | The better the leaving group, the faster the rate of nucleophilic substitution[1]. |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for reactions involving these specific dioxane derivatives are not explicitly detailed in the provided search results. However, a general procedure for a nucleophilic substitution reaction on a primary alkyl halide can be adapted. The following is a representative protocol for the substitution of the halogen with a generic nucleophile (Nu⁻).
General Protocol for Nucleophilic Substitution:
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Reactant Preparation: In a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (this compound or 5-(2-bromoethyl)-1,3-dioxane) in a suitable aprotic polar solvent such as acetone, DMF, or DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, sodium cyanide, or an amine) to the reaction mixture. The stoichiometry will depend on the specific nucleophile and desired product.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For the more reactive this compound, room temperature may be sufficient. For the less reactive 5-(2-bromoethyl)-1,3-dioxane, heating the mixture may be necessary to achieve a reasonable reaction rate[5].
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction with an organic solvent and washing with water or brine. The crude product is then purified using techniques such as column chromatography or distillation.
Visualizing the Reactivity Difference
The following diagram illustrates the logical relationship between the leaving group and the reactivity of the two compounds in an SN2 reaction.
References
Advantages of using a 1,3-dioxane protecting group over a 1,3-dioxolane
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the most common choices for the protection of 1,2- and 1,3-diols, as well as carbonyl functionalities, are the cyclic acetals: 1,3-dioxolanes and 1,3-dioxanes. While both serve a similar purpose, their inherent structural and electronic differences give rise to distinct advantages in terms of stability, reactivity, and stereochemical control. This guide provides a detailed comparison of these two essential protecting groups, supported by experimental data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
Experimental Workflow: Carbonyl Protection and Deprotection
The following diagram illustrates a generalized workflow for the protection of a carbonyl compound as a cyclic acetal (either a 1,3-dioxane or 1,3-dioxolane) and its subsequent removal to regenerate the carbonyl group.
Caption: General workflow for the protection of a carbonyl group and subsequent deprotection.
Core Comparison: 1,3-Dioxane vs. 1,3-Dioxolane
The primary distinction between the two protecting groups lies in their ring size—a six-membered ring for the 1,3-dioxane and a five-membered ring for the 1,3-dioxolane. This seemingly subtle difference has profound implications for their conformational rigidity and, consequently, their stability and utility in stereoselective reactions.
Key Advantages of 1,3-Dioxane Protecting Groups
-
Enhanced Stability: 1,3-Dioxanes derived from aldehydes are generally more stable to acidic hydrolysis than their 1,3-dioxolane counterparts. This increased stability can be attributed to the conformational preferences of the six-membered ring.
-
Stereochemical Control: The chair-like conformation of the 1,3-dioxane ring is more rigid than the flexible envelope conformation of the 1,3-dioxolane.[1] This rigidity provides a well-defined steric environment that can be exploited to direct the stereochemical outcome of reactions at adjacent centers. The equatorial and axial positions are distinct, allowing for greater stereodifferentiation.
-
Reduced 1,3-Diaxial Interactions: The chair conformation of 1,3-dioxanes allows substituents to occupy equatorial positions, minimizing sterically demanding 1,3-diaxial interactions.[1]
Key Advantages of 1,3-Dioxolane Protecting Groups
-
Ease of Formation: 1,3-Dioxolanes are often formed more readily than 1,3-dioxanes, particularly from sterically hindered ketones.
-
Faster Cleavage (for Aldehydes): Aldehyde-derived 1,3-dioxolanes are generally hydrolyzed more rapidly than the corresponding 1,3-dioxanes, which can be advantageous when a more labile protecting group is required.[2]
-
Faster Reductive Cleavage: In the presence of Lewis acids and reducing agents like LiAlH4, 1,3-dioxolanes undergo reductive cleavage more rapidly than 1,3-dioxanes. This difference in reactivity is attributed to the greater ease of forming the intermediate oxocarbenium ion from the five-membered ring.
Quantitative Data: A Comparison of Hydrolysis Rates
The relative stability of 1,3-dioxanes and 1,3-dioxolanes to acid-catalyzed hydrolysis is dependent on the nature of the carbonyl precursor (aldehyde vs. ketone).
| Protecting Group Type | Carbonyl Precursor | Relative Hydrolysis Rate | Citation |
| 1,3-Dioxolane | Aldehyde | Faster | [2] |
| 1,3-Dioxane | Aldehyde | Slower | [2] |
| 1,3-Dioxolane | Ketone | Slower | [2] |
| 1,3-Dioxane | Ketone | Faster | [2] |
This differential reactivity allows for selective deprotection strategies. For instance, a terminal 1,3-dioxolane can be selectively deprotected in the presence of an internal 1,3-dioxane by controlling the reaction temperature.[2]
Experimental Protocols
Formation of a 1,3-Dioxane (General Procedure)
A standard procedure for the formation of a 1,3-dioxane involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol.[3]
-
Reactants: To a solution of the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane) is added 1,3-propanediol (1.1-1.5 equiv).
-
Catalyst: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) or a Lewis acid is added to the mixture.
-
Water Removal: The reaction is typically heated to reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Work-up: Upon completion, the reaction is cooled, neutralized with a mild base (e.g., saturated NaHCO3 solution), and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as distillation or column chromatography.
Cleavage of a 1,3-Dioxane (General Procedure)
The deprotection of a 1,3-dioxane is typically achieved by acid-catalyzed hydrolysis.[1]
-
Reaction Mixture: The 1,3-dioxane is dissolved in a mixture of an organic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane) and water.
-
Acid: An aqueous solution of an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is neutralized with a base (e.g., saturated NaHCO3 solution or solid NaHCO3), and the organic solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated to afford the deprotected carbonyl compound and the 1,3-diol.
Formation of a 1,3-Dioxolane (General Procedure)
The synthesis of a 1,3-dioxolane follows a similar protocol to that of a 1,3-dioxane, using ethylene glycol as the diol.[4][5]
-
Reactants: The carbonyl compound (1.0 equiv) and ethylene glycol (1.1-1.5 equiv) are dissolved in an appropriate solvent like toluene.
-
Catalyst and Water Removal: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Work-up and Purification: The work-up and purification steps are analogous to those for the formation of 1,3-dioxanes.
Cleavage of a 1,3-Dioxolane (General Procedure)
Deprotection of a 1,3-dioxolane is also achieved through acid-catalyzed hydrolysis.
-
Reaction Conditions: The 1,3-dioxolane is treated with an aqueous acid in a co-solvent system (e.g., acetone/water or THF/water).
-
Monitoring: The progress of the reaction is followed by an appropriate analytical technique.
-
Work-up: The reaction is neutralized, the organic solvent is removed, and the product is isolated by extraction.
Stereochemical Implications: A Conformational Perspective
The conformational differences between the six-membered 1,3-dioxane and the five-membered 1,3-dioxolane are central to their application in asymmetric synthesis.
Caption: Conformational differences between 1,3-dioxane and 1,3-dioxolane. (Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image data for rendering).
The rigid chair conformation of a 1,3-dioxane provides a predictable steric environment, making it an excellent chiral auxiliary. Substituents on the ring can effectively block one face of a reacting center, leading to high levels of stereoselectivity in reactions such as aldol additions, alkylations, and reductions. In contrast, the 1,3-dioxolane ring exists as a rapidly interconverting mixture of envelope and twist conformers, which generally results in lower levels of stereocontrol.
Conclusion
The choice between a 1,3-dioxane and a 1,3-dioxolane as a protecting group is a strategic decision that should be based on the specific requirements of the synthetic route. For applications demanding high stability and a significant degree of stereochemical control, the 1,3-dioxane is often the superior choice. Its rigid conformational nature provides a powerful tool for asymmetric synthesis. Conversely, when ease of formation and more facile cleavage are desired, particularly for aldehyde protection, the 1,3-dioxolane may be more appropriate. A thorough understanding of the subtle yet significant differences in their reactivity and stereoelectronic properties will enable researchers and drug development professionals to harness the full potential of these indispensable protecting groups.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. What Is the Difference Between Dioxolane and Dioxane? Manufacturer [slchemtech.com]
- 4. BJOC - The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals [beilstein-journals.org]
- 5. [PDF] Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis for Structural Confirmation of 5-(2-Iodoethyl)-1,3-dioxane and its Alternatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods used to verify the structure of 5-(2-Iodoethyl)-1,3-dioxane, a key building block in various synthetic pathways. The guide also explores alternative structures and presents the experimental data necessary for their unambiguous identification.
The 1,3-dioxane moiety serves as a versatile protecting group for 1,3-diols and a conformational control element in organic synthesis. The presence of an iodoethyl side chain in this compound introduces a reactive site for further molecular elaboration, making its structural integrity crucial for the success of subsequent synthetic steps. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound and compares its expected spectral features with those of related halogenated derivatives.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for this compound and its bromo- and chloro-analogs. The data for the iodo-compound are predicted based on established substituent effects and data from closely related structures, while the data for the bromo- and chloro-analogs are derived from existing literature.
| Compound | Spectroscopic Technique | Key Expected/Observed Signals |
| This compound | ¹H NMR (CDCl₃) | δ ~4.8 (t, 1H, H-2), ~4.1 (m, 2H, H-4e, H-6e), ~3.8 (m, 2H, H-4a, H-6a), ~3.2 (t, 2H, -CH₂-I), ~2.0 (m, 1H, H-5), ~1.8 (q, 2H, -CH₂-CH₂-I) |
| ¹³C NMR (CDCl₃) | δ ~94 (C-2), ~67 (C-4, C-6), ~35 (C-5), ~30 (-CH₂-CH₂-I), ~5 (-CH₂-I) | |
| IR (Liquid Film) | ν (cm⁻¹) ~2960-2850 (C-H), ~1140, 1070 (C-O-C), ~600-500 (C-I) | |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, [M-I]⁺, [M-C₂H₄I]⁺, 87 (base peak) | |
| 5-(2-Bromoethyl)-1,3-dioxane | ¹H NMR (CDCl₃) | δ ~4.7 (t, 1H, H-2), ~4.1 (m, 2H, H-4e, H-6e), ~3.8 (m, 2H, H-4a, H-6a), ~3.4 (t, 2H, -CH₂-Br), ~2.1 (m, 1H, H-5), ~1.9 (q, 2H, -CH₂-CH₂-Br) |
| ¹³C NMR (CDCl₃) | δ ~94 (C-2), ~67 (C-4, C-6), ~35 (C-5), ~33 (-CH₂-CH₂-Br), ~30 (-CH₂-Br) | |
| IR (Liquid Film) | ν (cm⁻¹) ~2960-2850 (C-H), ~1140, 1070 (C-O-C), ~650-550 (C-Br) | |
| Mass Spectrometry (EI) | m/z (%): [M]⁺ (with characteristic M+2 isotope peak for Br), [M-Br]⁺, [M-C₂H₄Br]⁺, 87 (base peak) | |
| 2-(2-Bromoethyl)-1,3-dioxane | ¹H NMR (CDCl₃) | δ 4.70 (t, 1H), 4.10 (m, 2H), 3.78 (m, 2H), 3.45 (t, 2H), 2.13 (m, 2H)[1] |
| Mass Spectrometry (EI) | m/z (%): 195/193 ([M]⁺), 137/135, 109/107, 87 (100)[1][2] | |
| 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | General Data | Molecular Formula: C₈H₁₅BrO₂; Molecular Weight: 223.11 g/mol [3] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (~10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, key parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 0-220 ppm.
Infrared (IR) Spectroscopy
A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns that help confirm the structure.[5]
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Alternative Structures and Their Analysis
In synthetic chemistry, the use of alternative protecting groups or structural isomers can be advantageous depending on the specific reaction conditions and desired properties. For instance, 1,3-dioxolanes, the five-membered ring analogs of 1,3-dioxanes, are also commonly employed as protecting groups for carbonyls and 1,2-diols.[6]
Spectroscopic Comparison: 1,3-Dioxane vs. 1,3-Dioxolane Derivatives
The choice between a 1,3-dioxane and a 1,3-dioxolane derivative can be critical. Spectroscopic analysis allows for clear differentiation between these two classes of compounds.
| Feature | 1,3-Dioxane Derivative | 1,3-Dioxolane Derivative |
| ¹H NMR | The protons at the 2-position of the 1,3-dioxane ring typically appear as a triplet around δ 4.7-4.8 ppm. The ring protons at positions 4 and 6 show distinct axial and equatorial signals.[7][8] | The protons of the dioxolane ring at positions 4 and 5 often appear as a multiplet around δ 3.8-4.2 ppm. The proton at the 2-position is a triplet. |
| ¹³C NMR | The carbon at the 2-position (the acetal carbon) resonates at approximately δ 94 ppm.[9][10] | The acetal carbon in a 1,3-dioxolane ring typically appears further downfield, often above δ 100 ppm. |
| IR | Both show strong C-O stretching bands, but the fingerprint region can be used for differentiation.[4][11] | Similar C-O stretching bands to dioxanes. |
Logical Pathway for Structural Elucidation
Caption: Logical decision-making pathway for the structural confirmation of a synthesized product using spectroscopic data.
This guide provides a framework for the spectroscopic analysis of this compound and its alternatives. By following the outlined experimental protocols and comparing the obtained data with the reference values, researchers can confidently confirm the structure of their synthetic products, ensuring the reliability of their subsequent research and development efforts.
References
- 1. 2-(2-Bromoethyl)-1,3-dioxane(33884-43-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2(2-Bromoethyl)-1,3-dioxane [webbook.nist.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. docbrown.info [docbrown.info]
- 5. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docbrown.info [docbrown.info]
- 8. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]
- 9. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1,3-DIOXANE(505-22-6) 13C NMR [m.chemicalbook.com]
- 11. 1,3-DIOXANE(505-22-6) IR Spectrum [chemicalbook.com]
Purity Assessment of Synthesized "5-(2-Iodoethyl)-1,3-dioxane" by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity assessment of synthesized "5-(2-Iodoethyl)-1,3-dioxane" using High-Performance Liquid Chromatography (HPLC). It includes a plausible synthetic route, a detailed HPLC method for purity analysis, and a comparative analysis with alternative alkylating agents. The information presented is intended to guide researchers in developing robust analytical methods for this and similar compounds.
Synthesis of this compound
The synthesis of "this compound" can be achieved through a two-step process starting from diethyl malonate. The initial step involves the formation of a 1,3-dioxane ring, followed by the introduction of the iodoethyl side chain.
Step 1: Synthesis of Diethyl 1,3-dioxane-5,5-dicarboxylate
In a round-bottom flask, diethyl malonate is reacted with paraformaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene. The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Step 2: Reduction and Iodination
The resulting diethyl 1,3-dioxane-5,5-dicarboxylate is then reduced to 5,5-bis(hydroxymethyl)-1,3-dioxane using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The diol is subsequently converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride in pyridine. Finally, the ditosylate is treated with sodium iodide in acetone (Finkelstein reaction) to yield "this compound".
Potential Impurities:
The synthesis may lead to several impurities, including:
-
Unreacted starting materials (diethyl malonate, paraformaldehyde).
-
By-products from incomplete reactions (e.g., mono-iodinated species).
-
Products of side reactions.
-
Residual solvents.
Purity Assessment by HPLC
Due to the lack of a significant chromophore in "this compound," direct UV detection in HPLC can be challenging. Therefore, a Refractive Index (RI) detector or a Mass Spectrometer (MS) is recommended. Alternatively, pre-column derivatization can be employed to introduce a UV-active moiety.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purity assessment of "this compound".
HPLC Method Protocol
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS) |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
| Sample Preparation | Dissolve 10 mg of the synthesized product in 10 mL of the mobile phase. |
Comparison with Alternative Alkylating Agents
"this compound" is an alkylating agent, and its utility can be compared with other reagents that introduce a 2-ethyl group. The primary difference lies in the leaving group (iodide in this case), which significantly influences the reactivity.
| Alkylating Agent | Leaving Group | Relative Reactivity | Advantages | Disadvantages |
| This compound | Iodide (I⁻) | High | Excellent leaving group, leading to faster reaction rates. | More expensive, less stable (light-sensitive). |
| 5-(2-Bromoethyl)-1,3-dioxane | Bromide (Br⁻) | Moderate | Good balance of reactivity and stability, less expensive than the iodo analog. | Slower reaction rates compared to the iodo analog. |
| 5-(2-Chloroethyl)-1,3-dioxane | Chloride (Cl⁻) | Low | Most economical and stable. | Requires harsher reaction conditions (higher temperatures, stronger bases). |
| 5-(2-Tosyloxyethyl)-1,3-dioxane | Tosylate (TsO⁻) | High | Excellent leaving group, comparable in reactivity to iodide. | Requires an additional synthetic step for preparation. |
Data Summary:
| Compound | Retention Time (min) (Hypothetical) | Purity (%) (Hypothetical) |
| This compound | 8.5 | 95.2 |
| Diethyl malonate (impurity) | 3.2 | - |
| 5,5-bis(hydroxymethyl)-1,3-dioxane (impurity) | 4.1 | - |
| 5-(2-Bromoethyl)-1,3-dioxane (alternative) | 7.8 | 97.1 |
| 5-(2-Tosyloxyethyl)-1,3-dioxane (alternative) | 9.2 | 96.5 |
Signaling Pathway and Logical Relationships
The utility of "this compound" and its alternatives lies in their application in nucleophilic substitution reactions, a fundamental transformation in organic synthesis. The following diagram illustrates the logical relationship in selecting an appropriate alkylating agent.
Caption: Decision-making flowchart for selecting an appropriate alkylating agent.
Conclusion
The purity assessment of "this compound" is crucial for its application in research and development. While its direct analysis by HPLC with UV detection is not straightforward, the use of RI or MS detectors provides a reliable method for quantification. The choice between "this compound" and its bromo or tosyloxy counterparts depends on the specific requirements of the synthetic application, with a trade-off between reactivity, stability, and cost. This guide provides a foundational framework for researchers to develop and validate their own analytical methods for this class of compounds.
Mechanistic Insights into Reactions of 5-(2-Iodoethyl)-1,3-dioxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 5-(2-iodoethyl)-1,3-dioxane, a versatile building block in organic synthesis. Due to the limited direct studies on this specific compound, this guide draws objective comparisons from the well-documented reactivity of analogous haloalkanes and structurally related heterocyclic compounds. The primary focus is on nucleophilic substitution reactions, a cornerstone of its synthetic utility.
Performance Comparison: this compound vs. Alternatives
The reactivity of this compound in nucleophilic substitution reactions is primarily dictated by the nature of the leaving group (iodide) and the steric environment of the electrophilic carbon. A direct comparison with its bromo- and chloro-analogues highlights the superior performance of the iodo-compound in typical S(_N)2 reactions.
Table 1: Comparison of Leaving Group Ability in S(_N)2 Reactions
| Leaving Group | Bond Strength (C-X, kJ/mol) | Relative Rate of Substitution |
| Iodo (I⁻) | ~228 | High |
| Bromo (Br⁻) | ~290 | Moderate |
| Chloro (Cl⁻) | ~346 | Low |
Note: Data is generalized for primary alkyl halides and serves as a relative comparison.
The weaker carbon-iodine bond in this compound leads to a lower activation energy for nucleophilic attack, resulting in faster reaction rates and often higher yields compared to its bromo and chloro counterparts under identical conditions.
Mechanistic Overview: The S(_N)2 Pathway
Reactions of this compound with a wide range of nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is characteristic of primary alkyl halides.
Key Mechanistic Features:
-
Concerted Mechanism: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon were chiral.
-
Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.
-
Rate Law: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. Rate = k[Substrate][Nucleophile].
A common and synthetically important example of an S(_N)2 reaction involving haloalkanes is the Williamson ether synthesis.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Haloalkyl Acetal
This protocol is adapted from the synthesis of ethers using 2-(2-bromoethyl)-1,3-dioxolane.
Materials:
-
This compound (1 equivalent)
-
Alcohol (e.g., sodium ethoxide, 1.1 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the alcohol in the chosen anhydrous solvent under an inert atmosphere, add a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Finkelstein Reaction
The target compound can be synthesized from its more readily available bromo-analogue using the Finkelstein reaction.[1]
Materials:
-
5-(2-Bromoethyl)-1,3-dioxane (1 equivalent)
-
Sodium iodide (1.5 equivalents)
-
Anhydrous acetone
Procedure:
-
Dissolve 5-(2-bromoethyl)-1,3-dioxane in anhydrous acetone.
-
Add sodium iodide and heat the mixture to reflux.
-
The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the precipitated sodium bromide.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer and concentrate to yield this compound.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: S(_N)2 reaction mechanism for this compound.
Caption: Experimental workflow for synthesis and subsequent reaction.
Conclusion
This compound stands out as a highly reactive substrate for S(_N)2 reactions due to the excellent leaving group ability of iodide. This makes it a preferred choice over its bromo and chloro analogs for syntheses where mild reaction conditions and high efficiency are desired. The provided mechanistic insights and adaptable experimental protocols offer a solid foundation for researchers and professionals in drug development and organic synthesis to effectively utilize this versatile compound in their work. Further quantitative studies on the reaction kinetics of this compound would be beneficial to provide more precise comparative data.
References
A Comparative Guide to the Kinetic Analysis of 5-(2-Iodoethyl)-1,3-dioxane Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substitution reactions of 5-(2-Iodoethyl)-1,3-dioxane and its bromo- and chloro-analogs. Due to a lack of specific published kinetic data for this compound, this guide presents a comprehensive overview based on established principles of organic chemistry, including leaving group ability and steric effects. The experimental data presented herein is illustrative, reflecting expected relative reactivities to guide researchers in their experimental design and interpretation.
Comparison of Substrate Reactivity
The rate of nucleophilic substitution reactions is significantly influenced by the nature of the leaving group. For haloalkanes, the reactivity trend generally follows the order I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond strength and the greater stability of the resulting halide anion for heavier halogens. Iodide is an excellent leaving group due to its large size, which disperses the negative charge, and the relatively weak C-I bond.
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of 5-(2-Haloethyl)-1,3-dioxanes with a Common Nucleophile (e.g., Azide)
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| This compound | I⁻ | ~100 |
| 5-(2-Bromoethyl)-1,3-dioxane | Br⁻ | ~2-5 |
| 5-(2-Chloroethyl)-1,3-dioxane | Cl⁻ | 1 |
Note: The relative rate constants are hypothetical and intended to illustrate the expected trend in reactivity.
The 1,3-dioxane ring can also exert steric and electronic effects on the reaction rate. The bulky ring structure may hinder the backside attack required for an SN2 mechanism, potentially slowing the reaction compared to a less hindered primary alkyl halide.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general methodology for studying the kinetics of substitution reactions of 5-(2-haloethyl)-1,3-dioxanes.
1. General Materials and Instrumentation:
-
This compound (or bromo/chloro analog)
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Internal standard (for GC or NMR analysis)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Analytical instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID), Nuclear Magnetic Resonance (NMR) spectrometer, or a UV-Vis spectrophotometer.
2. Kinetic Run Procedure:
-
A solution of the 5-(2-haloethyl)-1,3-dioxane of a known concentration is prepared in the chosen solvent containing an internal standard.
-
A separate solution of the nucleophile of known concentration is also prepared.
-
The reactant solutions are allowed to equilibrate to the desired reaction temperature in the thermostatted vessel.
-
The reaction is initiated by rapidly adding the nucleophile solution to the substrate solution with vigorous stirring.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The reaction in each aliquot is quenched, for example, by rapid cooling or by the addition of a quenching agent.
-
The concentration of the reactant and/or product in each aliquot is determined using a suitable analytical technique.
3. Analytical Methods for Reaction Monitoring:
-
Gas Chromatography (GC): The concentrations of the substrate and the substitution product can be monitored over time. The peak areas relative to an internal standard are used for quantification.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the disappearance of a characteristic signal of the starting material and the appearance of a signal from the product. The integrals of the peaks are proportional to the concentration.[4][5][6]
-
UV-Vis Spectrophotometry: This method is applicable if the reactant or product has a chromophore that absorbs in the UV-Vis region. The change in absorbance at a specific wavelength is monitored over time and related to concentration via the Beer-Lambert law.[7][8][9]
Visualizations
Logical Workflow for a Kinetic Experiment
Caption: Workflow for a typical kinetic analysis experiment.
Signaling Pathway of a Nucleophilic Substitution Reaction (SN2)
Caption: A simplified representation of an SN2 reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. researchgate.net [researchgate.net]
- 6. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
5-(2-Iodoethyl)-1,3-dioxane: A Superior Alternative for Bifunctional Scaffolding in Drug Discovery and Complex Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. In this context, 5-(2-Iodoethyl)-1,3-dioxane emerges as a highly advantageous reagent, offering distinct benefits in reactivity and versatility over other commonly employed bifunctional synthons.
This guide provides an objective comparison of this compound with its bromo- and chloro-analogs, supported by established principles of organic chemistry. Detailed experimental protocols for the synthesis and application of these building blocks are also presented, enabling researchers to make informed decisions for their synthetic strategies.
Performance Comparison of Haloethyl Dioxane Derivatives
The primary function of 5-(2-haloethyl)-1,3-dioxane derivatives in organic synthesis is to act as a latent aldehyde tethered to a reactive alkyl halide. The dioxane moiety serves as a robust protecting group for a carbonyl functional group, stable under a variety of reaction conditions, while the haloethyl side chain allows for nucleophilic substitution reactions. The choice of the halogen atom (I, Br, or Cl) significantly impacts the reactivity of the electrophilic carbon, a critical consideration in synthesis planning.
The reactivity of alkyl halides in nucleophilic substitution reactions (SN2) follows the general trend: R-I > R-Br > R-Cl > R-F. This trend is primarily governed by the carbon-halogen bond strength and the leaving group ability of the halide ion. The carbon-iodine bond is the weakest among the halogens (excluding astatine), and the iodide ion is an excellent leaving group, making iodoalkanes the most reactive in this class of compounds.
| Building Block | Relative Reactivity | Key Advantages | Potential Considerations |
| This compound | High | Faster reaction times, milder reaction conditions, suitable for less reactive nucleophiles. | Higher cost, potential for side reactions if not used under controlled conditions. |
| 5-(2-Bromoethyl)-1,3-dioxane | Moderate | Good balance of reactivity and stability, widely commercially available.[1][2] | May require more forcing conditions or longer reaction times compared to the iodo-analog. |
| 5-(2-Chloroethyl)-1,3-dioxane | Low | Lower cost, high stability. | Requires harsh reaction conditions, longer reaction times, and is often unsuitable for sensitive substrates. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a Finkelstein reaction, starting from the more readily available bromo-analog.
Protocol: Finkelstein Reaction for this compound
-
Materials:
-
5-(2-Bromoethyl)-1,3-dioxane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(2-bromoethyl)-1,3-dioxane in anhydrous acetone.
-
Add a 1.5 to 3-fold molar excess of sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Application: Alkylation of a Primary Amine
This protocol demonstrates the use of this compound as an alkylating agent for a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.
Protocol: N-Alkylation with this compound
-
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
To a solution of the primary amine in the chosen anhydrous solvent, add 1.1 equivalents of the non-nucleophilic base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1.0 equivalent of this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting amine is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Deprotection of the Dioxane Moiety
The dioxane group can be readily removed to unveil the aldehyde functionality when required.
Protocol: Acid-Catalyzed Deprotection
-
Materials:
-
The 5-(2-alkylated-ethyl)-1,3-dioxane derivative
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
A co-solvent (e.g., acetone, THF)
-
-
Procedure:
-
Dissolve the dioxane-protected compound in the co-solvent.
-
Add the aqueous acid and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aldehyde.
-
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key reaction pathways and logical relationships.
Caption: Synthetic route to this compound and its subsequent use in alkylation and deprotection.
Caption: Comparison of reactivity for haloethyl dioxane derivatives in SN2 reactions.
References
A Comparative Guide to the Chemistry of 5-(2-Iodoethyl)-1,3-dioxane and its Analogs: Characterization of Reaction Intermediates and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis, reactivity, and reaction intermediates of 5-(2-iodoethyl)-1,3-dioxane and its more commonly utilized bromo- and chloro-analogs. Due to the limited availability of specific data on the iodo-compound, this guide leverages experimental data from its bromo- and chloro-counterparts to provide a comprehensive overview of its expected chemical behavior. Furthermore, alternative synthetic strategies are presented and compared, offering researchers a broader perspective on accessing key synthetic intermediates.
Introduction
Halogenated 2-alkyl-1,3-dioxanes and dioxolanes are valuable reagents in organic synthesis, serving as protected aldehyde synthons. The 1,3-dioxane or dioxolane moiety masks the aldehyde functionality, allowing for transformations on the haloalkyl side chain that would be incompatible with a free aldehyde. This guide focuses on the characterization of these compounds and their reaction intermediates, providing a comparative look at their performance against alternative synthetic methodologies.
Synthesis and Properties of 2-(2-Haloethyl)-1,3-dioxanes
The synthesis of 2-(2-haloethyl)-1,3-dioxanes typically involves the reaction of a 3-halopropionaldehyde precursor with 1,3-propanediol. A common and well-documented procedure involves the in-situ preparation of 3-bromopropionaldehyde from acrolein and hydrogen bromide, followed by acetalization.
Table 1: Comparison of Physical Properties of 2-(2-Haloethyl)-1,3-dioxane Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(2-Bromoethyl)-1,3-dioxane | C₆H₁₁BrO₂ | 195.05 | 67-70 / 2.8 | 1.431 | 1.481 |
| 2-(2-Chloroethyl)-1,3-dioxane | C₆H₁₁ClO₂ | 150.60 | Not readily available | Not readily available | Not readily available |
| 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | C₈H₁₅BrO₂ | 223.11 | 239.2 at 760[1] | 1.255[1] | Not readily available |
Key Reactions and Characterization of Intermediates
The primary utility of these compounds lies in their ability to undergo nucleophilic substitution at the halogenated carbon or to form organometallic reagents.
Grignard Reagent Formation and Reaction
A significant application of 2-(2-bromoethyl)-1,3-dioxane is the formation of its Grignard reagent, which acts as a nucleophilic propylene-3-al equivalent. This intermediate is crucial for forming carbon-carbon bonds.
Reaction Pathway: Grignard Reagent Formation
Caption: Formation of the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane.
The formation of a Grignard reagent involves the oxidative addition of magnesium to the carbon-halogen bond. This reaction is typically performed in an ether solvent like THF or diethyl ether, which stabilizes the resulting organomagnesium species[2]. The Grignard reagent exists in solution as a complex mixture of species in equilibrium, known as the Schlenk equilibrium, which includes the monomeric RMgX, the dimeric (RMgX)₂, and the disproportionation products R₂Mg and MgX₂[2]. The 1,3-dioxane-derived Grignard reagents are noted to be more thermally stable than their 1,3-dioxolane counterparts[3].
Reaction Intermediate: The Grignard Reagent
The Grignard reagent is a potent nucleophile and a strong base[4]. Its utility in synthesis stems from its reaction with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. For instance, the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane has been used in the synthesis of ketone adducts in near quantitative yields.
Nucleophilic Substitution Reactions
The haloethyl side chain is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.
Reaction Pathway: Nucleophilic Substitution (SN2)
Caption: Generalized SN2 reaction pathway for 2-(2-iodoethyl)-1,3-dioxane.
The reaction with a nucleophile (Nu⁻) is expected to proceed via an Sₙ2 mechanism, involving a backside attack on the carbon bearing the halogen[5][6]. This results in the displacement of the halide ion and the formation of a new carbon-nucleophile bond with inversion of stereochemistry if the carbon is chiral. The iodide in "this compound" would be an excellent leaving group, making it highly reactive towards nucleophiles.
Reaction Intermediate: The Transition State
In an Sₙ2 reaction, the reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom[5]. This is not a stable intermediate that can be isolated but rather a fleeting arrangement of atoms at the peak of the reaction energy profile. The characterization of such transient species is challenging and often relies on computational modeling and kinetic studies.
Experimental Protocols
Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
This procedure is adapted from a literature preparation[3].
Materials:
-
Acrolein (stabilized)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrogen Bromide (gas)
-
1,3-Propanediol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
A solution of acrolein in anhydrous dichloromethane is cooled to 0-5 °C in a three-necked flask equipped with a stirrer and a gas inlet tube.
-
Hydrogen bromide gas is bubbled through the solution until the reaction is complete (monitored by a colorimetric indicator or TLC).
-
To the resulting solution of 3-bromopropionaldehyde, 1,3-propanediol and triethyl orthoformate are added, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
The reaction mixture is stirred at room temperature. The triethyl orthoformate acts as a dehydrating agent to drive the acetal formation to completion.
-
The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and the organic layer is separated.
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Formation and Reaction of the Grignard Reagent
This is a general procedure for a Grignard reaction.
Materials:
-
2-(2-Bromoethyl)-1,3-dioxane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A crystal of iodine (as an initiator)
-
Electrophile (e.g., an aldehyde or ketone)
Procedure:
-
Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 2-(2-bromoethyl)-1,3-dioxane in anhydrous ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which is often indicated by a color change and gentle refluxing of the solvent.
-
Once the Grignard reagent has formed, a solution of the electrophile in the same anhydrous solvent is added dropwise at a controlled temperature (often 0 °C or room temperature).
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography or distillation.
Comparison with Alternative Synthetic Methods
While haloalkyldioxanes are effective, other methods can be employed to achieve similar synthetic outcomes.
Table 2: Comparison of Synthetic Methods for Preparing γ-Hydroxy Aldehydes or their Equivalents
| Method | Description | Advantages | Disadvantages |
| Grignard Reaction of 2-(2-Haloethyl)-1,3-dioxane | Reaction of the Grignard reagent with an aldehyde or ketone, followed by deprotection of the acetal. | Well-established, reliable, good yields. The 1,3-dioxane protecting group is stable to the Grignard reagent. | Requires strictly anhydrous conditions. The Grignard reagent is a strong base and may not be compatible with all functional groups. |
| Nucleophilic Acyl Anion Equivalents | Using reagents like 1,3-dithianes as masked acyl anions, followed by alkylation and deprotection. | Versatile, can be used to synthesize a variety of carbonyl compounds. | Deprotection of the dithiane can sometimes be challenging and may require harsh reagents (e.g., mercury salts). |
| Hydroboration-Oxidation of Allylic Alcohols | Protection of an allylic alcohol, followed by hydroboration-oxidation of the double bond to give a primary alcohol, and subsequent oxidation to the aldehyde. | Avoids the use of strongly basic organometallics. Good for substrates with base-sensitive functional groups. | Multi-step process, may have lower overall yields. Requires careful selection of protecting groups. |
| Ozonolysis of Alkenes | Cleavage of a carbon-carbon double bond in a cyclic or acyclic alkene to generate two carbonyl groups. | Can be a very direct route to aldehydes. | Ozonolysis requires specialized equipment and careful handling of ozone. Reductive workup is necessary to obtain the aldehyde. |
Conclusion
This compound and its bromo- and chloro-analogs are versatile synthetic intermediates, particularly for the synthesis of molecules containing a 1,5-difunctionalized pentane skeleton. Their primary utility lies in the stability of the dioxane protecting group under the conditions required for Grignard reagent formation and subsequent nucleophilic addition reactions. While direct characterization of the short-lived reaction intermediates remains challenging, their behavior is well-predicted by established mechanistic principles of organometallic and substitution reactions. For researchers in drug development and organic synthesis, the choice between using these haloalkyldioxane reagents and alternative synthetic strategies will depend on the specific functionalities present in the target molecule, the required scale of the reaction, and the desired overall synthetic efficiency.
References
- 1. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Comparative study of different methods for the synthesis of "5-(2-Iodoethyl)-1,3-dioxane"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 5-(2-Iodoethyl)-1,3-dioxane, a valuable building block in organic synthesis. Due to the limited availability of direct published methods for this specific compound, this comparison is based on established and analogous reactions for similar structures, such as haloalkyl-dioxanes and dioxolanes. The two primary methods evaluated are the Finkelstein halogen exchange reaction and a two-step synthesis commencing from a protected diol.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Finkelstein Reaction | Method 2: Two-Step Synthesis from Protected Diol |
| Starting Materials | 5-(2-Bromoethyl)-1,3-dioxane, Sodium Iodide | 3-(1,3-Dioxan-5-yl)propan-1-ol, Iodine, Triphenylphosphine, Imidazole |
| Reaction Type | Halogen Exchange (SN2) | Acetal Formation followed by Appel Reaction |
| Number of Steps | 1 | 2 |
| Typical Yield | High (estimated >90%) | Moderate to High (estimated 70-85% over two steps) |
| Reaction Temperature | Reflux in Acetone (approx. 56°C) | Step 1: Room Temperature to 50°C; Step 2: 0°C to Room Temperature |
| Reaction Time | 2-24 hours | Step 1: 4-12 hours; Step 2: 1-4 hours |
| Reagents & Solvents | Acetone | Dichloromethane, Acetonitrile |
| Purification | Filtration and solvent evaporation | Aqueous workup and column chromatography |
| Advantages | High yield, simple procedure, readily available starting material | Avoids handling of bromo-compounds, milder conditions in the first step |
| Disadvantages | Requires a bromo- or chloro-precursor | Multi-step process, requires chromatographic purification |
Experimental Protocols
Method 1: Synthesis via Finkelstein Reaction
This method involves the nucleophilic substitution of a bromide with an iodide. The reaction is driven to completion by the precipitation of sodium bromide in acetone.
Step 1: Synthesis of this compound from 5-(2-Bromoethyl)-1,3-dioxane
-
To a solution of 5-(2-Bromoethyl)-1,3-dioxane (1.0 eq) in dry acetone, add sodium iodide (1.5 eq).
-
The reaction mixture is stirred and heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure.
-
The resulting crude product is redissolved in diethyl ether and washed with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.
Method 2: Two-Step Synthesis from a Protected Diol
This route involves the initial formation of a hydroxyethyl-dioxane, followed by an Appel reaction to convert the hydroxyl group to an iodide.
Step 1: Synthesis of 3-(1,3-Dioxan-5-yl)propan-1-ol
-
In a round-bottom flask, 2-(2-hydroxyethyl)-1,3-propanediol (1.0 eq) and a suitable aldehyde or acetal protecting group source (e.g., dimethoxymethane, 1.1 eq) are dissolved in a suitable solvent such as dichloromethane.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is stirred at room temperature for 4-8 hours, monitoring by TLC.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 3-(1,3-Dioxan-5-yl)propan-1-ol.
Step 2: Iodination of 3-(1,3-Dioxan-5-yl)propan-1-ol
-
To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in dry dichloromethane at 0°C, add iodine (1.2 eq) portion-wise.
-
A solution of 3-(1,3-Dioxan-5-yl)propan-1-ol (1.0 eq) in dry dichloromethane is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 1-3 hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Visualization of Synthetic Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
Validation of a Synthetic Route for 5-(2-Iodoethyl)-1,3-dioxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 5-(2-Iodoethyl)-1,3-dioxane, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions, supported by experimental data from analogous transformations. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a key intermediate sought for its utility in introducing a protected 3-hydroxypropyl-1-ethyl iodide moiety in the synthesis of complex molecules. The 1,3-dioxane functionality serves as a stable protecting group for a 1,3-diol, which can be deprotected under acidic conditions. The iodoethyl side chain provides a reactive site for various nucleophilic substitution and cross-coupling reactions. Given its potential applications, the development of a reliable and efficient synthetic route is of significant interest. This guide compares two primary approaches to its synthesis.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have been devised and are compared below. Route A proceeds via a precursor alcohol, which is then subjected to iodination. Route B involves the synthesis of a bromo-analog followed by a halide exchange reaction.
| Parameter | Route A: Direct Iodination of Precursor Alcohol | Route B: Halogen Exchange from Bromo-analog |
| Starting Material | 3,4-Dihydroxybutanal | 3-Buten-1-ol |
| Key Intermediates | 5-(2-Hydroxyethyl)-1,3-dioxane | 5-(2-Bromoethyl)-1,3-dioxane |
| Number of Steps | 2 | 3 |
| Overall Yield (estimated) | 60-80% | 55-70% |
| Key Reactions | Acetal formation, Iodination (Appel or CeCl3/NaI) | Acetal formation, Hydrobromination, Finkelstein Reaction |
| Reagent Considerations | Appel: Triphenylphosphine, Iodine; CeCl3/NaI: Cerium(III) chloride, Sodium Iodide | Finkelstein: Sodium Iodide in Acetone |
| Scalability | Potentially high for both iodination methods. | Good, Finkelstein reaction is generally scalable. |
| Safety/Handling | Appel: Triphenylphosphine oxide byproduct removal. CeCl3 is a mild Lewis acid. | Acetone is a flammable solvent. |
Experimental Protocols
Route A: Direct Iodination of Precursor Alcohol
This route involves two key steps: the formation of the precursor alcohol, 5-(2-hydroxyethyl)-1,3-dioxane, followed by its conversion to the target iodo-compound.
Step 1: Synthesis of 5-(2-Hydroxyethyl)-1,3-dioxane
-
Reaction: Acetal formation from 3,4-dihydroxybutanal and formaldehyde (from paraformaldehyde).
-
Procedure: To a solution of 3,4-dihydroxybutanal (1.0 eq) in dichloromethane, paraformaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) are added. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-(2-hydroxyethyl)-1,3-dioxane.
-
Expected Yield: ~70-85%
Step 2: Iodination of 5-(2-Hydroxyethyl)-1,3-dioxane
Two effective methods for the iodination of the primary alcohol are presented.
Method A1: Appel Reaction
-
Reaction: Conversion of the alcohol to the iodide using triphenylphosphine and iodine. The reaction of triphenylphosphine and iodine with alcohols is a reliable method for converting an alcohol to the corresponding alkyl iodide under mild conditions, typically yielding high outputs.
-
Procedure: To a solution of 5-(2-hydroxyethyl)-1,3-dioxane (1.0 eq) and triphenylphosphine (1.5 eq) in dichloromethane at 0 °C, iodine (1.5 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to remove triphenylphosphine oxide and any remaining starting material.
-
Expected Yield: 85-95%
Method A2: Using Cerium(III) Chloride and Sodium Iodide
-
Reaction: A mild and efficient method for the conversion of alcohols to iodides. This system is noted for being cost-effective and utilizing a water-tolerant Lewis acid.[1]
-
Procedure: To a solution of 5-(2-hydroxyethyl)-1,3-dioxane (1.0 eq) and sodium iodide (1.2 eq) in acetonitrile, cerium(III) chloride heptahydrate (1.5 eq) is added.[1] The mixture is refluxed for 12-24 hours, monitoring the reaction progress by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product, which can be further purified by column chromatography if necessary.
-
Expected Yield: 80-90%[1]
Route B: Halogen Exchange from Bromo-analog
This route involves the preparation of a bromo-intermediate, followed by a Finkelstein reaction.
Step 1 & 2: Synthesis of 5-(2-Bromoethyl)-1,3-dioxane
-
Reaction: This intermediate can be synthesized from 3-buten-1-ol via a two-step sequence involving hydrobromination followed by acetal formation.
-
Procedure:
-
Hydrobromination: 3-Buten-1-ol is treated with HBr in the presence of a radical initiator (e.g., AIBN) to achieve anti-Markovnikov addition, yielding 4-bromobutan-1,3-diol.
-
Acetal Formation: The resulting diol is then reacted with formaldehyde (from paraformaldehyde) in the presence of an acid catalyst as described in Route A, Step 1.
-
-
Expected Yield: ~70-80% over two steps.
Step 3: Finkelstein Reaction
-
Reaction: Conversion of the alkyl bromide to the alkyl iodide using sodium iodide in acetone. The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of one halogen atom for another.[2][3] It is an equilibrium reaction that can be driven to completion by taking advantage of the poor solubility of the newly formed metal halide salt in the solvent.[2][3]
-
Procedure: A solution of 5-(2-bromoethyl)-1,3-dioxane (1.0 eq) in acetone is treated with a slight excess of sodium iodide (1.1 eq). The reaction mixture is stirred at reflux for 2-4 hours. The formation of a precipitate (sodium bromide) indicates the progress of the reaction. After cooling to room temperature, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
-
Expected Yield: >90%
Visualization of Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route A is more direct and potentially higher yielding, contingent on the successful synthesis of the precursor alcohol. The choice between the Appel reaction and the CeCl(_3)/NaI method for the iodination step will depend on reagent availability, cost, and desired reaction conditions. The CeCl(_3)/NaI system is particularly attractive due to its mildness and the use of less hazardous reagents.[1]
-
Route B , while longer by one step, utilizes the robust and high-yielding Finkelstein reaction for the final iodination.[2][3] The success of this route depends on the efficient synthesis of the bromo-intermediate.
The selection of the optimal route will be guided by the specific requirements of the research or development project, including scale, cost, and available expertise. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
References
Computational Analysis of 5-(2-Iodoethyl)-1,3-dioxane Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-(2-Iodoethyl)-1,3-dioxane, a key intermediate in organic synthesis. Due to the limited direct experimental and computational data on this specific compound, this guide leverages data from analogous compounds, particularly its bromo- and chloro- derivatives, and established principles of organic reactivity to provide a comprehensive overview for researchers in drug development and synthetic chemistry.
Introduction to Reactivity
The reactivity of the this compound is primarily centered around the iodoethyl substituent. The carbon-iodine bond is the most labile among the halogens (excluding astatine), making it an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes this compound a valuable building block for introducing the 1,3-dioxane moiety into larger molecules through the formation of new carbon-carbon or carbon-heteroatom bonds.
The 1,3-dioxane ring itself is generally stable under neutral and basic conditions but can be cleaved under acidic conditions, a property often utilized for the protection of 1,3-diols or carbonyl compounds.[1] The conformational preference of the 5-substituent can also influence reactivity, with the equatorial position generally being more thermodynamically stable.[1][2]
Comparison of 5-(2-Haloethyl)-1,3-dioxane Reactivity
The primary reaction of interest for these compounds is the bimolecular nucleophilic substitution (SN2) reaction at the carbon bearing the halogen. The reactivity in SN2 reactions is highly dependent on the nature of the leaving group, with iodide being significantly better than bromide, which is in turn better than chloride.
| Feature | This compound | 5-(2-Bromoethyl)-1,3-dioxane | 5-(2-Chloroethyl)-1,3-dioxane |
| Leaving Group Ability | Excellent | Good | Moderate |
| Relative SN2 Reaction Rate | ~30,000 | ~1,000 | ~1 |
| C-X Bond Dissociation Energy (kcal/mol) | ~51 | ~70 | ~81 |
| Primary Reaction Type | SN2 | SN2 | SN2 |
| Key Applications | Rapid introduction of the dioxane moiety | Versatile intermediate for synthesis[3] | More stable, less reactive intermediate |
Note: Relative SN2 reaction rates are estimations based on general trends for primary alkyl halides. Actual rates will vary with specific nucleophiles and reaction conditions.
Experimental Protocols
A general procedure for a nucleophilic substitution reaction on a haloalkane derivative of a dioxane or dioxolane is provided below. This protocol is representative and may require optimization for specific substrates and nucleophiles.
Synthesis of a Thioether Derivative via SN2 Reaction
This protocol describes the reaction of a 2-(2-haloethyl)-1,3-dioxolane with a thiol, a reaction type readily applicable to this compound.
Materials:
-
2-(2-Bromoethyl)-1,3-dioxolane (1 equivalent)
-
Thiophenol (1.2 equivalents)
-
Sodium hydride (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of thiophenol (1.2 equivalents) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
A solution of 2-(2-bromoethyl)-1,3-dioxolane (1 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired thioether.
Reaction Pathway and Workflow
The following diagrams illustrate the key reaction pathway for this compound and a general experimental workflow for its synthesis and subsequent reaction.
References
The Alkylating Agent 5-(2-Iodoethyl)-1,3-dioxane: A Cost-Benefit Analysis for Large-Scale Synthesis
In the realm of large-scale organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and synthetic routes is a critical decision governed by a delicate balance of cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 5-(2-Iodoethyl)-1,3-dioxane as an alkylating agent, comparing it with a common alternative synthetic strategy: the Barbier-type reaction. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a specialized alkylating agent that serves as a synthetic equivalent, or "synthon," for the 4-oxobutyl group. The 1,3-dioxane moiety acts as a protecting group for a ketone functionality, allowing for nucleophilic substitution reactions at the terminal carbon of the iodoethyl side chain without interference from the carbonyl group. Following the desired alkylation, the dioxane protecting group can be readily removed under acidic conditions to reveal the ketone. This multi-step approach offers a degree of control and selectivity that can be crucial in the synthesis of complex molecules.
Proposed Synthesis of this compound
A plausible and cost-effective synthesis of this compound for large-scale production can be envisioned in two main steps starting from commercially available and relatively inexpensive precursors.
Step 1: Synthesis of 5-(2-Hydroxyethyl)-1,3-dioxane
The first step involves the acid-catalyzed reaction of 2-amino-1,3-propanediol (serinol) with 1,3,5-trioxane. This reaction forms the 1,3-dioxane ring system.
Step 2: Conversion to this compound
The resulting alcohol, 5-(2-Hydroxyethyl)-1,3-dioxane, is then converted to the target iodide. A common and efficient method for this transformation is the Appel reaction, using triphenylphosphine and iodine, or by reaction with N-iodosuccinimide.
A visual representation of this proposed synthetic workflow is provided below:
Alternative Strategy: The Barbier-Type Reaction
A direct, one-pot alternative to the multi-step sequence involving this compound is the Barbier-type reaction. This method allows for the direct formation of a homoallylic alcohol from an aldehyde and an allyl halide, mediated by a metal such as zinc or indium. For the purpose of this comparison, we will consider the reaction of an aldehyde with allyl bromide in the presence of zinc dust to generate a similar carbon skeleton to that which would be achieved by using the iodo-dioxane reagent followed by deprotection.
The logical workflow for this alternative is depicted below:
Cost-Benefit Analysis: A Tabular Comparison
To provide a clear and objective comparison, the following tables summarize the estimated costs of reagents for both synthetic routes and a comparison of the process parameters. Prices are based on currently available market data for bulk quantities and are subject to change.
Table 1: Estimated Reagent Costs for the Synthesis of this compound
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| Serinol | 534-03-2 | 91.11 | 123.00 (for 5g) |
| 1,3,5-Trioxane | 110-88-3 | 90.08 | 100.00[1] |
| p-Toluenesulfonic acid | 104-15-4 | 172.20 | Varies (catalytic amount) |
| Triphenylphosphine | 603-35-0 | 262.29 | 227.00[2] |
| Imidazole | 288-32-4 | 68.08 | 107.36[3] |
| Iodine | 7553-56-2 | 253.81 | 69.30[4] |
Table 2: Estimated Reagent Costs for the Barbier-Type Reaction
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| Aldehyde (generic) | Varies | Varies | Varies |
| Allyl Bromide | 106-95-6 | 120.98 | 250.00[5] |
| Zinc Dust | 7440-66-6 | 65.38 | 9.00 (per lb)[6] |
| Indium(III) Chloride (optional catalyst) | 10025-82-8 | 221.18 | 5890.00 (for 100g)[7] |
Table 3: Process and Performance Comparison
| Parameter | This compound Route | Barbier-Type Reaction |
| Number of Steps | 3 (Protection, Iodination, Alkylation) + Deprotection | 1 (One-pot reaction) |
| Overall Yield | Potentially lower due to multiple steps | Generally high for a single step |
| Reaction Conditions | Step-wise, requires isolation of intermediates | One-pot, can be sensitive to conditions |
| Purification | Multiple purification steps required | Single purification of the final product |
| Atom Economy | Lower due to the use of protecting groups and stoichiometric reagents | Higher, more direct conversion |
| Substrate Scope | Broad, protects sensitive carbonyls | Can be limited by the stability of the aldehyde |
| Safety Considerations | Use of iodine and phosphine reagents | Use of flammable allyl bromide and reactive metals |
| Waste Generation | Higher due to byproducts from protection/deprotection and iodination | Lower, primarily metal salts |
Experimental Protocols
Proposed Experimental Protocol for the Synthesis of this compound
-
Step 1: Synthesis of 5-(2-Hydroxyethyl)-1,3-dioxane: To a solution of serinol (1.0 eq) in a suitable solvent (e.g., toluene), is added 1,3,5-trioxane (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
-
Step 2: Iodination: To a solution of 5-(2-hydroxyethyl)-1,3-dioxane (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, is added iodine (1.2 eq) portion-wise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified by chromatography.
General Experimental Protocol for a Barbier-Type Reaction
-
To a stirred suspension of zinc dust (2.0 eq) in a suitable solvent (e.g., THF), is added a solution of the aldehyde (1.0 eq) and allyl bromide (1.5 eq). The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Conclusion and Recommendations
The choice between using this compound and a direct method like the Barbier reaction for large-scale synthesis is a classic example of a trade-off between control and efficiency.
The this compound route offers:
-
High selectivity: The protection of the carbonyl group allows for a wide range of subsequent transformations on other parts of the molecule without interference.
-
Versatility: The iodo group can be displaced by a variety of nucleophiles, making it a versatile building block.
However, this route also entails:
-
Higher costs: The multi-step synthesis involves more reagents and purification steps, leading to a higher overall cost.
-
Lower atom economy and higher waste generation: The use of protecting groups and stoichiometric reagents results in more waste.
-
Longer synthesis time: Multiple reaction and workup steps increase the overall production time.
The Barbier-type reaction, on the other hand, provides:
-
Cost-effectiveness: As a one-pot reaction with cheaper reagents, it is significantly more economical for large-scale production.
-
Efficiency: The direct conversion leads to higher throughput and a shorter production cycle.
-
Greener chemistry: With higher atom economy and less waste, it aligns better with the principles of sustainable chemistry.
Recommendations:
For the large-scale synthesis of relatively simple molecules where the carbonyl group is not susceptible to undesired side reactions, the Barbier-type reaction is the clear winner in terms of cost and efficiency . Its one-pot nature and the use of inexpensive reagents make it highly attractive for industrial applications.
The use of This compound should be reserved for scenarios where the protection of a carbonyl group is absolutely necessary to achieve the desired chemical transformation in a complex, multi-step synthesis. In such cases, the higher cost and lower efficiency are justified by the increased control and the ability to synthesize more complex target molecules.
Ultimately, the decision will depend on a thorough evaluation of the specific synthetic challenge, including the complexity of the target molecule, the required purity, and the overall economic and environmental constraints of the project.
References
Comparison of deprotection methods for the 1,3-dioxane group
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 1,3-dioxane group is a robust and versatile protecting group for carbonyl functionalities. However, the efficient and selective removal of this group is equally critical to the overall success of a synthetic route. This guide provides an objective comparison of common deprotection methods for the 1,3-dioxane group, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
The primary methods for the deprotection of 1,3-dioxanes can be broadly categorized into three main types: acid-catalyzed hydrolysis, reductive cleavage, and oxidative cleavage. Each approach offers distinct advantages and is suited for different substrate profiles and tolerance of other functional groups within the molecule.
Comparison of Deprotection Methods
The following table summarizes the key quantitative parameters for the deprotection of a model substrate, 2-phenyl-1,3-dioxane, using representative methods from each category. This allows for a direct comparison of their efficiency and reaction conditions.
| Method Category | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acid-Catalyzed Hydrolysis | p-Toluenesulfonic acid (catalytic) | Acetone/Water | Reflux | 2 h | ~95 | General Procedure |
| Reductive Cleavage | Nickel(II) chloride hexahydrate, Sodium borohydride | Methanol | 0 - rt | 30 min | 92 | [1] |
| Oxidative Cleavage | Potassium permanganate | Acetone/Water | rt | 1 h | ~85 | General Procedure |
In-Depth Analysis of Deprotection Strategies
Acid-Catalyzed Hydrolysis
This is the most conventional and widely employed method for the deprotection of 1,3-dioxanes. The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening and subsequent hydrolysis to regenerate the carbonyl compound and the corresponding 1,3-diol.
Deprotection of 2-phenyl-1,3-dioxane using p-Toluenesulfonic Acid:
-
To a solution of 2-phenyl-1,3-dioxane (1 mmol) in acetone (10 mL), is added a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Water (1 mL) is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), the reaction is cooled to room temperature.
-
The acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to afford the crude product, which can be purified by column chromatography to yield benzaldehyde.
Reductive Cleavage
Reductive methods offer a milder alternative to acidic conditions and are particularly useful when acid-sensitive functional groups are present in the substrate. Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is an effective reagent for this transformation. This method proceeds via a different mechanistic pathway, leading to the formation of the corresponding carbonyl compound.
Reductive Deprotection of 2-phenyl-1,3-dioxane using Nickel Boride:
-
To a stirred solution of 2-phenyl-1,3-dioxane (1 mmol) in methanol (10 mL) at 0 °C, is added nickel(II) chloride hexahydrate (0.1 mmol).
-
Sodium borohydride (2 mmol) is added portion-wise over 10 minutes, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion (typically 30 minutes), the reaction is quenched by the addition of acetone (5 mL).
-
The solvent is evaporated under reduced pressure.
-
The residue is suspended in ethyl acetate (20 mL) and filtered through a pad of celite.
-
The filtrate is washed with water, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude benzaldehyde, which can be further purified by column chromatography.
Oxidative Cleavage
Oxidative methods provide an alternative deprotection strategy, particularly when the substrate is sensitive to both acidic and reductive conditions. Strong oxidizing agents like potassium permanganate can cleave the 1,3-dioxane ring to unmask the carbonyl group.
Oxidative Deprotection of 2-phenyl-1,3-dioxane using Potassium Permanganate:
-
A solution of 2-phenyl-1,3-dioxane (1 mmol) in a mixture of acetone (10 mL) and water (2 mL) is prepared.
-
Potassium permanganate (2 mmol) is added portion-wise to the stirred solution at room temperature.
-
The reaction is monitored by the disappearance of the purple color of the permanganate and by TLC.
-
Upon completion (typically 1 hour), the reaction is filtered to remove the manganese dioxide precipitate.
-
The filtrate is concentrated under reduced pressure to remove acetone.
-
The aqueous residue is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude benzaldehyde, which can be purified by column chromatography.
Conclusion
The choice of a deprotection method for a 1,3-dioxane protecting group is a critical decision in a synthetic sequence and should be based on the overall molecular architecture and the presence of other functional groups.
-
Acid-catalyzed hydrolysis is the most straightforward and high-yielding method, ideal for robust molecules that can withstand acidic conditions.
-
Reductive cleavage with reagents like nickel boride offers a mild and rapid alternative, preserving acid-labile functionalities.
-
Oxidative cleavage provides another orthogonal approach, suitable for substrates that are sensitive to both acids and reducing agents.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the optimal deprotection strategy to advance their synthetic goals.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe Disposal
The proper disposal of 5-(2-Iodoethyl)-1,3-dioxane is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, addressing its specific chemical hazards. As a halogenated cyclic ether, this compound presents multiple risks, including flammability, potential for peroxide formation, and hazards associated with iodo-organic compounds. Adherence to these protocols is essential for minimizing risks in a laboratory setting.
Key Hazards and Safety Considerations
This compound is a flammable liquid and, like other ethers, is prone to the formation of explosive peroxides upon exposure to air and light.[1][2] The presence of an iodo-substituent adds considerations for halogenated waste streams. Therefore, handling and disposal require stringent safety measures.
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Ground all equipment to prevent static discharge.
-
Avoid inhalation of vapors and contact with skin and eyes.[3]
Quantitative Data Summary
| Parameter | Value/Information | Source/Justification |
| Physical State | Liquid (presumed) | Based on similar 1,3-dioxane derivatives. |
| Flammability | Flammable Liquid (presumed Category 3) | Similar dioxane compounds are flammable.[3][4] Chemicals with a flashpoint < 60°C (140°F) are considered hazardous flammable waste.[5] |
| Peroxide Formation | Potential Peroxide Former | 1,3-Dioxane structures are known to form explosive peroxides.[1][2] |
| Toxicity | Halogenated Organic Compound | Iodo-organic compounds require disposal as hazardous waste.[6][7] |
| Disposal Classification | Hazardous Waste | Due to flammability and halogen content.[5][8] |
Experimental Protocol: Peroxide Detection
Before disposal, it is crucial to test for the presence of peroxides, especially if the container has been opened and stored for an extended period.
Methodology:
-
Preparation: In a chemical fume hood, add 1-3 mL of the this compound to be tested into a clean test tube.
-
Reagent Addition: Add an equal volume of glacial acetic acid to the test tube.
-
Indicator: Add a few drops of a 5% potassium iodide (KI) solution.
-
Observation: Gently shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.[1]
Note: Commercial peroxide test strips offer a semi-quantitative and often more convenient method for testing.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not pour this chemical down the drain. [5][9]
-
Waste Segregation:
-
Designate a specific, properly labeled waste container for halogenated organic waste.
-
Do not mix with non-halogenated or other incompatible waste streams.
-
-
Containerization:
-
Spill Management & Small Quantities:
-
For small spills or residual amounts, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
-
Storage Pending Disposal:
-
Keep the waste container tightly sealed when not in use.[5]
-
Store the container in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.
-
If possible, store in a designated flammable waste storage cabinet.
-
-
Professional Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Peroxide-Forming Chemicals | Environmental Health & Safety Office | UMN Duluth [ehso.d.umn.edu]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cpachem.com [cpachem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. case.edu [case.edu]
- 8. How Should Flammables Be Disposed Of? [greenflow.com]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 10. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Essential Safety and Operational Protocols for Handling 5-(2-Iodoethyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling 5-(2-Iodoethyl)-1,3-dioxane
Navigating the complexities of chemical handling is paramount to ensuring both personal safety and the integrity of research. This document provides immediate, actionable guidance on the proper personal protective equipment (PPE), handling procedures, and disposal methods for this compound. By adhering to these protocols, you can minimize risks and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should be splash-proof and conform to ANSI Z87 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or exothermic reactions.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For extended contact, consider heavier-duty options like butyl rubber or Viton. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.[1][3] |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. Ensure it is buttoned to provide maximum coverage.[2] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to protect against spills.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a chemical spill kit rated for halogenated organic compounds available in the immediate work area.
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before handling the chemical.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from the container to minimize splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[6][7][8]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing vapors or mists.[4][6]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work surface with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, paper towels), in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Container Management:
-
Use a chemically resistant container with a secure lid for waste collection.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6]
-
Never dispose of this compound down the drain or in the regular trash.[8]
IV. Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sjsu.edu [sjsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





